molecular formula C10H8NO2- B1200044 Indole-3-acetate CAS No. 93672-51-6

Indole-3-acetate

货号: B1200044
CAS 编号: 93672-51-6
分子量: 174.18 g/mol
InChI 键: SEOVTRFCIGRIMH-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Indole-3-acetate (IAA), the anionic form of Indole-3-acetic acid, is a fundamental signaling molecule with critical importance in both plant and mammalian biological research. As the primary auxin plant hormone, IAA is a cornerstone for studies investigating virtually all aspects of plant growth and development, including cell elongation, division, and tropic responses . In cutting-edge mammalian and microbiological research, IAA is recognized as a key gut microbiota-derived metabolite of the essential amino acid tryptophan . Its research value is multifaceted, largely stemming from its role as a ligand for the Aryl Hydrocarbon Receptor (AhR) . Through this mechanism, IAA is investigated for its potential to modulate oxidative stress, control inflammation, and maintain epithelial integrity, particularly in the gastrointestinal tract . Recent studies highlight its therapeutic promise in areas including acute lung injury, non-alcoholic fatty liver disease, and as a potential adjunct in cancer therapy for its ability to endorse oxidative stress and autophagy . Furthermore, its impact on the gut-brain axis makes it a compound of interest for research into neuroinflammation and depression . This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOVTRFCIGRIMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NO2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274285
Record name 3-indoleacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596-90-3, 93672-51-6
Record name 1H-Indole-3-acetic acid, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1596-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-indoleacetate
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URL https://comptox.epa.gov/dashboard/DTXSID60274285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the primary function of indole-3-acetate in plants?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Functions of Indole-3-Acetate in Plants

Executive Summary

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin, a class of phytohormones that are fundamental to nearly every aspect of plant growth and development. As a central signaling molecule, IAA orchestrates complex developmental programs, including cell elongation and division, tissue differentiation, organogenesis, and responses to environmental stimuli. Its functions are concentration-dependent, and intricate regulatory networks control its biosynthesis, transport, and signaling to ensure precise developmental outcomes. This technical guide provides a comprehensive overview of the primary functions of IAA, its molecular mechanism of action, quantitative data on its physiological effects, and detailed protocols for its analysis, intended for researchers, scientists, and professionals in drug development.

Core Physiological Functions of this compound

IAA's influence on plant physiology is extensive, regulating growth and development from the embryonic stage to senescence. Its primary functions are mediated by its role in controlling the expression of a vast array of genes.

Cell Elongation and Division

A primary and well-documented function of IAA is the stimulation of cell elongation.[1] This process is crucial for shoot growth, phototropism, and gravitropism. The "acid growth hypothesis" explains that IAA activates plasma membrane proton pumps (H+-ATPases), which acidify the cell wall. This acidification activates enzymes called expansins that break the bonds between cellulose microfibrils, allowing the cell wall to loosen and stretch under turgor pressure, resulting in cell elongation.[2]

Beyond elongation, IAA is a key regulator of cell division and differentiation.[3][4] It works in concert with another class of hormones, cytokinins, to control the cell cycle. The ratio of auxin to cytokinin is critical in determining whether cells will divide and differentiate into various tissues, a principle widely exploited in plant tissue culture.[5]

Root System Architecture

IAA is indispensable for the development of the root system. It is required for the initiation of the primary root in the embryo, the formation of lateral roots from pericycle cells, and the development of adventitious roots from stem tissues.[6][7] While high concentrations of IAA can inhibit primary root elongation, it promotes the formation of lateral and adventitious roots, thereby enhancing the plant's ability to absorb water and nutrients.[5][8] The effect of IAA on root development is dose-dependent.[7] For instance, indole-3-butyric acid (IBA), another endogenous auxin, is converted into IAA within peroxisomes to induce lateral root formation.[9]

Apical Dominance

Apical dominance is the phenomenon where the central, apical bud of a plant grows more strongly than the lateral axillary buds.[10] IAA, produced in the apical meristem and transported down the stem, is the primary signal responsible for maintaining this dominance by inhibiting the outgrowth of lateral buds.[6][7] Removal of the apical bud (decapitation) eliminates the source of IAA, allowing lateral buds to grow and produce a bushier plant architecture.[10]

Tropisms: Responses to Environmental Stimuli

IAA mediates plant responses to environmental cues like light (phototropism) and gravity (geotropism). In phototropism, light causes IAA to migrate from the illuminated side to the shaded side of the shoot tip. The higher concentration of IAA on the shaded side promotes greater cell elongation, causing the shoot to bend towards the light.[2][6] In gravitropism, the sedimentation of starch-filled amyloplasts in specialized root cells triggers a redistribution of IAA, leading to differential growth that orients the root downwards.

Vascular Tissue Differentiation

IAA plays a crucial role in the formation and differentiation of vascular tissues (xylem and phloem).[6] It is involved in patterning the vascular bundles that transport water and nutrients throughout the plant. The canalization hypothesis suggests that channels of high auxin flow from developing leaves guide the differentiation of procambial cells into vascular strands.

The Molecular Mechanism of IAA Action: A Signaling Cascade

The majority of auxin responses are mediated by a well-characterized nuclear signaling pathway that regulates gene expression. This pathway involves three core components: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional co-repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[11][12]

  • IAA Perception : In the absence of IAA, Aux/IAA proteins bind to ARF transcription factors, repressing the transcription of auxin-responsive genes.[1]

  • Co-Receptor Complex Formation : When IAA is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB proteins (which are part of an SCF E3 ubiquitin ligase complex) and the Aux/IAA repressors.[12]

  • Proteasomal Degradation : This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[12]

  • Gene Activation : The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate or repress the expression of specific target genes, leading to the various physiological responses.[1]

IAA_Signaling_Pathway cluster_nucleus Cell Nucleus IAA IAA (Auxin) TIR1_AFB SCF-TIR1/AFB (E3 Ligase Complex) IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for ubiquitination ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene Auxin-Responsive Gene AuxRE->Gene Regulates Response Physiological Response Gene->Response Leads to

Caption: Canonical nuclear auxin signaling pathway.

Quantitative Data on IAA Levels and Effects

The concentration of free, active IAA is tightly regulated and varies significantly between different plant tissues and developmental stages.

Table 1: Endogenous Free IAA Concentrations in Various Plant Tissues

Plant Species Tissue Free IAA Concentration (ng/g fresh weight) Reference
Malus pumila (Apple, M.26) Apical Shoot Sections 298.0 ± 4.4 [13]
Malus pumila (Apple, M.26) Basal Shoot Sections 477.1 ± 6.5 [13]
Malus pumila (Apple, M.9) Apical Shoot Sections 263.7 ± 9.3 [13]
Malus pumila (Apple, M.9) Basal Shoot Sections 166.6 ± 6.7 [13]
Bambusa tulda (Bamboo) Seedlings 10,280 (10.28 µg/ml extract) [14]
Arabidopsis thaliana Expanding Leaves High levels, correlated with catabolites [15]

| Arabidopsis thaliana | Roots | High levels, correlated with catabolites |[15] |

Table 2: Effect of Exogenous Auxin Application on Rooting

Plant Species Auxin & Concentration Observed Effect Reference
Malus pumila (Apple, M.9) IBA, 12.0 µM Maximum rooting percentage (80%) [13]
Malus pumila (Apple, M.26) IBA, 4.0 µM Maximum rooting percentage (100%) [13]
Azalea ('Mingchao' & 'Zihudie') IBA, 2 mg L⁻¹ Increased rooting percentage, root number, and length [16]

| Azalea ('Mingchao' & 'Zihudie') | NAA, 2 mg L⁻¹ | Increased rooting percentage, root number, and length |[16] |

Key Experimental Protocols for IAA Analysis

Accurate quantification of endogenous IAA is critical for studying its physiological roles. The most common and reliable methods involve chromatography coupled with mass spectrometry.

Protocol: Quantification of IAA by LC-MS/MS

This protocol provides a general workflow for the extraction, purification, and quantification of IAA from plant tissue, based on methodologies described for Oryza sativa and Arabidopsis thaliana.[15][17][18]

1. Sample Preparation and Extraction:

  • Harvest fresh plant tissue (50-100 mg).[15]

  • Immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol) to the powder.[17]

  • Include a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to account for sample loss during purification and for accurate quantification.[13]

  • Incubate the sample at 4°C for 12 hours with gentle rotation.[17]

  • Centrifuge at 12,000 x g at 4°C for 15 minutes. Collect the supernatant.

2. Purification (Solid-Phase Extraction - Optional but Recommended):

  • The crude extract can be further purified to remove interfering compounds using a solid-phase extraction (SPE) cartridge (e.g., C18).

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with a non-polar solvent to remove lipids and pigments.

  • Elute the auxins with a suitable solvent (e.g., methanol or acetonitrile).

3. Analysis by LC-MS/MS:

  • Evaporate the purified extract to dryness under a gentle stream of nitrogen gas at approximately 35°C.[17]

  • Reconstitute the dry residue in a small, precise volume of the initial mobile phase (e.g., 100 µL of 95% acetonitrile).[17]

  • Centrifuge again to pellet any insoluble material.

  • Inject an aliquot (e.g., 5 µL) into an LC-MS/MS system.

  • Liquid Chromatography (LC): Separate IAA from other metabolites using a reverse-phase column (e.g., C18). A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% acetic acid).[17]

  • Tandem Mass Spectrometry (MS/MS): The effluent from the LC is directed to the mass spectrometer. Use electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for both endogenous IAA and the labeled internal standard for high selectivity and accurate quantification (Multiple Reaction Monitoring - MRM mode).

IAA_Quantification_Workflow Start Plant Tissue Sampling (50-100 mg) Freeze Flash Freeze (Liquid Nitrogen) Start->Freeze Grind Homogenization (Grind to fine powder) Freeze->Grind Extract Extraction (Add 80% Methanol + ¹³C₆-IAA Internal Standard) Grind->Extract Incubate Incubation (4°C, 12h) Extract->Incubate Centrifuge1 Centrifugation (12,000 x g) Incubate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Evaporation (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitution (Mobile Phase) Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis End Data Quantification Analysis->End

Caption: General workflow for IAA quantification via LC-MS/MS.

Conclusion

Indole-3-acetic acid is a master regulator of plant life, exercising pleiotropic effects on growth and development. Its primary functions, from stimulating cell elongation to orchestrating complex developmental programs like organogenesis and tropisms, are governed by a sophisticated and tightly regulated signaling pathway. The ability to precisely quantify endogenous IAA levels using advanced analytical techniques is fundamental to ongoing research aimed at dissecting its complex roles. For professionals in agriculture and drug development, understanding the molecular basis of IAA action offers opportunities to develop novel strategies for crop improvement, weed control, and the discovery of new bioactive molecules.

References

The Discovery of Indole-3-Acetic Acid: A Foundational Phytohormone

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Historical Unraveling of Auxin's Role in Plant Biology

This technical guide provides a comprehensive overview of the historical experiments and scientific breakthroughs that led to the discovery and identification of Indole-3-Acetic Acid (IAA) as the primary auxin, a class of phytohormones crucial for plant growth and development. This document is intended for researchers, scientists, and professionals in drug development who are interested in the foundational discoveries of plant hormone biology.

Early Observations: The Phenomenon of Phototropism

The investigation into the chemical messengers governing plant growth began with a simple observation: plants bend towards light. This phenomenon, known as phototropism, was the subject of a series of elegant experiments in the late 19th and early 20th centuries that laid the groundwork for the discovery of auxins.

The Darwins' Initial Insights (1880)

Charles Darwin and his son Francis were among the first to systematically investigate phototropism.[1][2] Their experiments with canary grass (Phalaris canariensis) and oat (Avena sativa) coleoptiles, the protective sheath covering the emerging shoot, were detailed in their book "The Power of Movement in Plants."[1][3] They observed that when a coleoptile was exposed to a unilateral light source, it would bend towards the light.[1]

Their key finding was that the tip of the coleoptile was responsible for perceiving the light stimulus.[4][5][6] When the tip was covered with an opaque cap, the bending response was eliminated, even though the lower part of the coleoptile, the region of curvature, was still illuminated.[1][2][7] Conversely, covering the lower portion while leaving the tip exposed did not prevent the bending.[1][3] The Darwins concluded that some "influence" was transmitted from the tip to the lower regions, causing differential growth.[8][9]

Boysen-Jensen's Confirmation of a Chemical Signal (1910-1913)

Building on the Darwins' work, Danish scientist Peter Boysen-Jensen provided further evidence that this "influence" was a chemical substance.[5][8][10] He demonstrated that the phototropic stimulus could pass through an incision in the coleoptile.[10] In a pivotal experiment, he severed the tip of an oat coleoptile and inserted a thin block of gelatin between the tip and the decapitated base. The coleoptile still bent towards the light, indicating that a water-soluble chemical could diffuse through the gelatin.[4][8][11] However, when an impermeable barrier, such as a piece of mica, was inserted, the transmission of the signal was blocked.[4][11] By inserting the mica sheet on the illuminated versus the shaded side, he deduced that the signal traveled down the shaded side of the coleoptile.[3][10]

Paál's Asymmetrical Growth Hypothesis (1919)

Hungarian botanist Árpád Paál further refined the understanding of this chemical messenger.[8][12] He decapitated coleoptile tips and then replaced them asymmetrically on the cut stumps in the dark.[13] The coleoptile would then bend away from the side where the tip was placed, even without a light stimulus.[12][13] This experiment strongly suggested that the tip produces a growth-promoting substance that, when distributed unevenly, causes differential growth rates.[12][13]

Quantification and Isolation: The Work of Frits Went

The definitive proof and a method for quantifying this growth-promoting substance came from the work of Dutch botanist Frits Went in the 1920s.[6][14]

The Avena Curvature Test

Went developed a bioassay known as the Avena curvature test, which became the standard for auxin activity measurement for many years.[15][16][17] He placed freshly cut coleoptile tips on small agar blocks, allowing the growth-promoting substance to diffuse into the agar.[8][18] These agar blocks were then placed asymmetrically on decapitated coleoptiles in the dark.[8][18]

The degree of curvature of the coleoptile was directly proportional to the amount of the growth-promoting substance in the agar block.[13] This established a quantitative relationship between the concentration of the substance and the growth response.[13] Went was the first to use the term "auxin," derived from the Greek word auxein, meaning "to grow."[2][8]

Chemical Identification: The Emergence of Indole-3-Acetic Acid

While Went had demonstrated the existence and quantified the effect of auxin, its chemical identity remained unknown.

Isolation from Urine and Fungi

In the early 1930s, F. Kögl and A.J. Haagen-Smit isolated a substance from human urine that caused the same effects on grass shoots as Went's auxin.[1][8] They initially identified two compounds, which they named auxin A and auxin B.[16] Later, in 1934, Kögl, Haagen-Smit, and H. Erxleben identified a different substance with auxin activity from urine, which they determined to be indole-3-acetic acid (IAA).[8][16] Shortly after, in 1935, Kenneth Thimann isolated and identified IAA from the fungus Rhizopus suinus.[16]

Identification in Higher Plants

Although IAA was found in urine and fungi, its presence in higher plants was not definitively confirmed until the early 1940s by Haagen-Smit and his colleagues.[16] Kenneth Thimann, who became a leading figure in auxin research, was instrumental in demonstrating that IAA is indeed the primary, naturally occurring auxin in plants.[19][20] He and his coworkers proved that IAA promotes cell elongation, root formation, and bud growth.[19] Thimann's work solidified the role of IAA as a central phytohormone.[19][20]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that led to the discovery of IAA.

Darwin's Phototropism Experiment
  • Objective: To determine which part of the coleoptile perceives the light stimulus.

  • Materials: Oat (Avena sativa) or canary grass (Phalaris canariensis) seedlings, opaque caps (e.g., made of foil), transparent caps, unilateral light source.

  • Procedure:

    • Germinate seedlings in the dark until the coleoptiles are a few centimeters long.

    • Divide the seedlings into four groups:

      • Group 1 (Control): Expose to a unilateral light source.

      • Group 2 (Tip Covered): Cover the tips of the coleoptiles with opaque caps and expose to a unilateral light source.

      • Group 3 (Base Covered): Cover the base of the coleoptiles with an opaque shield, leaving the tip exposed, and expose to a unilateral light source.

      • Group 4 (Tip Removed): Excise the very tip of the coleoptiles and expose to a unilateral light source.

    • Observe and record the bending response in each group after several hours.

Boysen-Jensen's Diffusion Experiment
  • Objective: To determine if the "influence" from the coleoptile tip is a chemical substance.

  • Materials: Oat (Avena sativa) seedlings, scalpel, thin sheets of gelatin, impermeable barriers (e.g., mica), unilateral light source.

  • Procedure:

    • Germinate oat seedlings in the dark.

    • Decapitate the coleoptiles by removing the top 1-2 mm.

    • For one group of seedlings, insert a thin block of gelatin between the severed tip and the decapitated base.

    • For another group, insert an impermeable mica sheet between the tip and the base.

    • Expose the seedlings to a unilateral light source.

    • Observe and record the bending response.

Went's Avena Curvature Test
  • Objective: To quantify the amount of auxin from coleoptile tips.

  • Materials: Oat (Avena sativa) seedlings, agar blocks (typically 1.5-2% agar), scalpel, a device to measure the angle of curvature.

  • Procedure:

    • Germinate oat seedlings in the dark.

    • Excise the tips of the coleoptiles (approximately 1 mm).

    • Place a number of these tips on an agar block for a standardized period (e.g., 1-3 hours) to allow the auxin to diffuse into the agar.

    • Prepare a new set of decapitated oat seedlings.

    • Cut the auxin-containing agar block into smaller, standardized blocks.

    • Place a small agar block asymmetrically on the cut surface of a decapitated coleoptile.

    • Keep the seedlings in the dark for a set period (e.g., 1-2 hours).

    • Measure the angle of curvature of the coleoptile. The angle is proportional to the concentration of auxin in the agar block.

Summary of Key Experimental Results

Experiment Researcher(s) Year Experimental Setup Observation Conclusion
Phototropism in ColeoptilesC. & F. Darwin1880Opaque cap on coleoptile tip vs. baseBending occurs only when the tip is exposed to light.[1]The tip of the coleoptile perceives the light stimulus and sends a signal to the lower part.[5][6]
Signal TransmissionP. Boysen-Jensen1913Gelatin vs. mica barrier between tip and baseThe signal passes through gelatin but not through mica.[4][11]The signal is a water-soluble chemical substance.[11]
Asymmetrical GrowthA. Paál1919Asymmetrical placement of coleoptile tip in the darkThe coleoptile bends away from the side with the tip.[12][13]The tip produces a growth-promoting substance that causes differential growth.[12][13]
Auxin QuantificationF.W. Went1928Agar block with diffused substance placed on decapitated coleoptileThe degree of curvature is proportional to the amount of substance in the agar.[13]A quantifiable chemical, named auxin, promotes cell elongation.[8]
Chemical IdentificationF. Kögl, A.J. Haagen-Smit, K.V. Thimann1934-1935Chemical analysis of substances with auxin activity from urine and fungiIsolation and identification of Indole-3-Acetic Acid (IAA).[1][8][16]IAA is a potent auxin.[19][20]

Visualizing the Discovery and Action of IAA

The following diagrams illustrate the workflows of the key historical experiments and a simplified model of the IAA signaling pathway.

Experimental Workflows

Darwin_Experiment cluster_groups Darwin's Phototropism Experiment (1880) cluster_results Results A Control: Unilateral Light A_res Bending towards light A->A_res B Tip Covered: Unilateral Light B_res No bending B->B_res C Base Covered: Unilateral Light C_res Bending towards light C->C_res

Caption: Workflow of Darwin's phototropism experiment.

Boysen_Jensen_Experiment cluster_setup Boysen-Jensen's Experiment (1913) cluster_results Results A Decapitated Coleoptile + Gelatin Block + Tip A_res Bending towards light A->A_res B Decapitated Coleoptile + Mica Sheet + Tip B_res No bending B->B_res

Caption: Boysen-Jensen's signal transmission experiment.

Went_Avena_Test A 1. Coleoptile tips placed on agar block B 2. Auxin diffuses into agar A->B C 3. Agar block placed asymmetrically on decapitated coleoptile B->C D 4. Curvature is measured C->D E Result: Angle of curvature ∝ Auxin concentration D->E

Caption: Workflow of Went's Avena Curvature Test.

Simplified IAA Signaling Pathway

IAA_Signaling cluster_cell Plant Cell IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Gene Auxin-Responsive Gene ARF->Auxin_Gene activates transcription Response Cell Elongation, Division, etc. Auxin_Gene->Response leads to

Caption: Simplified overview of the core IAA signaling pathway.

Conclusion

The discovery of indole-3-acetic acid as a phytohormone was a landmark achievement in plant biology. It was not the result of a single breakthrough but rather a gradual accumulation of knowledge from the meticulous and insightful experiments of numerous scientists over several decades. This journey, from the simple observation of phototropism to the chemical identification of IAA, laid the foundation for the field of plant endocrinology and continues to inform research in agriculture, horticulture, and the development of plant growth regulators. The experimental designs, though simple by modern standards, exemplify the power of logical deduction and careful observation in scientific discovery.

References

Indole-3-Acetate (IAA) Biosynthesis in Bacteria and Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indole-3-acetic acid (IAA) is the most prevalent and physiologically active auxin, a class of phytohormones critical for plant growth and development.[1][2] Beyond plants, a diverse array of microorganisms, including bacteria and fungi, can synthesize IAA, playing significant roles in plant-microbe interactions that range from pathogenic to symbiotic.[1][3] This technical guide provides an in-depth exploration of the primary IAA biosynthesis pathways identified in bacteria and fungi. It details the tryptophan-dependent and -independent routes, key enzymatic steps, and intermediate compounds. Furthermore, this document summarizes quantitative data on IAA production across various microbial species and furnishes detailed experimental protocols for the extraction, quantification, and analysis of IAA, tailored for researchers, scientists, and professionals in drug development.

Introduction to Microbial IAA Biosynthesis

Indole-3-acetic acid is a pivotal signaling molecule that governs numerous aspects of plant life, including cell division and elongation, tissue differentiation, and root initiation.[2] Many bacteria and fungi that associate with plants have evolved the capability to produce IAA, thereby influencing the host plant's physiology.[1][2] Microbial IAA synthesis can be broadly categorized into two major types: tryptophan (Trp)-dependent and tryptophan-independent pathways.[1][4] The Trp-dependent pathways are more extensively studied and utilize tryptophan as the primary precursor.[1][5] These have been further classified into at least five distinct routes based on their intermediate molecules: the indole-3-acetamide (IAM), indole-3-pyruvic acid (IPyA), tryptamine (TAM), indole-3-acetonitrile (IAN), and tryptophan side-chain oxidase (TSO) pathways.[1][2] The Trp-independent pathway, while less understood, synthesizes IAA using precursors like indole or indole-3-glycerol phosphate.[4][6]

Tryptophan-Dependent IAA Biosynthesis Pathways

The majority of IAA-producing microorganisms utilize tryptophan as the molecular starting point.[3][5] High concentrations of IAA are typically produced when an excess of external tryptophan is available.[1]

Indole-3-Acetamide (IAM) Pathway

The IAM pathway is one of the most well-characterized routes, particularly in bacteria.[1][3][7] It involves a two-step conversion of tryptophan to IAA. First, the enzyme tryptophan-2-monooxygenase (encoded by the iaaM gene) converts tryptophan to indole-3-acetamide (IAM).[3][8] Subsequently, an IAM hydrolase (encoded by the iaaH gene) hydrolyzes IAM to produce indole-3-acetic acid (IAA) and ammonia.[1][3] This pathway is prominent in phytopathogenic bacteria like Agrobacterium tumefaciens and Pseudomonas syringae, as well as in some symbiotic bacteria and fungi.[3][9]

IAM_Pathway Trp Tryptophan IAM Indole-3-acetamide (IAM) Trp->IAM Tryptophan-2-monooxygenase (IaaM) IAA Indole-3-acetic acid (IAA) IAM->IAA IAM hydrolase (IaaH)

Diagram 1: The Indole-3-Acetamide (IAM) Pathway.
Indole-3-Pyruvic Acid (IPyA) Pathway

The IPyA pathway is considered a major route for IAA biosynthesis in both plants and a wide range of bacteria and fungi.[1][3][10] The pathway begins with the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by a tryptophan aminotransferase.[1][3] IPyA is then decarboxylated to form indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase (IPDC), which is often the rate-limiting step.[3][5] Finally, IAAld is oxidized to IAA by an aldehyde dehydrogenase.[1][3] This pathway is prevalent in beneficial bacteria such as Azospirillum and Rhizobium, and is also considered the primary pathway for IAA synthesis in many fungi, including ectomycorrhizal fungi.[1][2][3]

IPyA_Pathway Trp Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA Tryptophan aminotransferase IAAld Indole-3-acetaldehyde (IAAld) IPyA->IAAld Indole-3-pyruvate decarboxylase (IPDC) IAA Indole-3-acetic acid (IAA) IAAld->IAA Aldehyde dehydrogenase

Diagram 2: The Indole-3-Pyruvic Acid (IPyA) Pathway.
Tryptamine (TAM) Pathway

In the TAM pathway, tryptophan is first decarboxylated to tryptamine by a tryptophan decarboxylase.[1] Tryptamine is then converted to indole-3-acetaldehyde (IAAld) by an amine oxidase.[1][7] The final step, the conversion of IAAld to IAA, is catalyzed by an aldehyde dehydrogenase, an enzyme shared with the IPyA pathway.[1] Evidence for this pathway has been found in various bacteria and fungi.[4][11]

TAM_Pathway Trp Tryptophan TAM Tryptamine (TAM) Trp->TAM Tryptophan decarboxylase IAAld Indole-3-acetaldehyde (IAAld) TAM->IAAld Amine oxidase IAA Indole-3-acetic acid (IAA) IAAld->IAA Aldehyde dehydrogenase

Diagram 3: The Tryptamine (TAM) Pathway.
Indole-3-Acetonitrile (IAN) Pathway

The IAN pathway is well-documented in plants, particularly those in the Brassicaceae family, but is less studied in microorganisms.[1][3] In this route, tryptophan is converted to indole-3-acetaldoxime (IAOx), which is then converted to indole-3-acetonitrile (IAN).[1] IAN is subsequently hydrolyzed to IAA by a nitrilase enzyme.[1][3] While the complete pathway is not fully elucidated in microbes, some bacteria, like Bradyrhizobium japonicum, are known to transform IAN into IAA.

IAN_Pathway Trp Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx Cytochrome P450 IAN Indole-3-acetonitrile (IAN) IAOx->IAN Aldoxime dehydratase IAA Indole-3-acetic acid (IAA) IAN->IAA Nitrilase

Diagram 4: The Indole-3-Acetonitrile (IAN) Pathway.
Tryptophan Side-Chain Oxidase (TSO) Pathway

The TSO pathway is the least common and studied of the Trp-dependent routes.[1] It involves the direct conversion of tryptophan to indole-3-acetaldehyde (IAAld) by a tryptophan side-chain oxidase.[1] As with the IPyA and TAM pathways, IAAld is then oxidized to IAA by an aldehyde dehydrogenase.[1] To date, this pathway has only been clearly identified in Pseudomonas fluorescens.[1][11]

TSO_Pathway Trp Tryptophan IAAld Indole-3-acetaldehyde (IAAld) Trp->IAAld Tryptophan side-chain oxidase IAA Indole-3-acetic acid (IAA) IAAld->IAA Aldehyde dehydrogenase

Diagram 5: The Tryptophan Side-Chain Oxidase (TSO) Pathway.

Tryptophan-Independent IAA Biosynthesis Pathway

Some microorganisms can synthesize IAA without using tryptophan as a direct precursor.[1][4] This pathway is thought to utilize intermediates from the tryptophan synthesis pathway, such as indole or indole-3-glycerol phosphate.[4][6] The tryptophan-independent pathway is not well understood in bacteria and fungi, and the specific enzymes and genes involved have not yet been fully confirmed.[1][5]

Trp_Independent_Pathway Chorismate Chorismate IndoleGlycerolP Indole-3-glycerol-phosphate Chorismate->IndoleGlycerolP Anthranilate synthase, etc. Indole Indole IndoleGlycerolP->Indole Tryptophan synthase IAA Indole-3-acetic acid (IAA) IndoleGlycerolP->IAA Undetermined Enzymes Indole->IAA Undetermined Enzymes

Diagram 6: The Tryptophan-Independent Pathway.

Quantitative Analysis of IAA Production

The quantity of IAA produced by microorganisms is highly variable and depends on the species, strain, culture conditions, and availability of L-tryptophan. The following tables summarize reported IAA production levels and optimal conditions for select bacterial and fungal species.

Table 1: IAA Production by Selected Bacterial Species

BacteriumL-Tryptophan (g/L)IAA Concentration (µg/mL)Optimal Temp (°C)Optimal pHReference
Burkholderia pyrrocinia JK-SH0071.0Not specified, but production is Trp-dependent377[8]
Klebsiella SGM 815.096030Not specified[12]
Rhizobium sp.2.0116.4228 ± 29[13]
Azospirillum brasilenseNot specifiedSignificant reduction upon IPDC gene disruptionNot specifiedNot specified[1]

Table 2: IAA Production by Selected Fungal Species

FungusL-Tryptophan (g/L)IAA Concentration (µg/mL)Pathway(s) IdentifiedReference
Colletotrichum gloeosporioides1.0Not specified, but Trp-dependentIAM (major), IPyA[9]
Ustilago maydisNot specifiedNot specifiedIPyA[1]
Tricholoma vaccinum13C6-labeled Trp> 3 µMIPyA[10]
Ectomycorrhizal Fungi (various)PresentVariableIPyA[2]

Experimental Methodologies for IAA Analysis

Accurate quantification of IAA is essential for studying its role in microbial physiology and plant-microbe interactions. A typical workflow involves cultivation, extraction, and quantification.

Experimental_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_quantification 3. Quantification Cultivate Inoculate microbe in liquid medium (+/- L-Tryptophan) Incubate Incubate under optimal conditions (e.g., 28-37°C, shaking) Cultivate->Incubate Centrifuge Centrifuge culture to pellet cells Incubate->Centrifuge Supernatant Collect cell-free supernatant Centrifuge->Supernatant Acidify Acidify supernatant to pH 2.5-3.0 Supernatant->Acidify Extract Extract with ethyl acetate Acidify->Extract Evaporate Evaporate solvent and resuspend crude IAA Extract->Evaporate Colorimetric Colorimetric Assay (Salkowski Reagent) Evaporate->Colorimetric Chroma Chromatographic Analysis (HPLC, LC-MS/MS) Evaporate->Chroma

Diagram 7: General Experimental Workflow for IAA Analysis.
Protocol for IAA Extraction

This protocol is adapted for the extraction of IAA from liquid microbial cultures.[13]

  • Cultivation: Inoculate the desired microbial strain into a suitable liquid medium (e.g., Nutrient Broth) supplemented with L-tryptophan (0.5-1.0 g/L is common).[12][13] Incubate for 3-10 days under optimal growth conditions (e.g., 28-37°C with shaking).[8][13]

  • Separation: Transfer the culture to centrifuge tubes and centrifuge at 10,000 rpm for 20-30 minutes to pellet the cells.[12][13]

  • Acidification: Carefully collect the cell-free supernatant. Acidify the supernatant to a pH of 2.5-3.0 by adding 1N HCl dropwise.[12][13] This protonates the IAA, making it less polar.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 2-3 minutes, and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat the extraction twice more to maximize recovery.[13]

  • Concentration: Pool the ethyl acetate fractions and evaporate the solvent using a rotary evaporator at 40°C.[13]

  • Resuspension: Dissolve the dried crude extract in a small, known volume (e.g., 1 mL) of methanol or HPLC-grade water for subsequent analysis.[13] Store at -20°C.

Protocol for Colorimetric Quantification (Salkowski Method)

This method is a rapid and cost-effective screening technique for detecting indole compounds.[12][14]

  • Reagent Preparation: Prepare Salkowski's reagent by mixing 0.5 M FeCl₃ with 35% perchloric acid (HClO₄).[12] A common formulation involves 0.75 mL of 0.5 M FeCl₃, 25 mL of distilled water, and 15 mL of concentrated H₂SO₄.[15] Caution: Handle acids with appropriate personal protective equipment.

  • Standard Curve: Prepare a series of IAA standards of known concentrations (e.g., 0, 5, 10, 20, 50, 100 µg/mL) in the same medium used for the experiment.

  • Reaction: Mix 1 mL of the extracted sample (or standard) with 2 mL of Salkowski's reagent.[15]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[12][13] The development of a pink or red color indicates the presence of indole compounds.[12]

  • Measurement: Measure the absorbance of the solution using a spectrophotometer at a wavelength of 530-536 nm.[12][13]

  • Calculation: Determine the concentration of IAA in the sample by comparing its absorbance to the standard curve.[16]

Protocol for LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of IAA.[12][14]

  • Sample Preparation: Use the extracted and resuspended IAA sample from Protocol 5.1. The sample may require further purification using a solid-phase extraction (SPE) C18 cartridge to remove interfering compounds.[17] Filter the final sample through a 0.22 µm syringe filter before injection.

  • Chromatography (LC):

    • System: An ultra-high performance liquid chromatograph (UHPLC) is recommended.[15]

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization, is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive mode is standard.[15]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[12]

    • MRM Transition: For IAA, the precursor ion ([M+H]⁺) has an m/z of 176.1. Its fragmentation yields a characteristic quinolinium product ion at m/z 130.0. The 176 -> 130 transition is monitored for quantification.[12][15]

    • Source Parameters: Optimize source temperature (e.g., 500°C) and ion spray voltage (e.g., 5,500 V).[12]

  • Quantification: Create a standard curve using a serial dilution of a pure IAA standard. The concentration of IAA in the sample is determined by comparing the peak area of the 176 -> 130 transition to the standard curve.[12] The detection limit for this method can be in the femtomole range.[17]

References

The Dual Role of Indole-3-Acetate in Plant Growth: A Technical Guide to Cell Division and Elongation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Indole-3-acetic acid (IAA), the most abundant and physiologically active auxin, is a pivotal signaling molecule orchestrating nearly every aspect of plant growth and development.[1][2] Its influence is concentration-dependent, regulating the fundamental cellular processes of division and elongation that collectively shape plant architecture.[3][4] This technical guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to IAA's role in these two critical processes.

IAA-Mediated Cell Elongation: The Acid Growth Hypothesis

The primary mechanism by which IAA stimulates rapid cell elongation, particularly in shoots and coleoptiles, is explained by the Acid Growth Hypothesis.[5] This model posits that auxin triggers the acidification of the plant cell wall, leading to increased extensibility.[6][7]

The signaling cascade begins with IAA promoting the activity of plasma membrane H⁺-ATPases (proton pumps).[8][9] This can occur through both rapid, non-transcriptional activation and longer-term changes in gene expression leading to the synthesis of more pump proteins.[8] The increased pumping of protons (H⁺) from the cytoplasm into the apoplast (cell wall space) lowers the apoplastic pH.[10] This acidic environment activates pH-dependent cell wall remodeling proteins, such as expansins, which disrupt the hydrogen bonds between cellulose microfibrils and other cell wall polysaccharides.[9][11] The resulting cell wall loosening allows the cell to expand under the force of its internal turgor pressure.[10]

Signaling Pathway for Cell Elongation

IAA_Elongation_Pathway IAA IAA (Auxin) Receptor Auxin Receptor (Plasma Membrane) IAA->Receptor H_ATPase H⁺-ATPase (Proton Pump) Receptor->H_ATPase Activates H_ions H⁺ Extrusion H_ATPase->H_ions Apoplast Apoplast (Cell Wall) pH_drop ↓ Apoplastic pH H_ions->Apoplast Expansins Expansin Activation pH_drop->Expansins Wall_Loosening Cell Wall Loosening Expansins->Wall_Loosening Elongation Cell Elongation Wall_Loosening->Elongation Turgor Turgor Pressure Turgor->Elongation Drives

Caption: IAA signaling pathway leading to cell elongation via the Acid Growth Hypothesis.
Quantitative Data: IAA Concentration and Cell Elongation

The relationship between IAA concentration and the rate of cell elongation typically follows a dose-response curve. While low concentrations stimulate elongation, excessively high concentrations can be inhibitory.[8][12] The optimal concentration varies by species and tissue type.

Plant MaterialIAA Concentration (M)Observed Effect on ElongationCitation(s)
Avena sativa (Oat) Coleoptile Sections3 x 10⁻⁹ to 4 x 10⁻⁷Log-linear increase in growth rate.[9][13]
Avena sativa (Oat) Coleoptile Sections4 x 10⁻⁷ to 4 x 10⁻⁶Plateau of concentration-neutral growth.[9][13]
Avena sativa (Oat) Coleoptile Sections4 x 10⁻⁶ to 1 x 10⁻⁵Further increase in growth.[9][13]
Zea mays (Maize) Coleoptile Segments10⁻⁷ to 10⁻⁴Dose-dependent increase in total elongation.[7]
Zea mays (Maize) Coleoptile Segments10⁻⁶Near-maximal elongation rate achieved.[7]
Triticum aestivum (Wheat) Coleoptiles3 x 10⁻⁵ (30 µM)Optimal concentration for a 1.5- to 2-fold increase in length.[14]
Pisum sativum (Pea) Intact Seedlings10⁻⁶ to 10⁻³Correlated increase in whole-stem growth.[15]

IAA-Mediated Cell Division: Transcriptional Regulation of the Cell Cycle

IAA promotes cell division by regulating the expression of key cell cycle genes.[2] This process is mediated by a well-defined nuclear signaling pathway that involves the degradation of transcriptional repressors.[4]

At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as repressors by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating gene expression.[4][5] When intracellular IAA levels rise, auxin acts as a 'molecular glue', facilitating the interaction between Aux/IAA proteins and an F-box protein receptor, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1).[16] This interaction leads to the polyubiquitination of the Aux/IAA repressor by an SCFTIR1 E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[4][16] The degradation of the Aux/IAA repressor frees the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes and activate their transcription.[17][18] Key targets include genes encoding cyclins (particularly D-type cyclins like CYCD3) and cyclin-dependent kinases (CDKs), which are essential for driving the cell cycle through G1/S and G2/M checkpoints.[19][20]

Signaling Pathway for Cell Division

IAA_Division_Pathway cluster_nucleus Nucleus IAA High Intracellular IAA SCFTIR1 SCF-TIR1/AFB Complex IAA->SCFTIR1 binds to AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA binds to ARF ARF Transcription Factor AuxIAA->ARF Represses (at low IAA) Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination AuxRE AuxRE in Promoter ARF->AuxRE Binds to Degradation Degradation Proteasome->Degradation CellCycleGenes Transcription of Cell Cycle Genes (e.g., Cyclins, CDKs) AuxRE->CellCycleGenes Activates CellDivision Cell Division CellCycleGenes->CellDivision

Caption: Nuclear IAA signaling pathway leading to the activation of cell division.
Quantitative Data: IAA Concentration and Cell Division

The effect of IAA on cell division is highly dependent on both concentration and the presence of other phytohormones, particularly cytokinins. An optimal auxin-to-cytokinin ratio is crucial for promoting cell proliferation in tissue culture.

Cell Type / TissueIAA ConcentrationObserved Effect on Cell DivisionCitation(s)
Tobacco Cell Line (VBI-0)~10 µM (combined with 4.5 µM 2,4-D)Optimal concentration for cell division.[21]
Tobacco Cell Line (VBI-0)> 200 µMInhibition of cell division to below basal levels.[21]
Allium cepa (Onion) Root MeristemHigh IAA/Zeatin (Cytokinin) RatioCell cycle shifts towards endoreduplication (cell growth without division).[22]
Allium cepa (Onion) Root MeristemLow IAA/Zeatin (Cytokinin) RatioCell cycle shifts towards cell division.[22]
Plant Tissue Culture (General)0.01 - 10.0 mg/L (~0.057 - 57 µM)General working range for regulating cell division and callus growth.[23][24]

Experimental Protocols

Protocol: Root Tip Squash for Mitotic Index Calculation

This protocol allows for the quantification of cell division in a meristematic tissue by calculating the mitotic index: the ratio of cells undergoing mitosis to the total number of cells observed.[25]

Workflow Diagram

Mitotic_Index_Workflow A 1. Root Tip Excision (Cut terminal 1-5 mm of Allium or Vicia faba root) B 2. Fixation (e.g., Ethanoic Alcohol for 10 min) A->B C 3. Hydrolysis (1M HCl at 60°C for 5-10 min) B->C D 4. Rinsing (Wash thoroughly in cold water) C->D E 5. Staining (Add drop of Acetic Orcein or Toluidine Blue for ~2 min) D->E F 6. Mounting & Squashing (Place on slide, add coverslip, press firmly under paper towel) E->F G 7. Microscopy (View at 400x magnification) F->G H 8. Calculation (Mitotic Index = [No. of mitotic cells / Total no. of cells] x 100) G->H

Caption: Experimental workflow for calculating the mitotic index from plant root tips.

Detailed Methodology:

  • Root Tip Preparation: Germinate onion (Allium cepa) or garlic (Allium sativum) bulbs in water until roots are several centimeters long.[1]

  • Excision: Using a sharp scalpel, excise the terminal 5 mm of several actively growing root tips.[1]

  • Hydrolysis: Transfer the root tips into a watch glass containing 1M hydrochloric acid (HCl) and incubate in a water bath at 60°C for 5-10 minutes. This step breaks down the middle lamella, allowing the cells to be separated.[1][25]

  • Rinsing: Carefully remove the HCl and rinse the root tips thoroughly with distilled water.[1]

  • Staining: Place a rinsed root tip onto a clean microscope slide. Add a drop of a suitable stain, such as 2% acetocarmine or acetic orcein, and leave for approximately 2-5 minutes. These stains specifically bind to chromosomes, making them visible.[1][26]

  • Squashing: Gently lower a coverslip over the root tip, taking care to avoid air bubbles. Place the slide between folded paper towels and use your thumb to apply firm, even pressure to squash the tissue into a single cell layer. Do not slide the coverslip sideways.[25]

  • Microscopy: View the preparation under a light microscope, starting with low power to locate the meristematic region (characterized by small, square, densely packed cells). Switch to high power (e.g., 400x) for observation.

  • Calculation: Count the total number of cells in the field of view and the number of cells showing visible chromosomes (i.e., cells in prophase, metaphase, anaphase, or telophase). Repeat this for several fields of view to ensure a representative sample. Calculate the mitotic index using the formula: Mitotic Index (%) = (Number of cells in mitosis / Total number of cells) × 100[1]

Protocol: Avena Coleoptile Elongation Bioassay

This classic bioassay provides a robust method for quantifying the growth-promoting activity of auxin.[27][28]

Workflow Diagram

Avena_Assay_Workflow A 1. Germination (Grow Avena sativa seedlings in complete darkness) B 2. Sectioning (Under dim red light, cut 5-10 mm sub-apical coleoptile segments) A->B C 3. Depletion (Float sections in buffer to deplete endogenous auxin) B->C D 4. Incubation (Transfer sections to test solutions with varying IAA concentrations) C->D E 5. Measurement (Initial) (Measure initial length of each section, L₀) C->E F 6. Incubation Period (Incubate in darkness for 6-24 hours) D->F H 8. Analysis (Calculate % Elongation = [(L₁ - L₀) / L₀] x 100) E->H G 7. Measurement (Final) (Measure final length of each section, L₁) F->G G->H

Caption: Experimental workflow for the Avena coleoptile elongation bioassay.

Detailed Methodology:

  • Seedling Growth: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 3-4 days to produce etiolated seedlings with straight coleoptiles.[16]

  • Sectioning: All manipulations must be performed under a dim red light, which does not induce phototropic responses. Excise a 5-10 mm segment from each coleoptile, starting about 2-3 mm below the apical tip (the tip is a source of endogenous auxin and should be discarded).[16][29]

  • Endogenous Auxin Depletion: Float the excised sections in a buffer solution (e.g., potassium phosphate buffer) for 2-14 hours to allow endogenous auxin to diffuse out.[14]

  • Incubation: Prepare a series of test solutions containing a buffer, a sugar source (like sucrose), and varying concentrations of IAA (e.g., from 10⁻⁹ M to 10⁻⁴ M), including a control solution with no IAA.[13]

  • Measurement: Transfer a set number of coleoptile sections (e.g., 10-15) into petri dishes containing each test solution. Measure the initial length of each section accurately using a ruler or digital calipers.

  • Incubation: Incubate the petri dishes in complete darkness at a constant temperature (e.g., 25°C) for a set period, typically 6 to 24 hours.

  • Final Measurement: After incubation, re-measure the final length of each coleoptile section.

  • Data Analysis: For each concentration, calculate the average elongation and express it as a percentage increase over the initial length. Plot the percentage elongation against the logarithm of the IAA concentration to generate a dose-response curve.[28]

References

The Core of Auxin Action: A Technical Guide to the Indole-3-Acetate Signaling Pathway and Gene Regulation in Arabidopsis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the indole-3-acetate (IAA) signaling pathway in the model organism Arabidopsis thaliana. It details the molecular mechanics of auxin perception and signal transduction, culminating in the regulation of gene expression that governs myriad aspects of plant growth and development. This document offers a comprehensive overview of the core components, their interactions, quantitative biochemical data, and detailed experimental protocols for studying this pivotal signaling cascade.

The Canonical IAA Signaling Pathway: A Molecular Overview

The perception of this compound (IAA), the primary auxin in most plants, initiates a signaling cascade that rapidly alters gene expression. This pathway is elegantly controlled by a negative feedback loop involving three core protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][2]

At Low Auxin Concentrations: In the absence of high levels of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors that are bound to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[3] This interaction prevents the ARFs from activating transcription, effectively repressing gene expression.[4]

At High Auxin Concentrations: When intracellular auxin levels rise, IAA acts as a "molecular glue," promoting the formation of a co-receptor complex between a TIR1/AFB F-box protein and an Aux/IAA repressor.[2][4][5] The TIR1/AFB proteins are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][6] The formation of this co-receptor complex leads to the polyubiquitination of the Aux/IAA protein, targeting it for degradation by the 26S proteasome.[3][7] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of target genes, thereby initiating the auxin-mediated physiological response.[2][3]

IAA_Signaling_Pathway cluster_nucleus Nucleus Auxin IAA (Auxin) TIR1_AFB SCF-TIR1/AFB Auxin->TIR1_AFB binds Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds in presence of IAA TIR1_AFB->Aux_IAA Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF represses Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Aux_IAA->Proteasome AuxRE AuxRE ARF->AuxRE binds ARF->AuxRE Gene Auxin-Responsive Gene mRNA mRNA Gene->mRNA Transcription Protein Response Proteins mRNA->Protein Translation Ub->Aux_IAA Ubiquitination

Diagram 1: The core IAA signaling pathway in Arabidopsis.

Quantitative Data on Core Signaling Components

The specificity and sensitivity of the auxin response are fine-tuned by the combinatorial interactions between the numerous members of the TIR1/AFB, Aux/IAA, and ARF protein families. In Arabidopsis, there are 6 TIR1/AFB proteins, 29 Aux/IAA proteins, and 23 ARF proteins.[4][5]

Auxin Binding Affinities of TIR1/AFB-Aux/IAA Co-receptor Complexes

The affinity of the co-receptor complex for auxin varies depending on the specific TIR1/AFB and Aux/IAA partners involved. This differential affinity allows the plant to respond to a wide range of auxin concentrations.[4][5]

TIR1/AFB-Aux/IAA PairLigandDissociation Constant (Kd)Method
TIR1-IAA7IAA~10 nMQuantitative IAA binding assay
TIR1-IAA14IAA~10 nMQuantitative IAA binding assay
TIR1-IAA17IAA~30 nMQuantitative IAA binding assay
TIR1-IAA1IAA17 - 45 nMQuantitative IAA binding assay
TIR1-IAA3IAA17 - 45 nMQuantitative IAA binding assay
TIR1-IAA28IAA~75 nMQuantitative IAA binding assay
TIR1-IAA12IAA~270 nMQuantitative IAA binding assay
TIR1 onlyIAA~5 µMSurface Plasmon Resonance

Data compiled from studies using purified proteins and yeast two-hybrid assays.[5][6][8]

Degradation Rates of Aux/IAA Proteins

Aux/IAA proteins are inherently unstable, and their degradation is accelerated by the presence of auxin. The half-life of these repressors is a critical factor in determining the kinetics of the auxin response.

Aux/IAA ProteinConditionHalf-lifeMethod
PSIAA6 (pea)-13.5 minLuciferase fusion in transgenic Arabidopsis
AXR2/IAA7-5 - 12 minNot specified
AXR3/IAA17-80 minNot specified
IAA28:LUC->60 minLuciferase fusion in transgenic Arabidopsis
IAA1:LUCMock-treatedNot specified, but activity reduced by 50% after 30 min with auxinLuciferase fusion in transgenic Arabidopsis
IAA1:LUC5 µM 2,4-DHalf-life decreased compared to mockLuciferase fusion in transgenic Arabidopsis

Data from various studies utilizing luciferase (LUC) fusion proteins in transgenic plants.[2][9][10]

Binding Affinities of ARF Transcription Factors to AuxREs

The affinity of ARF proteins for their target DNA sequences (AuxREs) is another layer of regulation in the auxin signaling pathway.

ARF ProteinDNA ElementDissociation Constant (Kd)Method
ARF1-DBDDR5High (weak binding)Single-molecule FRET
ARF1-DBDIR8Lower than DR5 (stronger binding)Single-molecule FRET
ARF5-DBDDR5Lower than ARF1-DBD (stronger binding)Single-molecule FRET
ARF5-DBDIR8Lower than DR5 (strongest binding)Single-molecule FRET

Data from in vitro single-molecule FRET assays with the DNA-binding domain (DBD) of ARF proteins.[11] The TGTCGG sequence has a higher affinity for ARFs in vitro compared to the canonical TGTCTC sequence.[12]

Key Experimental Protocols

Investigating the IAA signaling pathway relies on a variety of molecular and biochemical techniques. Below are detailed methodologies for three key experiments.

Yeast Two-Hybrid (Y2H) Assay for TIR1/AFB and Aux/IAA Interaction

The Y2H system is a powerful tool for identifying and characterizing protein-protein interactions in vivo. It is particularly useful for demonstrating the auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.[5]

Principle: The assay utilizes the modular nature of eukaryotic transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). The "bait" protein (e.g., TIR1) is fused to the BD, and the "prey" protein (e.g., an Aux/IAA) is fused to the AD. If the bait and prey interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., LacZ, HIS3).

Methodology:

  • Vector Construction:

    • Clone the coding sequence of the TIR1/AFB protein into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.

    • Clone the coding sequence of the Aux/IAA protein into a "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain.

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., Y190, AH109) with both the bait and prey plasmids.

    • Select for transformed yeast on synthetic defined (SD) medium lacking the appropriate amino acids (e.g., tryptophan and leucine for pGBKT7 and pGADT7).

  • Interaction Assay:

    • Grow the transformed yeast colonies on selective medium that also lacks histidine and contains various concentrations of IAA (e.g., 0, 0.1, 1, 10, 100 µM).

    • Growth on medium lacking histidine indicates an interaction, as the HIS3 reporter gene is activated.

  • Quantitative Analysis (Optional):

    • Perform a β-galactosidase assay using a colorimetric substrate (e.g., X-gal or ONPG) to quantify the strength of the interaction. Blue color development in the presence of X-gal indicates a positive interaction.

Y2H_Workflow Start Start Construct_Vectors Construct Bait (TIR1-BD) and Prey (Aux/IAA-AD) Vectors Start->Construct_Vectors Transform_Yeast Co-transform Yeast with Bait and Prey Plasmids Construct_Vectors->Transform_Yeast Select_Transformants Select on SD/-Trp/-Leu Medium Transform_Yeast->Select_Transformants Interaction_Assay Plate on SD/-Trp/-Leu/-His + various [IAA] Select_Transformants->Interaction_Assay Incubate Incubate at 30°C Interaction_Assay->Incubate Observe_Growth Observe for Growth Incubate->Observe_Growth No_Interaction No Interaction Observe_Growth->No_Interaction No Growth Interaction Interaction Observe_Growth->Interaction Growth Quantify Optional: β-galactosidase Assay Interaction->Quantify Logical_Relationships Auxin IAA (Auxin) Level TIR1_AuxIAA_Interaction TIR1/AFB - Aux/IAA Interaction Auxin->TIR1_AuxIAA_Interaction Promotes AuxIAA_Degradation Aux/IAA Degradation TIR1_AuxIAA_Interaction->AuxIAA_Degradation Leads to ARF_Activity ARF Activity AuxIAA_Degradation->ARF_Activity Increases Gene_Expression Auxin-Responsive Gene Expression ARF_Activity->Gene_Expression Regulates

References

Chemical structure and properties of indole-3-acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Indole-3-Acetic Acid (IAA), the most abundant and physiologically active auxin in plants. It details its chemical structure, physicochemical and biological properties, and key experimental methodologies.

Chemical Structure and Identity

Indole-3-acetic acid (IAA) is a heterocyclic organic compound derived from indole.[1] It is characterized by a carboxymethyl group attached to the C3 position of the indole ring.[1] This structure is fundamental to its biological activity as a plant hormone. IAA is a monocarboxylic acid, and its chemical formula is C₁₀H₉NO₂.[2]

Key Identifiers:

  • IUPAC Name: (1H-Indol-3-yl)acetic acid[1]

  • CAS Number: 87-51-4[1]

  • Synonyms: Heteroauxin, 3-Indoleacetic acid, IAA[1]

Physicochemical and Spectroscopic Properties

IAA exists as a white to off-white crystalline solid and is sensitive to light.[3][4] Its solubility is limited in water but notable in polar organic solvents like ethanol, methanol, and DMSO.[1][4]

Quantitative Physicochemical Data

The key physicochemical properties of IAA are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₂[1]
Molar Mass 175.18 g/mol [1]
Melting Point 165-170 °C[1][3]
Boiling Point ~306-415 °C (estimates vary)[3]
pKa 4.75 (at 25 °C)[3]
Water Solubility Insoluble / 1.5 mg/mL[1][5]
Solubility in Ethanol 50 mg/mL[1]
LogP (o/w) 1.41[5]
Vapor Pressure 1.24 x 10⁻⁷ mmHg (at 25 °C)[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of IAA. Key spectral features are outlined below.

Spectroscopic MethodKey Data PointsReference(s)
UV-Vis (in Ethanol) λmax: ~219 nm, ~280 nm
Infrared (IR) (KBr Pellet) Indole N-H stretch: ~3389 cm⁻¹Carboxylic acid O-H stretch: 2730-3127 cm⁻¹Carbonyl C=O stretch: ~1701 cm⁻¹[5]
¹H NMR (DMSO-d6) δ ~12.17 ppm (1H, s, COOH)δ ~10.90 ppm (1H, s, NH)δ 6.97-7.52 ppm (5H, m, Ar-H)δ ~3.65 ppm (2H, s, CH₂)[1]
¹³C NMR (DMSO-d6) δ ~173.1 ppm (C=O)δ ~136.1 ppm (C-Ar)δ ~127.2 ppm (C-Ar)δ ~123.9 ppm (CH-Ar)δ ~120.9 ppm (CH-Ar)δ ~118.5 ppm (CH-Ar)δ ~118.4 ppm (CH-Ar)δ ~111.3 ppm (CH-Ar)δ ~107.6 ppm (C-Ar)δ ~31.0 ppm (CH₂)[1]

Biological Properties and Signaling Pathways

IAA is the principal native auxin in plants, functioning as a critical signaling molecule that governs numerous aspects of plant growth and development.[1] Its primary roles include promoting cell elongation and division, which drives processes such as root formation, fruit development, and apical dominance.[3]

Biosynthesis of Indole-3-Acetic Acid

Plants synthesize IAA through several pathways, most of which originate from the amino acid tryptophan.[1] The Indole-3-Pyruvic Acid (IPyA) pathway is considered the major route. A simplified overview of the key tryptophan-dependent pathways is presented below.

IAA_Biosynthesis_Pathways TRP Tryptophan IPyA Indole-3-pyruvic acid (IPyA) TRP->IPyA TAA/TAR (Aminotransferase) IAM Indole-3-acetamide (IAM) TRP->IAM TMO (Monooxygenase) IAOx Indole-3-acetaldoxime (IAOx) TRP->IAOx CYP79B2/B3 (Cytochrome P450) TAM Tryptamine TRP->TAM TDC (Decarboxylase) IAA Indole-3-acetic acid (IAA) IPyA->IAA YUCCA (Monooxygenase) IAM->IAA AMI1 (Amidohydrolase) IAOx->IAA Multiple Steps TAM->IAA YUCCA/AO (Amine Oxidase)

Key Tryptophan-Dependent IAA Biosynthesis Pathways in Plants.
Canonical Auxin Signaling Pathway

The perception and transduction of the IAA signal at the cellular level are mediated by a well-defined pathway. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.[1] When IAA is present, it acts as a molecular glue, facilitating the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of auxin-responsive genes, thereby eliciting a physiological response.[1]

IAA_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds & Inhibits Gene_off Auxin-Responsive Genes ARF_low->Gene_off Repression IAA IAA SCFTIR1 SCF-TIR1/AFB (E3 Ubiquitin Ligase) IAA->SCFTIR1 Promotes Binding AuxIAA_high Aux/IAA Repressor SCFTIR1->AuxIAA_high Ubiquitination AuxIAA_high->SCFTIR1 Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation ARF_high ARF Transcription Factor Gene_on Auxin-Responsive Genes ARF_high->Gene_on Activation Response Physiological Response Gene_on->Response IAA_Quantification_Workflow Start Sample Collection (e.g., Plant Tissue, Bacterial Culture) Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate, Methanol) Start->Extraction Evaporation Solvent Evaporation (Rotary Evaporator or N₂ Stream) Extraction->Evaporation Resuspend Resuspend Extract (Methanol or Mobile Phase) Evaporation->Resuspend Quant_Choice Quantification Method Resuspend->Quant_Choice Salkowski Salkowski Colorimetric Assay Quant_Choice->Salkowski Colorimetric HPLC HPLC Analysis Quant_Choice->HPLC Chromatographic Readout_Salk Measure Absorbance at ~530 nm Salkowski->Readout_Salk Readout_HPLC Quantify Peak Area at ~280 nm HPLC->Readout_HPLC

References

The Role of Tryptophan as a Precursor for Indole-3-Acetate Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, plays a pivotal role in virtually every aspect of plant growth and development. The biosynthesis of IAA is a complex process with multiple pathways, the majority of which utilize L-tryptophan as a primary precursor. This technical guide provides a comprehensive overview of the tryptophan-dependent IAA synthesis pathways, detailing the key enzymes, intermediates, and regulatory mechanisms. It is designed to serve as a resource for researchers, scientists, and drug development professionals investigating auxin biology and its potential applications. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key analyses, and visualizes complex pathways and workflows using Graphviz diagrams.

Introduction to Tryptophan-Dependent IAA Biosynthesis

The synthesis of indole-3-acetic acid (IAA) from L-tryptophan is a fundamental process in both plants and various microorganisms, including bacteria and fungi.[1][2] Four major tryptophan-dependent pathways have been elucidated, each named after a key intermediate: the indole-3-pyruvic acid (IPyA) pathway, the indole-3-acetamide (IAM) pathway, the tryptamine (TAM) pathway, and the indole-3-acetonitrile (IAN) pathway.[1][3] While the IPyA pathway is considered the main route for IAA biosynthesis in plants, the prevalence of these pathways can vary across different organisms and developmental stages.[4][5] Understanding these pathways is crucial for manipulating plant growth, developing novel herbicides, and harnessing plant-microbe interactions for agricultural and biotechnological advancements.

The Major Tryptophan-Dependent IAA Biosynthesis Pathways

The Indole-3-Pyruvic Acid (IPyA) Pathway

The IPyA pathway is a two-step process that is the primary route for auxin production in plants.[4]

  • Conversion of Tryptophan to Indole-3-Pyruvic Acid (IPyA): This initial step is catalyzed by the Tryptophan Aminotransferase of Arabidopsis (TAA) family of enzymes, which transfers the amino group from L-tryptophan to a keto-acid acceptor, typically pyruvate.[5][6]

  • Conversion of IPyA to Indole-3-Acetic Acid (IAA): The subsequent conversion of IPyA to IAA is mediated by the YUCCA (YUC) family of flavin monooxygenases.[7][8] This is considered a rate-limiting step in auxin biosynthesis.[7]

The Indole-3-Acetamide (IAM) Pathway

The IAM pathway is well-characterized in bacteria and has also been identified in plants.[3][9] It involves two key enzymatic steps:

  • Conversion of Tryptophan to Indole-3-Acetamide (IAM): Tryptophan-2-monooxygenase (iaaM), a flavoenzyme, catalyzes the oxidative decarboxylation of L-tryptophan to produce IAM.[10][11]

  • Conversion of IAM to IAA: IAM is then hydrolyzed to IAA and ammonia by the enzyme IAM hydrolase (iaaH).[12]

The Tryptamine (TAM) Pathway

The TAM pathway provides an alternative route from tryptophan to IAA:

  • Decarboxylation of Tryptophan to Tryptamine: Tryptophan is first decarboxylated to form tryptamine.

  • Oxidation of Tryptamine to Indole-3-Acetaldehyde (IAAld): Tryptamine is then oxidized by an amine oxidase to produce indole-3-acetaldehyde.

  • Oxidation of IAAld to IAA: Finally, IAAld is oxidized to IAA.

The Indole-3-Acetonitrile (IAN) Pathway

The IAN pathway involves the conversion of tryptophan to indole-3-acetonitrile, which is then hydrolyzed to produce IAA. This pathway is particularly relevant in certain plant families, such as the Brassicaceae.

Quantitative Data on IAA Biosynthesis

The efficiency and rate of IAA synthesis are governed by the kinetic properties of the key enzymes and the cellular concentrations of substrates and intermediates. Below are tables summarizing available quantitative data.

Table 1: Kinetic Parameters of Key Enzymes in IAA Biosynthesis
EnzymeOrganismSubstrateKmVmaxReference(s)
TAA1 Arabidopsis thalianaL-Tryptophan0.29 mM25.8 µmol/min/µg[6]
Tyrosine4.74 mM28 µmol/min/µg[6]
Phenylalanine9.35 mM10.6 µmol/min/µg[6]
YUCCA6 Arabidopsis thalianaIndole-3-pyruvic acid--[13]
iaaM Pseudomonas savastanoiL-Tryptophan--[10][11]
iaaH Pseudomonas savastanoiIndole-3-acetamide--[12]
ILR1 Arabidopsis thalianaIAA-Leu13 µM-[14]
IAR3 Arabidopsis thalianaIAA-Ala10 µM-[14]
ILL2 Arabidopsis thalianaIAA-Phe20 µM-[14]

Note: Comprehensive Vmax and kcat values are not always available in the literature and can vary based on experimental conditions.

Table 2: IAA Production in Bacterial Cultures
Bacterial StrainTryptophan ConcentrationIAA Concentration (µg/mL)Reference(s)
Enterobacter xiangfangensis BWH62 mg/mL3477[15]
Enterobacter asburiae STY102 mg/mL3378[15]
Bacillus subtilis DR21.2 g/L168.09[16]
Bacillus siamensis (in YEMB medium)250 ppm9.89[17]
Streptomyces hygroscopicus5 mg/mL17.90[18]
Phaeobacter inhibens0.1 mM0.0108 (10.8 nM)[19]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of tryptophan-dependent IAA biosynthesis.

Quantification of IAA and its Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of auxins and their metabolites.[20][21][22]

Sample Preparation (from plant tissue):

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powdered tissue with 1 mL of ice-cold extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v).

  • Add an internal standard (e.g., ¹³C₆-IAA) to each sample for accurate quantification.

  • Shake the mixture at 4°C for 30 minutes.

  • Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the lower, organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for IAA and its intermediates need to be determined and optimized.

Heterologous Expression and Purification of IAA Biosynthesis Enzymes

Recombinant production of enzymes is essential for their biochemical characterization.[23][24][25][26]

Cloning and Expression:

  • Amplify the coding sequence of the target enzyme (e.g., TAA1, YUCCA, iaaM, or iaaH) by PCR.

  • Clone the amplified DNA into a suitable expression vector (e.g., pET vector for E. coli) containing an affinity tag (e.g., His-tag) for purification.

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed bacteria in a suitable medium (e.g., LB broth) to an optimal cell density (OD₆₀₀ of 0.6-0.8).

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for a specified time at an optimized temperature.

Purification:

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

  • Wash the column to remove unbound proteins.

  • Elute the target protein using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).

  • Assess the purity of the eluted protein by SDS-PAGE.

  • If necessary, perform further purification steps like size-exclusion chromatography.

Enzyme Kinetic Assays

Determining the kinetic parameters of an enzyme is crucial for understanding its function.

General Procedure:

  • Prepare a reaction mixture containing a suitable buffer, the purified enzyme, and varying concentrations of the substrate (e.g., L-tryptophan for TAA1 or iaaM; IAM for iaaH).

  • Initiate the reaction and incubate at an optimal temperature for a specific time.

  • Stop the reaction (e.g., by adding acid or boiling).

  • Quantify the product formed using a suitable analytical method (e.g., HPLC or LC-MS/MS).

  • Calculate the initial reaction velocities at each substrate concentration.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in biochemical pathways and experimental procedures. The following diagrams were generated using the DOT language for Graphviz.[27][28][29][30]

Tryptophan_Dependent_IAA_Pathways cluster_IPyA Indole-3-Pyruvic Acid (IPyA) Pathway cluster_IAM Indole-3-Acetamide (IAM) Pathway cluster_TAM Tryptamine (TAM) Pathway cluster_IAN Indole-3-Acetonitrile (IAN) Pathway Trp_IPyA Tryptophan IPyA Indole-3-Pyruvic Acid Trp_IPyA->IPyA TAA/TAR IAA_IPyA Indole-3-Acetic Acid IPyA->IAA_IPyA YUCCA Trp_IAM Tryptophan IAM Indole-3-Acetamide Trp_IAM->IAM iaaM IAA_IAM Indole-3-Acetic Acid IAM->IAA_IAM iaaH Trp_TAM Tryptophan TAM Tryptamine Trp_TAM->TAM Tryptophan Decarboxylase IAAld_TAM Indole-3-Acetaldehyde TAM->IAAld_TAM Amine Oxidase IAA_TAM Indole-3-Acetic Acid IAAld_TAM->IAA_TAM Aldehyde Oxidase Trp_IAN Tryptophan IAN Indole-3-Acetonitrile Trp_IAN->IAN Multiple Steps IAA_IAN Indole-3-Acetic Acid IAN->IAA_IAN Nitrilase

Caption: Overview of the four major tryptophan-dependent IAA biosynthesis pathways.

Experimental_Workflow_IAA_Quantification start Plant/Bacterial Sample extraction Homogenization & Extraction (with internal standard) start->extraction centrifugation Centrifugation extraction->centrifugation phase_separation Organic Phase Separation centrifugation->phase_separation evaporation Evaporation to Dryness phase_separation->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: General experimental workflow for IAA quantification by LC-MS/MS.

Enzyme_Purification_Workflow start Gene of Interest (e.g., TAA1, YUCCA, iaaM, iaaH) cloning Cloning into Expression Vector start->cloning transformation Transformation into E. coli cloning->transformation culture Bacterial Culture & Induction transformation->culture harvest Cell Harvest culture->harvest lysis Cell Lysis harvest->lysis clarification Lysate Clarification lysis->clarification affinity_chrom Affinity Chromatography clarification->affinity_chrom analysis Purity Analysis (SDS-PAGE) affinity_chrom->analysis purified_enzyme Purified Enzyme analysis->purified_enzyme

Caption: Workflow for heterologous expression and purification of IAA biosynthesis enzymes.

Conclusion

The biosynthesis of IAA from tryptophan is a multifaceted process involving several distinct pathways and a host of regulatory enzymes. This guide has provided a detailed overview of these pathways, compiled available quantitative data, and presented robust experimental protocols for their investigation. The provided visualizations offer a clear framework for understanding the complex interplay of molecules and processes involved. A thorough understanding of these biosynthetic routes is paramount for advancing our knowledge of plant development and for the rational design of new molecules to modulate plant growth and response to the environment. Further research is needed to fully elucidate the kinetic parameters of all key enzymes and to unravel the intricate regulatory networks that govern auxin homeostasis.

References

The Role of Indole-3-Acetate in Fruit Development and Ripening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetate (IAA), the principal auxin in plants, is a critical regulator of fruit development and ripening. Its influence extends from the initial stages of fruit set and growth, driven by cell division and expansion, to the complex processes of maturation and ripening. The concentration of IAA fluctuates significantly throughout these stages, often in concert with other phytohormones, to orchestrate a precise sequence of physiological and biochemical changes. This technical guide provides an in-depth examination of the function of IAA in fruit development and ripening, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its signaling pathways and experimental workflows.

Introduction

Indole-3-acetic acid (IAA) is a phytohormone that plays a pivotal role in nearly all aspects of plant growth and development.[1] In fruit biology, IAA is instrumental in controlling fruit set, growth, and the intricate processes of ripening.[2] The dynamic interplay of IAA with other hormones, particularly ethylene and gibberellins, creates a complex regulatory network that dictates the final characteristics of the fruit, including size, texture, and flavor.[1] Understanding the mechanisms of IAA action is therefore fundamental for developing strategies to improve fruit quality and yield. This guide serves as a comprehensive resource for professionals engaged in plant science research and the development of agricultural products.

The Function of this compound in Fruit Development

The journey of a fruit from a fertilized flower to a mature organ is a meticulously orchestrated process heavily influenced by IAA. Its primary roles during development are the stimulation of cell division and subsequent cell expansion, which together determine the ultimate size and morphology of the fruit.

Fruit Set and Early Development

Following successful pollination and fertilization, a surge in auxin, along with gibberellins, is essential for initiating fruit development and preventing the abscission of the ovary.[1] This initial phase is characterized by rapid cell division, and the concentration of IAA is typically at its highest during this period to support this intense mitotic activity.

Cell Expansion and Fruit Growth

Once the primary framework of the fruit is established through cell division, the subsequent increase in size is predominantly due to cell expansion. IAA promotes cell enlargement by increasing the extensibility of the cell wall. This process is mediated by the activation of various enzymes that modify the cell wall structure, allowing for turgor-driven expansion. The concentration of IAA generally remains high during this phase of rapid growth.

The Role of this compound in Fruit Ripening

The role of IAA in fruit ripening is more complex and can be contradictory depending on the fruit species and the developmental stage. Fruits are broadly classified as either climacteric or non-climacteric based on their ripening physiology, and the function of IAA differs between these two groups.

Climacteric Fruits

In many climacteric fruits, such as tomatoes, there is a general consensus that a decrease in IAA concentration is a prerequisite for the initiation of ripening and the associated burst in ethylene production.[3] However, in other climacteric fruits like peaches, a late increase in IAA has been observed to be necessary for the induction of ethylene biosynthesis and subsequent softening.[1]

Non-climacteric Fruits

In non-climacteric fruits like strawberries and grapes, auxin is generally considered an inhibitor of ripening.[4][5] A decline in the levels of IAA, often produced by the achenes (seeds) in the case of strawberries, is a key trigger for the onset of ripening processes, including color development and softening.[4]

Quantitative Data on this compound Levels

The concentration of IAA varies significantly across different fruit species and throughout the stages of development and ripening. The following tables summarize quantitative data from various studies, providing a comparative overview of endogenous IAA levels.

Table 1: Endogenous this compound (IAA) Concentrations in Peach (Prunus persica) Fruit Development and Ripening

CultivarDevelopmental StageDays After Full Bloom (DAFB)IAA Concentration (ng/g Fresh Weight)Reference
Akatsuki (Melting)Fruit Development I (Cell Division & Enlargement)~30-50High (not specified)[1]
Fruit Development II (Pit Hardening)~50-80Decreasing[1]
Fruit Development III (Second Exponential Growth)~80-110Lowest just before climacteric rise[1]
Late Ripening~110+Sharp Increase[1]
Manami (Stony Hard)Late Ripening~110+~0.5[1]
Redhaven18 days after anthesis1825[6]
Second stage of fruit growth-7[6]
Last stage of fruit development-32[6]

Table 2: Endogenous this compound (IAA) Concentrations in Grape (Vitis vinifera) Berry Development

CultivarDevelopmental StageTime After FloweringIAA Concentration (pmol/g Fresh Weight)Reference
Cabernet SauvignonFlowers0 weeks~800[3]
Onset of Ripening (Veraison)~8 weeks~80[3]
Harvest16 weeksMinimum[3]

Table 3: Endogenous this compound (IAA) Concentrations in Apple (Malus domestica) Fruit Development

CultivarTissueDays After Full Bloom (DAFB)IAA Concentration (ng/g Fresh Weight)Reference
Royal GalaSeed14~2[7]
Seed45~8[7]
Seed90~15[7]
Seed132~19[7]
Cortex14~0.6[7]
Cortex45~1.0[7]
Cortex90~0.8[7]
Cortex132~0.7[7]

Table 4: Endogenous this compound (IAA) Concentrations in Tomato (Lycopersicon esculentum) Fruit and Seed Development

TissueDevelopmental StageIAA ConcentrationReference
Whole SeedsYoung Torpedo EmbryoIncreasing[8]
Late Torpedo EmbryoPeak[8]
Mature and DehydratedDecreasing[8]
Fruit Tissues (Placenta & Mesocarp)Follows seed patternLower than seeds[8]

This compound Signaling Pathway

The perception and transduction of the IAA signal within plant cells is a well-characterized process involving a cascade of molecular interactions. This pathway is central to how IAA exerts its diverse effects on fruit development and ripening.

IAA_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA_ext IAA IAA_intra IAA IAA_ext->IAA_intra Transport TIR1_AFB TIR1/AFB Receptor IAA_intra->TIR1_AFB Binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Initiates Fruit_Response Fruit Development & Ripening Responses Gene_Expression->Fruit_Response Leads to

Figure 1: Simplified IAA signaling pathway in fruit cells.

In the absence of IAA, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from regulating the expression of auxin-responsive genes. When IAA is present, it binds to the TIR1/AFB receptor, which is part of an SCF ubiquitin ligase complex. This binding event targets the Aux/IAA repressor for degradation by the 26S proteasome. The degradation of the repressor releases the ARF, allowing it to bind to Auxin Response Elements (AuxREs) in the promoters of target genes and modulate their transcription, ultimately leading to various developmental and ripening responses in the fruit.

Experimental Protocols for this compound Analysis

Accurate quantification of IAA is crucial for understanding its role in fruit physiology. The following sections provide detailed protocols for the extraction, purification, and quantification of IAA from fruit tissue.

Extraction of this compound
  • Sample Collection and Preparation:

    • Harvest fruit tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Weigh approximately 100-500 mg of the frozen powder into a centrifuge tube.

  • Extraction Solvent Preparation:

    • Prepare an extraction solvent of 80% (v/v) methanol in water, containing an antioxidant such as butylated hydroxytoluene (BHT) at 10 mg/L to prevent IAA degradation.

    • Add a known amount of an internal standard, such as ¹³C₆-IAA, to the extraction solvent for accurate quantification via isotope dilution.

  • Extraction Procedure:

    • Add 1 mL of the cold extraction solvent to the tissue sample.

    • Homogenize the sample using a tissue homogenizer or vortex vigorously.

    • Incubate the sample at 4°C in the dark for at least 4 hours (overnight is recommended) with constant gentle shaking to ensure complete extraction.

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Re-extract the pellet with another 0.5 mL of the extraction solvent, centrifuge again, and combine the supernatants.

Purification of this compound using Solid-Phase Extraction (SPE)
  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by sequentially passing through 3 mL of 100% methanol followed by 3 mL of 1% (v/v) acetic acid in water.

  • Sample Loading and Washing:

    • Acidify the combined supernatant from the extraction step to pH 2.5-3.0 with 1M HCl to protonate the IAA.

    • Load the acidified extract onto the conditioned C18 SPE cartridge.

    • Wash the cartridge with 3 mL of 1% acetic acid in water to remove polar impurities.

  • Elution:

    • Elute the IAA from the cartridge with 3 mL of 80% methanol.

    • Collect the eluate and evaporate it to dryness under a stream of nitrogen gas or using a vacuum concentrator.

Quantification of this compound

The purified and dried IAA extract can be quantified using either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Derivatization:

    • Resuspend the dried extract in 50 µL of methanol.

    • Add 50 µL of a methylating agent, such as diazomethane or (trimethylsilyl)diazomethane, to convert the carboxylic acid group of IAA to its methyl ester. This increases its volatility for GC analysis.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Evaporate the solvent and derivatizing agent under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.

    • Inject an aliquot into the GC-MS system.

    • Typical GC Parameters:

      • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Typical MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of methylated IAA (e.g., m/z 130 and 189) and its internal standard (e.g., m/z 136 and 195 for ¹³C₆-IAA).

  • Quantification:

    • Calculate the concentration of endogenous IAA based on the ratio of the peak areas of the native IAA to the ¹³C₆-IAA internal standard, using a standard curve.

  • Sample Preparation:

    • Resuspend the dried, purified extract (from the SPE step) in a suitable mobile phase, typically 50% methanol in water with 0.1% formic acid.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Typical HPLC Parameters:

      • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10-20 µL.

    • Detection:

      • Fluorescence Detector: Excitation at 280 nm and emission at 360 nm for high sensitivity and selectivity.

      • Mass Spectrometry (LC-MS): For highly accurate and sensitive quantification, especially when coupled with tandem mass spectrometry (LC-MS/MS).

  • Quantification:

    • Quantify the IAA concentration by comparing the peak area of the sample to a standard curve of known IAA concentrations.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the quantification of IAA from fruit tissue.

Experimental_Workflow cluster_sampling 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification (SPE) cluster_quantification 4. Quantification Start Harvest Fruit Tissue Freeze Flash Freeze in Liquid N2 Start->Freeze Grind Grind to Fine Powder Freeze->Grind Weigh Weigh Frozen Powder Grind->Weigh Add_Solvent Add Extraction Solvent with Internal Standard Weigh->Add_Solvent Homogenize Homogenize Add_Solvent->Homogenize Incubate Incubate at 4°C (dark) Homogenize->Incubate Centrifuge1 Centrifuge Incubate->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Re_extract Re-extract Pellet Centrifuge1->Re_extract Combine_Supernatants Combine Supernatants Centrifuge2 Centrifuge Re_extract->Centrifuge2 Centrifuge2->Combine_Supernatants Load_Sample Load Acidified Extract Combine_Supernatants->Load_Sample Condition_SPE Condition C18 SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash with 1% Acetic Acid Load_Sample->Wash_SPE Elute_IAA Elute IAA with 80% Methanol Wash_SPE->Elute_IAA Dry_Eluate Dry Eluate under N2 Elute_IAA->Dry_Eluate Derivatize Derivatize (for GC-MS) Dry_Eluate->Derivatize Analyze_HPLC Analyze by HPLC Dry_Eluate->Analyze_HPLC Analyze_GCMS Analyze by GC-MS Derivatize->Analyze_GCMS Data_Analysis Data Analysis and Quantification Analyze_GCMS->Data_Analysis Analyze_HPLC->Data_Analysis

Figure 2: General experimental workflow for IAA analysis.

Interaction of this compound with Other Hormones

The function of IAA in fruit development and ripening is not isolated but is part of a complex network of hormonal interactions. The balance and crosstalk between IAA and other phytohormones are critical for the proper regulation of these processes.

  • Ethylene: The interaction between auxin and ethylene is particularly significant in climacteric fruits. In some cases, a decline in auxin sensitivity or concentration is necessary for the onset of ethylene biosynthesis, while in others, a late surge in auxin can stimulate ethylene production.[1]

  • Gibberellins (GAs): Auxin and GAs often act synergistically to promote fruit set and growth.[1] Auxin can stimulate GA biosynthesis, and together they regulate the expression of genes involved in cell division and expansion.

  • Abscisic Acid (ABA): In many non-climacteric fruits, there is an antagonistic relationship between auxin and ABA. As auxin levels decrease, ABA levels often rise, promoting ripening-related processes such as anthocyanin accumulation.

Conclusion

This compound is a master regulator of fruit development and ripening, with its effects being highly dependent on its concentration, the developmental stage of the fruit, and its interaction with other phytohormones. This technical guide has provided a comprehensive overview of the multifaceted roles of IAA, supported by quantitative data and detailed methodologies for its analysis. A thorough understanding of IAA's function and signaling is paramount for researchers and professionals seeking to manipulate fruit growth and ripening to improve crop quality and yield. The provided protocols and workflows serve as a practical resource for the accurate quantification of this crucial phytohormone.

References

Methodological & Application

Application Note and Protocol for the Extraction and Quantification of Indole-3-Acetic Acid (IAA) from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development, including cell division and elongation, vascular differentiation, and responses to light and gravity.[1][2] Its concentration in plant tissues is tightly regulated through biosynthesis, transport, and catabolism.[3] Accurate quantification of endogenous IAA levels is therefore critical for research in plant physiology, agricultural biotechnology, and for screening compounds that may influence plant growth. This document provides a detailed protocol for the extraction, purification, and quantification of IAA from plant tissues using solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method known for its high sensitivity and specificity.[4][5]

I. Quantitative Data Summary

The endogenous concentration of IAA can vary significantly depending on the plant species, tissue type, and developmental stage. The following tables summarize representative IAA levels found in various plant tissues and the performance of common extraction methods.

Table 1: Endogenous Levels of Free IAA in Various Plant Tissues

Plant SpeciesTissueIAA Concentration (ng/g Fresh Weight)Reference
Arabidopsis thalianaRoots (10 DAG)~13.0[4]
Arabidopsis thalianaCotyledons (10 DAG)~1.4[4]
Arabidopsis thalianaYoung Leaves (10 DAG*)~6.0[4]
Arabidopsis thalianaDry Seeds~15.8[6]
Oryza sativa (Rice)SeedlingsQuantification limit ~1.75 (10 pmol/g)[5]
Lycopersicon esculentum (Tomato)Roots (25 days old)~300[7]
Lycopersicon esculentum (Tomato)Shoots (25 days old)~1100[7]
Lycopersicon esculentum (Tomato)Leaves (50 days old)~5200[7]
Pelargonium sp.Leaves84[8]

*DAG: Days After Germination

Table 2: Comparison of IAA Extraction Method Performance

MethodKey ParametersTypical Recovery RateAdvantagesDisadvantagesReference
Solid-Phase Extraction (SPE) C18 or Amino (NH2) columns89-94%High selectivity, removes interfering compounds, amenable to automation.[8][9]Higher cost per sample.[10][8][11]
Liquid-Liquid Extraction (LLE) Partitioning with immiscible solvents (e.g., ethyl acetate)77-85%Cost-effective, simple equipment.[10]Can be labor-intensive, potential for emulsion formation, lower recovery.[9][10][10]

II. Experimental Protocols

This protocol details the extraction and purification of IAA from plant tissues using C18 Solid-Phase Extraction (SPE), followed by quantification using LC-MS/MS. It is critical to include an internal standard (e.g., ¹³C₆-IAA) at the very beginning of the extraction to account for sample loss during processing.[12]

Protocol 1: Extraction and Purification of IAA

Materials and Reagents:

  • Plant tissue (20-100 mg fresh weight)[4][12]

  • Liquid nitrogen

  • Extraction Buffer: 2-propanol/H₂O/HCl (2:1:0.002, v/v/v) or 80% Methanol[1]

  • ¹³C₆-IAA internal standard

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Diethyl ether

  • Solid-Phase Extraction (SPE) C18 Cartridges (e.g., 50-100 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Acetic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Sample Harvest and Homogenization:

    • Flash-freeze 20-100 mg of fresh plant tissue in liquid nitrogen immediately upon harvesting to quench metabolic activity.

    • Add a known amount of ¹³C₆-IAA internal standard to the frozen tissue.

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Solvent Extraction:

    • Transfer the frozen powder to a centrifuge tube containing 1 mL of ice-cold extraction buffer.

    • Vortex thoroughly and incubate for 1 hour at 4°C with continuous shaking.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

  • Liquid-Liquid Partitioning (Optional but Recommended):

    • Add 1 mL of dichloromethane to the supernatant, vortex, and centrifuge to separate the phases.

    • Remove and discard the lower (dichloromethane) phase, which contains chlorophyll and other non-polar interferences.

    • Adjust the pH of the remaining aqueous phase to 2.7-3.0 with 1M HCl.[4]

    • Partition the acidified aqueous phase three times against an equal volume of diethyl ether. Combine the ether fractions.

    • Dry the pooled ether phase over anhydrous sodium sulfate, then evaporate to dryness under a gentle stream of nitrogen gas at 35°C.[11]

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Loading: Re-dissolve the dried extract from step 3 in 1 mL of 1% acetic acid and load it onto the conditioned C18 cartridge.

    • Washing: Wash the cartridge with 3 mL of 1% acetic acid to remove polar impurities.

    • Elution: Elute the IAA and internal standard from the cartridge using 2 mL of 80% methanol.

    • Drying: Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Sample Reconstitution:

    • Reconstitute the final dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile with 0.1% formic acid).[5]

    • Centrifuge at high speed for 10 minutes to pellet any insoluble material before transferring the supernatant to an autosampler vial.

Protocol 2: Quantification by LC-MS/MS

Instrumentation and Conditions: The following are typical starting parameters and should be optimized for the specific instrumentation used.

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[13]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.[14]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL[5]

  • Column Temperature: 40°C[11]

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions for IAA Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
IAA (Endogenous) 176.1130.115-20[13][15]
¹³C₆-IAA (Internal Std) 182.1136.115-20[16]

Data Analysis: Quantify the endogenous IAA concentration by calculating the peak area ratio of the endogenous IAA to the ¹³C₆-IAA internal standard and comparing this ratio to a standard curve prepared with known concentrations of unlabeled IAA and a fixed concentration of the internal standard.

III. Visualizations

IAA Biosynthesis and Signaling Pathway

The primary precursor for IAA biosynthesis in plants is the amino acid tryptophan.[17] Several pathways exist, with the indole-3-pyruvic acid (IPyA) pathway being predominant. Once synthesized, IAA can be stored as inactive conjugates or catabolized. Free IAA acts as a molecular "glue," binding to TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors. This binding leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, releasing Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.

IAA_Pathway cluster_signal IAA Signaling Tryptophan Tryptophan IPyA Indole-3-pyruvic Acid (IPyA) Tryptophan->IPyA TAA/TAR IAAld Indole-3-acetaldehyde IPyA->IAAld YUC IAA IAA (Free Auxin) IAAld->IAA Conjugates IAA Conjugates (Inactive Storage) IAA->Conjugates Reversible Catabolism Catabolism IAA->Catabolism Complex TIR1-IAA-Aux/IAA Complex IAA->Complex TIR1_AFB TIR1/AFB Receptor TIR1_AFB->Complex Aux_IAA Aux/IAA Repressor Aux_IAA->Complex Proteasome 26S Proteasome Complex->Proteasome Ubiquitination Proteasome->Aux_IAA Degradation ARF_inactive ARF (Inactive) ARF_inactive->Aux_IAA Repression ARF_active ARF (Active) ARF_inactive->ARF_active Release Gene_Expression Auxin-Responsive Gene Expression ARF_active->Gene_Expression Activation

Caption: Simplified IAA biosynthesis and signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the logical steps from sample preparation to final data analysis for IAA quantification.

Workflow cluster_purify Purification Harvest 1. Harvest Plant Tissue (20-100 mg) Spike 2. Add ¹³C₆-IAA Internal Standard Harvest->Spike Homogenize 3. Homogenize in Liquid Nitrogen Spike->Homogenize Extract 4. Extract with Cold Solvent Homogenize->Extract Centrifuge1 5. Centrifuge & Collect Supernatant Extract->Centrifuge1 Partition 6. Liquid-Liquid Partitioning (Optional) Centrifuge1->Partition Drydown1 7. Dry Extract Partition->Drydown1 SPE 8. Solid-Phase Extraction (C18 Cartridge) Drydown1->SPE Drydown2 9. Dry Eluate SPE->Drydown2 Reconstitute 10. Reconstitute in Mobile Phase Drydown2->Reconstitute Analyze 11. Analyze by LC-MS/MS (MRM) Reconstitute->Analyze Quantify 12. Quantify vs. Standard Curve Analyze->Quantify

Caption: Workflow for IAA extraction and quantification.

References

Application Note: Quantification of Indole-3-Acetate (IAA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indole-3-acetic acid (IAA) is the most prevalent and biologically active auxin, a class of plant hormones that acts as a master regulator of plant growth and development.[1] It governs critical physiological processes such as cell elongation, root formation, apical dominance, and responses to environmental stress.[1][2] Given its low endogenous abundance and rapid metabolism, precise and sensitive quantification of IAA is essential for understanding plant hormone signaling, validating genetic modifications, and profiling microbe-plant interactions.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior sensitivity, specificity, and accuracy.[2][4] This document provides a detailed protocol for the robust quantification of IAA from various biological matrices.

Principle The method employs a stable isotope-labeled internal standard, typically [¹³C₆]-Indole-3-acetic acid, which is added to the sample at the initial stage of preparation to account for analyte loss during extraction and to correct for matrix effects during ionization.[5][6] Following extraction and purification, the sample is injected into a liquid chromatography system. IAA and its internal standard are separated from other sample components on a reverse-phase C18 column. The column eluent is then introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for IAA (e.g., m/z 176.1) is selected and fragmented, and a resulting unique product ion (e.g., m/z 130.0) is monitored.[2][7] This highly specific detection method allows for accurate quantification even in complex biological samples.

Experimental Protocols

Materials and Reagents
  • Standards: Indole-3-acetic acid (IAA), [¹³C₆]-Indole-3-acetic acid ([¹³C₆]-IAA) internal standard.[5][8]

  • Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.

  • Reagents: Formic acid (LC-MS grade), diethyl dithiocarbamate.[8]

  • Extraction Solutions:

    • For Plant Tissue: 80% acetone in water or 60% isopropanol in water.[3][8]

    • For Bacterial Culture: Nutrient broth, L-tryptophan.[9][10]

  • Solid-Phase Extraction (SPE): C18 cartridges (e.g., 50 mg).[3][8]

Sample Preparation

A crucial step for accurate quantification is the addition of a known amount of a stable isotope-labeled internal standard, such as [¹³C₆]-IAA, to each sample before extraction.[6][11]

Protocol 2.1: Extraction from Plant Tissues (e.g., Leaves, Roots)

  • Weigh approximately 20-100 mg of fresh plant tissue and flash-freeze in liquid nitrogen.[3][8]

  • Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% acetone in water containing 2.5 mM diethyl dithiocarbamate).[8]

  • Add the [¹³C₆]-IAA internal standard.

  • Vortex thoroughly and incubate at 4°C for several hours with gentle shaking.[3]

  • Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Optional SPE Cleanup: For complex matrices, the extract can be further purified using a C18 SPE cartridge to remove interfering compounds.[8]

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 10% methanol with 0.1% formic acid).[8]

  • Centrifuge the reconstituted sample to pellet any insoluble material before transferring the supernatant to an LC vial.

Protocol 2.2: Extraction from Bacterial Culture Supernatant

  • Grow bacteria in a suitable medium (e.g., nutrient broth) supplemented with L-tryptophan.[9][10]

  • Centrifuge the culture to pellet the bacterial cells.

  • Collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining cells and particles.[9][10]

  • Add the [¹³C₆]-IAA internal standard to a known volume of the filtered supernatant.

  • For simple cleanup, perform a protein precipitation step by adding three volumes of ice-cold methanol, vortexing, and centrifuging to pellet precipitated proteins.[4][12]

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the initial LC mobile phase for analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical parameters for the LC-MS/MS analysis of IAA. Optimization may be required depending on the specific instrumentation and sample matrix.

Table 1: Typical Liquid Chromatography Parameters

Parameter Recommended Condition
LC System UPLC or HPLC system
Column Reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[2]
Mobile Phase A Water + 0.1% Formic Acid[12]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid[12]
Flow Rate 0.2 - 0.4 mL/min[2][12]
Column Temperature 25 - 50 °C[9][12]
Injection Volume 5 - 10 µL[8][9]

| Gradient | A typical gradient starts at 10-20% B, increases to 90-100% B over several minutes, holds, and then re-equilibrates.[9][12] |

Table 2: Typical Tandem Mass Spectrometry Parameters | Parameter | Recommended Condition | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Source | Electrospray Ionization (ESI), Positive Mode[2][7] | | Ion Source Temp. | 300 - 500 °C[7][9] | | Ion Spray Voltage | ~4000 - 5500 V[7][9] | | Detection Mode | Multiple Reaction Monitoring (MRM)[2] | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | IAA (Quantifier) | 176.1 | 130.0 | ~14 - 24[7][9] | | IAA (Qualifier) | 176.1 | 103.0 | ~32[7] | | [¹³C₆]-IAA (IS) | 182.1 | 136.0 | ~14 - 24 |

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of IAA (e.g., 0.5 - 5,000 ng/mL) and a fixed concentration of the internal standard ([¹³C₆]-IAA).[1]

  • Data Acquisition: Analyze the calibration standards and the prepared samples by LC-MS/MS using the established method.

  • Quantification: For each standard and sample, calculate the peak area ratio of the analyte (IAA) to the internal standard ([¹³C₆]-IAA).

  • Linear Regression: Plot the peak area ratios of the calibration standards against their corresponding concentrations. Perform a linear regression to generate a calibration curve. The curve should have a coefficient of determination (R²) ≥ 0.99.[1][2]

  • Concentration Calculation: Use the peak area ratio from the unknown samples and the equation from the linear regression to determine the concentration of IAA in each sample.

Data Presentation

Table 3: Representative Method Performance Characteristics (from literature)

Parameter Typical Value Reference
Limit of Detection (LOD) 0.05 µM or 0.02-0.1 pmol [3][4]
Limit of Quantification (LOQ) 0.4 - 3.8 fmol [8]
Linearity Range 10 - 70 ng/mL or 1 - 500 ng/mL [2][13]

| Precision (%RSD) | < 15% |[3][4] |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plant Tissue, Culture) Add_IS 2. Add Internal Standard ([¹³C₆]-IAA) Sample->Add_IS Extract 3. Homogenization & Extraction Add_IS->Extract Purify 4. Purification (Centrifugation, SPE) Extract->Purify LC_Sep 5. LC Separation (C18 Column) Purify->LC_Sep MS_Detect 6. MS/MS Detection (ESI+, MRM) LC_Sep->MS_Detect Data_Analysis 7. Data Analysis & Quantification MS_Detect->Data_Analysis

Caption: General experimental workflow for IAA quantification.

IAA_Pathway Simplified Tryptophan-Dependent IAA Biosynthesis Trp Tryptophan Pathways Multiple Biosynthetic Intermediates (e.g., IPyA, IAM, TAM) Trp->Pathways IAA Indole-3-Acetic Acid (IAA) Pathways->IAA

Caption: Simplified pathway of IAA biosynthesis from tryptophan.

References

Application Note: Preparation of Indole-3-Acetic Acid (IAA) Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole-3-acetic acid (IAA) is the most abundant and well-known naturally occurring plant hormone of the auxin class, playing a pivotal role in regulating plant growth and development.[1] It is integral to processes such as cell elongation and division, tissue differentiation, and responses to environmental cues like light and gravity.[2][3] In laboratory settings, particularly in plant tissue culture, horticulture, and developmental biology research, accurate preparation of IAA solutions is critical for experimental reproducibility and success.

Due to its poor solubility in water, preparing a stable and usable stock solution requires specific protocols.[4][5][6] This document provides detailed methods for preparing IAA stock solutions for research applications, guidance on storage, and quantitative data on its solubility.

Quantitative Data Summary

The solubility of Indole-3-Acetic Acid (IAA) is highly dependent on the solvent and pH. The following table summarizes key quantitative data for preparing stock solutions.

CompoundSolventSolubilityTypical Stock ConcentrationTypical Working ConcentrationReference
Indole-3-Acetic Acid (IAA) Ethanol~50 mg/mL1 - 10 mg/mL1 - 10 ppm (mg/L)[4][5][7]
DMSO30 - 125 mg/mL1 - 10 mg/mL1 - 10 ppm (mg/L)[5][8]
1N NaOHSoluble1 - 10 mg/mL1 - 10 ppm (mg/L)[9][10]
WaterInsoluble/Poorly SolubleN/AN/A[4][5][6]
IAA (Sodium Salt) PBS (pH 7.2)~10 mg/mL1 - 10 mg/mL1 - 10 ppm (mg/L)[11]
Ethanol~1 mg/mL1 mg/mL1 - 10 ppm (mg/L)[11]
DMSO~15 mg/mL1 - 10 mg/mL1 - 10 ppm (mg/L)[11]

Experimental Protocols

Two primary methods are presented for dissolving IAA, which is poorly soluble in neutral water. Always use high-purity, reagent-grade chemicals and ultrapure water.

Protocol 1: Dissolving IAA in an Organic Solvent (Ethanol)

This is a common method for preparing IAA stock solutions that will be diluted into aqueous media.

Materials:

  • Indole-3-Acetic Acid (IAA) powder

  • 95-100% Ethanol

  • Ultrapure (Type I) water

  • Calibrated balance

  • Volumetric flasks and pipettes

  • Sterile filter unit (0.22 µm)

  • Amber or foil-wrapped storage bottles

Safety Precautions:

  • Handle IAA powder in a fume hood or well-ventilated area.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Ethanol is flammable; keep away from ignition sources.

Procedure:

  • Weighing: Accurately weigh the desired amount of IAA powder. For a 1 mg/mL stock solution, weigh 10 mg of IAA.

  • Initial Dissolution: Place the weighed IAA powder into a volumetric flask. Add a small volume of 95-100% ethanol to dissolve the powder completely. For 10 mg of IAA, 1-2 mL of ethanol is typically sufficient.[12] Swirl gently until all crystals are dissolved.

  • Dilution: Once the IAA is fully dissolved, add ultrapure water to reach the final desired volume. For a 10 mL final volume, add water up to the 10 mL mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization (Optional): For sterile applications like plant tissue culture, filter the stock solution through a sterile 0.22 µm syringe filter into a sterile container.[9]

  • Storage: Transfer the final solution into a sterile amber glass bottle or a clear bottle wrapped in aluminum foil to protect it from light.[6] Store at -20°C for long-term use.[8]

Protocol 2: Dissolving IAA in an Alkaline Aqueous Solution (NaOH)

This method avoids the use of organic solvents, which may be preferable for certain biological experiments.

Materials:

  • Indole-3-Acetic Acid (IAA) powder

  • 1N Sodium Hydroxide (NaOH) solution

  • Ultrapure (Type I) water

  • Calibrated balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sterile filter unit (0.22 µm)

  • Amber or foil-wrapped storage bottles

Safety Precautions:

  • Handle IAA powder in a fume hood or well-ventilated area.[6]

  • Wear appropriate PPE. 1N NaOH is corrosive; handle with care.

  • Observe all standard laboratory safety procedures.

Procedure:

  • Weighing: Accurately weigh the desired amount of IAA powder and place it in a beaker or flask.

  • Dissolution: Add a minimal volume of 1N NaOH dropwise to the IAA powder while stirring until it is completely dissolved.[9][10] The solution will become clear.

  • Dilution: Add the majority of the final required volume of ultrapure water (e.g., add ~9 mL for a 10 mL final volume).

  • pH Adjustment (Optional but Recommended): If required for your application, adjust the pH of the solution to a neutral range (e.g., pH 7.0-7.4) using a dilute acid like HCl. This step should be done carefully to avoid IAA precipitation.

  • Final Volume: Transfer the solution to a volumetric flask and add ultrapure water to reach the final desired volume.

  • Sterilization and Storage: Filter-sterilize the solution as described in Protocol 1 and store it in a light-protected, airtight container at -20°C.[8]

Storage and Handling

  • Light Sensitivity: IAA is sensitive to light and can degrade upon exposure. Always store solid IAA and its solutions in dark or amber containers.[5][6]

  • Temperature: Solid IAA powder should be stored at -20°C for long-term stability.[5][11]

  • Stock Solution Stability: For maximum stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store frozen at -20°C for up to one year or at -80°C for up to two years.[8] Aqueous solutions are less stable and should ideally be used within a day, especially if not stored frozen.[11]

Workflow Visualization

The following diagram illustrates the general workflow for preparing an Indole-3-Acetic Acid stock solution using an organic solvent.

IAA_Stock_Preparation cluster_setup Preparation cluster_final Final Steps weigh 1. Weigh IAA Powder dissolve 2. Dissolve in Small Volume of Ethanol/NaOH weigh->dissolve dilute 3. Dilute to Final Volume with Ultrapure Water dissolve->dilute mix 4. Mix Until Homogeneous dilute->mix filter 5. Sterile Filter (0.22 µm) (Optional) mix->filter aliquot 6. Aliquot into Light-Protected Tubes filter->aliquot store 7. Store at -20°C aliquot->store Long-term

Caption: Workflow for IAA Stock Solution Preparation.

References

Application of Indole-3-Acetate (IAA) for the Stimulation of Adventitious Root Formation in Cuttings: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Indole-3-acetate (IAA), the principal naturally occurring auxin, plays a pivotal role in initiating and promoting adventitious root formation in plant cuttings. Its application is a cornerstone of vegetative propagation for a wide range of horticultural and forestry species. Understanding the appropriate concentration, application method, and the underlying molecular mechanisms is critical for successful rooting.

Exogenous application of IAA enhances the endogenous auxin pool at the base of the cutting, stimulating cell division in the cambium and parenchyma, leading to the differentiation of root primordia. The efficacy of IAA treatment is influenced by several factors, including the plant species, the physiological state of the mother plant, the type of cutting (softwood, semi-hardwood, or hardwood), and environmental conditions during propagation.

IAA is often applied in solution, with concentrations ranging from as low as 10 mg/L to as high as 8000 ppm, depending on the species and cutting type.[1] It is crucial to optimize the concentration, as excessively high levels can be inhibitory or toxic. Application methods vary from quick dips (a few seconds) to prolonged soaks (up to 24 hours), as well as foliar sprays and drenching the rooting medium.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of IAA on adventitious root formation in various plant species, compiled from several studies.

Table 1: Effect of IAA on Rooting of Herbaceous and Semi-Hardwood Cuttings

Plant SpeciesCutting TypeIAA ConcentrationApplication MethodRooting Percentage (%)Number of Roots (per cutting)Root Length (cm)Reference
Lemon (Citrus limon L.)Stem Cuttings0 ppm (Control)Dip20.002.001.70[5]
500 ppmDip33.333.001.90[5]
1000 ppmDip36.673.332.93[5]
1500 ppmDip40.004.333.50[5]
2000 ppmDip53.334.673.90[5]
2500 ppmDip73.337.674.40[5]
Chrysanthemum (Chrysanthemum morifolium)Tip Cuttings0 mg/L (Control)3 min dip-~3~3.5[6]
100 mg/L3 min dip-~4.5~4.2[6]
200 mg/L3 min dip-~5.5~5.0[6]
Melissa officinalis Stem Cuttings with buds1000 mg/L4-5 min imbruing---[7]
5000 mg/L4-5 min imbruing---[7]
General Cuttings -10 mg/LDip---[2]
Chickpea -40 mg/LDip---[2]

Table 2: Effect of IAA on Rooting of Woody Cuttings

Plant SpeciesCutting TypeIAA ConcentrationApplication MethodRooting Percentage (%)Number of Roots (per cutting)Root Length (cm)Reference
Spondias pinnata 15 cm Stem Cuttings0 ppm (Control)15 sec dip---[8]
500 ppm15 sec dip---[8]
1000 ppm15 sec dip---[8]
1500 ppm15 sec dip66.679.5313.49[8]
Leucadendron elimense (Female)-2000 ppm10 sec dip-15-2085-102[9]
4000 ppm10 sec dip80>30~100[9]
6000 ppm10 sec dip-15-20-[9]
Leucadendron elimense (Male)-4000 ppm10 sec dip702490[9]
6000 ppm10 sec dip702-6>20[9]
Photinia × fraseri Stem Cuttings0 ppm (Control)Powder58.335.03-[1]
1000 ppmPowder80.00--[1]
3000 ppmPowder75.00--[1]
5000 ppmPowder88.33--[1]
8000 ppmPowder80.00--[1]
Celtis australis Hardwood Stem Cuttings100 ppm-17.33--[10]

Experimental Protocols

Protocol 1: Preparation of IAA Stock and Working Solutions

Materials:

  • Indole-3-acetic acid (IAA) powder

  • Ethanol (95%) or 1N KOH/NaOH for initial dissolution

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Sterile filters (0.2 µm) for sterilization (optional)

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL or 1000 ppm):

    • Weigh the desired amount of IAA powder.

    • Dissolve the IAA powder in a small volume of 95% ethanol or 1N KOH/NaOH.[3] IAA is poorly soluble in water.

    • Once dissolved, bring the solution to the final volume with distilled water in a volumetric flask.

    • Stir the solution until it is completely homogenous.

    • For long-term storage, the stock solution can be filter-sterilized and stored at -20°C in a light-proof container.[2]

  • Working Solution Preparation:

    • Dilute the stock solution with distilled water to achieve the desired final concentration for your experiment (e.g., 10 mg/L, 100 ppm, 1000 ppm). Use the formula C1V1 = C2V2 for accurate dilutions.

Protocol 2: Application of IAA to Cuttings (Quick Dip Method)

Materials:

  • Prepared IAA working solution

  • Healthy cuttings taken from a stock plant

  • Beakers or shallow trays

  • Rooting medium (e.g., perlite, vermiculite, peat moss, sand mixture)

  • Propagation trays or pots

  • Misting system or humidity dome

Procedure:

  • Cutting Preparation:

    • Take cuttings from healthy, disease-free mother plants. The type of cutting (softwood, semi-hardwood, hardwood) will depend on the plant species and time of year.

    • Make a clean, angled cut at the base of the cutting, just below a node.

    • Remove the lower leaves to prevent rotting and reduce water loss.

  • IAA Treatment:

    • Pour the IAA working solution into a beaker or shallow tray.

    • Dip the basal end (bottom 1-2 cm) of the cuttings into the IAA solution for a specified time, typically ranging from 5 to 15 seconds.[8][9]

    • Ensure consistent dipping time for all cuttings within a treatment group.

  • Planting and Propagation:

    • Immediately after dipping, insert the cuttings into the pre-moistened rooting medium.

    • Place the trays or pots in a high-humidity environment, such as a misting bench or under a humidity dome, to prevent desiccation.

    • Maintain appropriate temperature and light conditions for the specific plant species.

  • Data Collection:

    • After a designated period (e.g., 4-8 weeks), carefully remove the cuttings from the medium.

    • Wash the roots gently and record parameters such as rooting percentage, number of roots per cutting, and average root length.

Signaling Pathways and Workflows

IAA Signaling Pathway in Adventitious Root Formation

This compound initiates a complex signaling cascade that leads to the formation of adventitious roots. The core of this pathway involves the perception of auxin and the subsequent degradation of transcriptional repressors, allowing for the expression of genes that promote root development. This process also involves intricate crosstalk with other plant hormones, notably jasmonic acid.

IAA_Signaling_Pathway IAA IAA (Auxin) TIR1_AFB TIR1/AFB Co-receptor IAA->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF (Auxin Response Factor) e.g., ARF6, ARF8 Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates Proteasome->ARF releases GH3 GH3 Genes (e.g., GH3.3, GH3.5, GH3.6) ARF->GH3 activates transcription Root_Genes Adventitious Root Formation Genes ARF->Root_Genes activates transcription JA Jasmonic Acid (JA) GH3->JA conjugates (inactivates) JA->Root_Genes JA_conjugates Inactive JA Conjugates

Caption: IAA signaling pathway leading to adventitious root formation.

Experimental Workflow for Testing IAA Efficacy

The following diagram outlines a typical experimental workflow for assessing the impact of different IAA concentrations on the rooting of cuttings. This systematic approach ensures reliable and reproducible results.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase A 1. Prepare Cuttings (Uniform size and type) C 3. Apply IAA to Cuttings (e.g., Quick Dip Method) A->C B 2. Prepare IAA Solutions (Multiple concentrations + Control) B->C D 4. Plant Cuttings (Randomized block design) C->D E 5. Place in Controlled Environment (High humidity, optimal temperature/light) D->E F 6. Data Collection (After defined period, e.g., 4-8 weeks) E->F G 7. Measure Parameters (Rooting %, root number, root length) F->G H 8. Statistical Analysis (ANOVA, mean comparison) G->H

Caption: A generalized experimental workflow for IAA application on cuttings.

References

Application Note: Quantification of Indole-3-Acetic Acid (IAA) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) is the most prevalent and physiologically active auxin in plants, playing a crucial role in virtually all aspects of their growth and development.[1][2] Accurate quantification of IAA is therefore essential for research in plant physiology, agricultural biotechnology, and for screening microbial strains for plant growth-promoting activities. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the analysis of IAA.[1] This application note provides a detailed protocol for the extraction, purification, and quantification of IAA from various biological matrices using reversed-phase HPLC (RP-HPLC) with UV or fluorescence detection.

Introduction

Indole-3-acetic acid is a key phytohormone that regulates cell division, elongation, and differentiation. Its quantification is critical for understanding plant development and response to environmental stimuli. While advanced techniques like GC-MS and LC-MS/MS offer high sensitivity and specificity, HPLC coupled with UV or fluorescence detection provides a reliable and more accessible alternative for routine analysis.[1] This document outlines a comprehensive HPLC-based method for IAA determination, covering sample preparation to data analysis.

Experimental Protocols

Sample Preparation

The extraction procedure for IAA must be carefully selected based on the sample matrix to minimize degradation and remove interfering substances.[2]

For Plant Tissues (e.g., rice, maize): [1][3]

  • Harvest fresh plant material (e.g., seedlings, root tips) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Homogenize approximately 100 mg of the powdered tissue in 1 mL of 80% (v/v) methanol in water at 4°C for 12 hours.[3]

  • Centrifuge the extract at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. For enhanced purity, the supernatant can be evaporated to dryness under a nitrogen stream at 35°C and reconstituted in a smaller volume of the mobile phase.[3]

For Bacterial Culture Supernatants: [4]

  • Grow bacterial strains in a suitable liquid medium, such as ISP-2 broth supplemented with L-tryptophan (e.g., 0.2-0.5%).

  • After incubation, pellet the bacterial cells by centrifugation at 11,000 rpm for 15 minutes.

  • Collect the supernatant. For a simple cleanup, pass 0.5 mL of the supernatant through a 0.5 mL centrifugal filter tube by centrifuging at 14,000 x g for 30 minutes at 4°C.[4]

  • The filtrate can be directly injected into the HPLC system.

Purification (Optional but Recommended)

For complex matrices, a solid-phase extraction (SPE) step can significantly improve the purity of the sample.[2][5]

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the crude extract onto the cartridge.

  • Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar impurities.

  • Elute the IAA with a suitable solvent, such as methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

HPLC Analysis

The following tables summarize typical HPLC conditions for IAA analysis.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column Reversed-phase C18 (5 µm, 250 x 4.6 mm)Reversed-phase C18 (1.8 µm, 100 x 2.1 mm)Reversed-phase C8
Mobile Phase Acetic acid: Methanol (75:25 v/v), pH 3.8 (Isocratic)Gradient of Water (0.1% acetic acid) and Acetonitrile (0.1% acetic acid)[3]Gradient elution
Flow Rate 0.8 mL/min0.4 mL/min[3]1.0 mL/min
Column Temp. 30°C40°C[3]45°C[5]
Injection Vol. 15 µL5 µL[3]20 µL
Detection UV at 280 nmESI-MS/MS[3]Fluorescence (Ex: 280 nm, Em: 350 nm)[4]

Table 2: Example Gradient Elution Program [3]

Time (min)Water (0.1% Acetic Acid) (%)Acetonitrile (0.1% Acetic Acid) (%)
0.01000
11.0595
12.0595
12.1955
15.0955
Quantification
  • Prepare a series of standard solutions of authentic IAA in the mobile phase at known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Determine the concentration of IAA in the samples by comparing their peak areas to the standard curve. The amount of IAA can be expressed as µg/g of fresh weight or µg/mL of culture supernatant.

Data Presentation

Table 3: Quantitative Data Summary from Literature

Sample MatrixReported IAA ConcentrationHPLC Method HighlightsReference
Bambusa tulda seedlings10.28 ± 0.1 µg/gRP-C18, Isocratic, UV 280 nm
Maize primary root tip (0-1 cm)20.4 ± 6.1 nmol/g.f.w.RP-C18, Gradient, Fluorescence[1]
Streptomyces sp. VSMGT101415.96 µg/mLRP-C18, Isocratic, UV 220 nm
Rice tissues-UPLC HSS T3 C18, Gradient, ESI-MS/MS[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purify Purification (Optional) cluster_analysis HPLC Analysis cluster_data Data Processing A Plant Tissue / Bacterial Culture B Homogenization / Centrifugation A->B C Crude Extract B->C D Solid-Phase Extraction (SPE) C->D E HPLC Injection C->E Direct Injection D->E F RP-C18/C8 Column Separation E->F G UV / Fluorescence Detection F->G H Peak Integration & Quantification G->H I Results (Concentration) H->I

Caption: Experimental workflow for HPLC analysis of IAA.

hplc_principle cluster_system HPLC System cluster_separation Separation Principle A Mobile Phase (Polar) Solvent Reservoir B Pump High Pressure A->B C Injector Sample Introduction B->C D HPLC Column (Non-Polar C18) Stationary Phase C->D E Detector UV / Fluorescence D->E IAA IAA (Less Polar) D->IAA Longer Retention IMP Impurities (More Polar) D->IMP Shorter Retention F Data System Chromatogram E->F

Caption: Principle of Reversed-Phase HPLC for IAA separation.

References

Application Notes and Protocols for Colorimetric Detection of Indole-3-Acetate Production by Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a crucial role in virtually every aspect of their growth and development. A wide array of bacteria, particularly those associated with the plant rhizosphere, are capable of synthesizing IAA. This microbial IAA can significantly influence plant growth, making it a key target of research in agriculture for developing biofertilizers and in understanding plant-microbe interactions. Furthermore, the modulation of bacterial IAA production presents potential applications in drug development, particularly in the context of targeting virulence in phytopathogens where IAA can act as a signaling molecule.

Colorimetric assays provide a rapid, simple, and cost-effective method for the detection and quantification of IAA produced by bacteria. Among these, the Salkowski reagent-based method is the most widely used. This application note provides detailed protocols for the colorimetric determination of IAA production by bacteria, guidance on data interpretation, and a summary of reported IAA production levels in various bacterial species.

Principle of the Salkowski Assay

The Salkowski assay is a colorimetric method used for the determination of indole compounds, most notably IAA.[1] The reaction is based on the principle that under strongly acidic conditions, ferric chloride (FeCl₃) reacts with indole compounds to produce a characteristic pink to reddish color.[1] In this reaction, the indole ring is oxidized and forms a colored complex with ferric ions. The intensity of the developed color is directly proportional to the concentration of IAA in the sample, which can be quantified spectrophotometrically.[1]

Data Presentation: Quantitative IAA Production by Various Bacteria

The following table summarizes the levels of IAA produced by different bacterial species as reported in the literature. This data is intended to provide a comparative overview and can serve as a reference for expected production levels.

Bacterial SpeciesIAA Concentration (µg/mL)Tryptophan SupplementationReference
Enterobacter sp. I-3220With L-Trp[2]
Enterobacter xiangfangensis BWH634772 mg/mL L-Trp[2]
Enterobacter asburiae STY1033782 mg/mL L-Trp[2]
Enterobacter hormaechei VR22461000 µg/mL L-Trp[3]
Bacillus aryabhattai MG9195.551000 µg/mL L-Trp[3]
Klebsiella SGM 812150.15% Tryptophan[4]
Pseudomonas koreensis 9–327.45Without Tryptophan[5]
Kocuria turfanensis As0513.73Without Tryptophan[5]
Kocuria turfanensis As3214.88Without Tryptophan[5]
Kocuria sediminis As2510.21Without Tryptophan[5]
Rhizobium sp.17.491Not specified[6]
Fusarium oxysporum FO923.52Not specified[7]

Experimental Protocols

Materials and Reagents
  • Bacterial culture grown in a suitable liquid medium (e.g., Luria-Bertani, Nutrient Broth, or a minimal medium) with or without L-tryptophan supplementation (typically 0.1-0.5%).

  • Salkowski Reagent:

    • Option 1 (Gordon and Weber formulation): 1 mL of 0.5 M FeCl₃ solution mixed with 50 mL of 35% perchloric acid (HClO₄).[8][9]

    • Option 2 (Original formulation): A mixture of 0.5 M FeCl₃, distilled water, and concentrated sulfuric acid (H₂SO₄) in a 1:50:30 (v/v/v) ratio.[8] Note: This formulation produces a less stable color.[8]

  • Indole-3-acetic acid (IAA) standard solution (e.g., 1 mg/mL stock in ethanol).

  • Spectrophotometer or microplate reader capable of measuring absorbance at 530-540 nm.

  • Centrifuge and centrifuge tubes.

  • Micropipettes and sterile tips.

  • 96-well microplates (optional, for high-throughput screening).

Preparation of Salkowski Reagent

Caution: The preparation of Salkowski reagent should be performed in a fume hood with appropriate personal protective equipment (lab coat, gloves, and safety glasses) as it involves strong acids.

  • For the Gordon and Weber formulation:

    • Prepare a 0.5 M FeCl₃ solution by dissolving 13.5 g of FeCl₃·6H₂O in 100 mL of distilled water.

    • Carefully add 1 mL of the 0.5 M FeCl₃ solution to 50 mL of 35% perchloric acid. Mix well.

    • Store the reagent in a dark, glass bottle at 4°C. The reagent is stable for several weeks.

Experimental Procedure
  • Bacterial Culture Preparation:

    • Inoculate the bacterium of interest into a liquid medium. For assessing tryptophan-dependent IAA production, supplement the medium with L-tryptophan (e.g., 0.1%).

    • Incubate the culture under optimal growth conditions (e.g., 28-37°C with shaking) for a specified period (e.g., 24-72 hours).

  • Sample Preparation:

    • After incubation, pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).

    • Carefully collect the cell-free supernatant. This supernatant will be used for the IAA assay.

  • Colorimetric Reaction:

    • In a clean test tube, mix 1 mL of the bacterial supernatant with 2 mL of Salkowski reagent.

    • Incubate the mixture in the dark at room temperature for 25-30 minutes. A pink to red color will develop in the presence of IAA.[8][9]

  • Absorbance Measurement:

    • After incubation, measure the absorbance of the solution at 530 nm using a spectrophotometer.[8]

    • Use a blank solution (1 mL of uninoculated medium mixed with 2 mL of Salkowski reagent) to zero the spectrophotometer.

Preparation of IAA Standard Curve
  • Prepare a series of IAA standards of known concentrations (e.g., 0, 5, 10, 20, 50, 100 µg/mL) by diluting the IAA stock solution in the same medium used for bacterial culture.

  • Perform the colorimetric reaction for each standard as described in steps 3 and 4 of the experimental procedure.

  • Plot the absorbance at 530 nm against the corresponding IAA concentration to generate a standard curve.

  • Determine the concentration of IAA in the bacterial supernatant by interpolating its absorbance value on the standard curve.

Visualizations

Bacterial IAA Biosynthesis Pathways

Bacteria primarily synthesize IAA through several tryptophan-dependent pathways. The two most common pathways are the Indole-3-acetamide (IAM) pathway and the Indole-3-pyruvate (IPyA) pathway.[6][10]

IAA_Biosynthesis_Pathways Tryptophan L-Tryptophan IAM Indole-3-acetamide (IAM) Tryptophan->IAM Tryptophan-2-monooxygenase (iaaM) IPyA Indole-3-pyruvic acid (IPyA) Tryptophan->IPyA Tryptophan aminotransferase IAA Indole-3-acetic acid (IAA) IAM->IAA IAM hydrolase (iaaH) IAAld Indole-3-acetaldehyde (IAAld) IPyA->IAAld IPyA decarboxylase (ipdC) IAAld->IAA IAAld dehydrogenase

Caption: Major Tryptophan-Dependent IAA Biosynthesis Pathways in Bacteria.

Experimental Workflow for Colorimetric IAA Detection

The following diagram illustrates the step-by-step workflow for the colorimetric detection of IAA production by bacteria using the Salkowski method.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Data Analysis bacterial_culture 1. Bacterial Culture (with/without Tryptophan) centrifugation 2. Centrifugation bacterial_culture->centrifugation supernatant 3. Collect Supernatant centrifugation->supernatant add_salkowski 4. Mix Supernatant with Salkowski Reagent supernatant->add_salkowski incubation 5. Incubate in Dark (25-30 min) add_salkowski->incubation measure_absorbance 6. Measure Absorbance (530 nm) incubation->measure_absorbance quantification 8. Quantify IAA Concentration measure_absorbance->quantification standard_curve 7. Prepare IAA Standard Curve standard_curve->quantification

Caption: Workflow for the Colorimetric Detection of Bacterial IAA.

References

Application Notes and Protocols: Use of Indole-3-Acetate as a Supplement in Microbiological Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the most common naturally occurring auxin, is a pivotal signaling molecule in plants, regulating a vast array of developmental processes.[1][2] Beyond the plant kingdom, IAA is also synthesized by a wide range of microorganisms, including bacteria and fungi, where it functions as an important signaling molecule in both intra- and inter-species communication.[1][3][4] The supplementation of microbiological growth media with IAA can elicit diverse and significant physiological responses, ranging from growth promotion and stress tolerance to the modulation of virulence factors.[5][6][7] The outcome of IAA supplementation is highly dependent on the microorganism and the concentration of IAA applied.[1][2]

These application notes provide a comprehensive guide to the use of indole-3-acetate as a supplement in microbiological growth media. This document outlines detailed protocols for media supplementation and for the evaluation of IAA's effects on microbial growth, presents quantitative data on its impact on various microorganisms, and visualizes key experimental workflows and signaling pathways.

Data Presentation: Effects of IAA on Microbial Growth

The response of microorganisms to exogenous IAA is dose-dependent, with low concentrations often being stimulatory and high concentrations leading to growth inhibition.[1][2] The following tables summarize the observed effects of different IAA concentrations on the growth of various bacterial and fungal species.

Table 1: Effects of this compound on Bacterial Growth

BacteriumIAA ConcentrationObserved EffectReference
Escherichia coli K-12Not specifiedUpregulation of genes in the tricarboxylic acid cycle and glyoxylate shunt.[4][4]
Escherichia coli K-12Not specifiedIncreased tolerance to heat, cold, UV, osmotic, acid, and oxidative stress.[7][8][7][8]
Pseudomonas aeruginosaNot specifiedSignificant biofilm inhibition and disintegration of the biofilm matrix.[5][5]
Rhizobium sp.0.2% (w/v) L-tryptophanMaximum IAA production of 116.42 µg/mL.[9][9]
Enterobacter hormaechei VR21,000 µg/mL L-tryptophanHigh yield of IAA production (246.00 µg/mL).[10][10]
Bacillus aryabhattai MG91,000 µg/mL L-tryptophanHigh yield of IAA production (195.55 µg/mL).[10][10]

Table 2: Effects of this compound on Fungal Growth

FungusIAA ConcentrationObserved EffectReference
Saccharomyces cerevisiaeLow concentrationsPromotes or has no influence on yeast growth.[1][1]
Saccharomyces cerevisiaeHigh concentrationsSubstantially reduces yeast growth.[1][1]
Saccharomyces cerevisiaeNot specifiedInduces pseudohyphal growth.[11][12][11][12]
Saccharomyces cerevisiaeNot specifiedInhibits the TORC1 pathway.[13][13]
Candida albicansNot specifiedInduces hyphal growth.[11][12][11][12]
Cryptococcus flavus312.5 µMPromoted growth in one strain.[1][1]
Cryptococcus flavus625–1250 µMNo effect on growth.[1][1]
Cryptococcus flavus2500 µMReduced growth in most strains.[1][1]
Ustilago esculentaVarious concentrationsNo influence on growth.[1][1]
Aspergillus nigerNot specifiedOptimal IAA production at 25°C and pH 6.0 after 6 days of incubation.[14][14]
Pleurotus ostreatus50% bacterial supernatantEnhanced mycelial growth.[15][16][15][16]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Materials:

  • Indole-3-acetic acid (IAA) powder

  • 1N NaOH

  • Sterile deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile tubes for storage

Procedure:

  • Weigh the desired amount of IAA powder in a sterile container.

  • Add a small volume of 1N NaOH to dissolve the IAA powder. IAA is sparingly soluble in water but readily dissolves in a slightly alkaline solution.

  • Once dissolved, add sterile deionized water to reach the final desired concentration (e.g., 1 mg/mL).

  • Sterilize the IAA stock solution by passing it through a 0.22 µm syringe filter into a sterile storage tube.

  • Store the sterile stock solution at 4°C in the dark to prevent degradation.

Protocol 2: Supplementation of Microbiological Growth Media with IAA

For Liquid Media:

  • Prepare the desired microbiological growth medium (e.g., Luria-Bertani broth, Yeast Peptone Dextrose broth) and autoclave.

  • Allow the autoclaved medium to cool to room temperature.

  • Add the sterile IAA stock solution to the cooled medium to achieve the desired final concentration. For example, add 1 mL of a 1 mg/mL IAA stock solution to 999 mL of medium for a final concentration of 1 µg/mL.

  • Mix the medium thoroughly by gentle swirling.

For Solid Media:

  • Prepare the desired microbiological growth medium with agar and autoclave.

  • Place the autoclaved medium in a water bath set to 50-55°C to cool without solidifying.

  • Once the medium has cooled, add the sterile IAA stock solution to achieve the desired final concentration.

  • Gently swirl the flask to ensure even distribution of the IAA.

  • Pour the plates and allow them to solidify.

Protocol 3: Evaluation of IAA's Effect on Bacterial Growth

Materials:

  • Sterile liquid growth medium supplemented with a range of IAA concentrations and a no-IAA control.

  • Bacterial strain of interest.

  • Spectrophotometer.

  • Sterile culture tubes or microplates.

Procedure:

  • Inoculate the IAA-supplemented and control media with the bacterial strain of interest. Ensure the initial inoculum density is consistent across all conditions.

  • Incubate the cultures under optimal growth conditions (e.g., 37°C with shaking).

  • At regular time intervals (e.g., every 2 hours for 24 hours), measure the optical density (OD) of the cultures at 600 nm using a spectrophotometer.

  • Plot the OD600 values against time to generate growth curves for each IAA concentration.

  • Analyze the growth curves to determine the effect of IAA on the lag phase, exponential growth rate, and final cell density.

Protocol 4: Evaluation of IAA's Effect on Fungal Growth

For Mycelial Dry Weight (Liquid Culture):

  • Inoculate sterile liquid growth medium supplemented with various IAA concentrations and a no-IAA control with the fungal strain of interest (using spores or a mycelial plug).

  • Incubate the cultures under appropriate conditions (e.g., 25°C with shaking) for a defined period (e.g., 5-7 days).

  • Harvest the mycelial biomass by vacuum filtration using pre-weighed filter paper.

  • Wash the mycelia with sterile deionized water to remove any residual medium.

  • Dry the filter paper with the mycelia in an oven at 60-80°C until a constant weight is achieved.

  • Calculate the mycelial dry weight for each IAA concentration and compare it to the control.

For Radial Growth (Solid Culture):

  • Prepare solid media plates supplemented with different concentrations of IAA and a no-IAA control.

  • Inoculate the center of each plate with a small plug of the fungal mycelium.

  • Incubate the plates under optimal growth conditions.

  • Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge.

  • Compare the radial growth rates across the different IAA concentrations.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Testing IAA Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_iaa Prepare Sterile IAA Stock Solution add_iaa Supplement Media with IAA (and Control) prep_iaa->add_iaa prep_media Prepare and Autoclave Growth Media prep_media->add_iaa inoculate Inoculate with Microorganism add_iaa->inoculate incubate Incubate under Optimal Conditions inoculate->incubate measure_growth Measure Growth (OD, Dry Weight, etc.) incubate->measure_growth analyze_data Analyze and Compare Growth Data measure_growth->analyze_data

Caption: Workflow for assessing IAA's impact on microbial growth.

ecoli_signaling Simplified IAA Signaling in E. coli cluster_cellular_response Cellular Response cluster_phenotype Phenotypic Outcome IAA Exogenous IAA gene_exp Altered Gene Expression IAA->gene_exp tca_glyoxylate Upregulation of TCA Cycle & Glyoxylate Shunt Genes gene_exp->tca_glyoxylate stress_defense Upregulation of Stress Defense Genes gene_exp->stress_defense stress_tolerance Increased Stress Tolerance (Heat, Osmotic, Oxidative) stress_defense->stress_tolerance biofilm Increased Biofilm Formation stress_defense->biofilm

Caption: IAA-induced stress response signaling in E. coli.

yeast_signaling Simplified IAA Signaling in S. cerevisiae cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects IAA Exogenous IAA torc1 TORC1 Pathway IAA->torc1 Inhibits morph_trans Induction of Filamentous Growth IAA->morph_trans Induces growth_reg Inhibition of Growth-Promoting Processes torc1->growth_reg

Caption: IAA-mediated TORC1 inhibition in S. cerevisiae.

References

Application Notes and Protocols for In Vitro Plant Regeneration Using Indole-3-Acetate (IAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is a pivotal naturally occurring auxin, a class of plant hormones that orchestrates a wide array of developmental processes.[1] In the realm of in vitro plant biotechnology, IAA is a cornerstone component of culture media, instrumental in steering the intricate processes of cell division, differentiation, and morphogenesis.[1][2] Its applications span from inducing a mass of undifferentiated cells, known as a callus, to promoting the formation of roots and shoots, thereby enabling the regeneration of whole plants from explants.[2] The precise concentration and combination of IAA with other plant growth regulators, particularly cytokinins, are critical determinants of the developmental pathway an explant will follow, be it somatic embryogenesis or organogenesis.[3][4] This document provides detailed protocols and quantitative data from several studies to guide researchers in successfully employing IAA for plant regeneration.

Key Applications of IAA in Plant Tissue Culture:

  • Callus Induction: IAA, often in conjunction with a cytokinin, stimulates cell proliferation from explant tissues, leading to the formation of callus.[2][3] This undifferentiated cell mass serves as a valuable starting point for both indirect organogenesis and somatic embryogenesis.[4]

  • Shoot Regeneration: The balance between auxins like IAA and cytokinins is crucial for shoot induction. Varying the ratio can trigger the development of adventitious shoots from callus or directly from the explant.[5]

  • Root Formation: IAA is highly effective in inducing adventitious root formation on in vitro regenerated shoots, a critical step for the successful acclimatization and transfer of plantlets to soil.[1][6][7]

  • Somatic Embryogenesis: In certain protocols, specific concentrations of IAA can contribute to the induction of somatic embryos from callus cultures.[3]

Experimental Protocols and Data

The following sections detail specific protocols for in vitro regeneration using IAA in various plant species.

Protocol 1: Indirect Organogenesis in Tomato (Solanum lycopersicum)

This protocol focuses on the regeneration of tomato plants from cotyledon explants via a callus phase.

Experimental Workflow

G cluster_0 Explant Preparation cluster_1 Callus Induction cluster_2 Shoot Regeneration cluster_3 Rooting & Acclimatization Seed Sterilization Surface sterilize M82 & MT tomato seeds Germination Germinate on MS medium Seed Sterilization->Germination Explant Excision Excise cotyledons from 7-day-old seedlings Germination->Explant Excision Culture on CIM Culture on Callus Induction Medium Explant Excision->Culture on CIM MS + ZT + IAA Transfer to SIM Transfer callus to Shoot Induction Medium Culture on CIM->Transfer to SIM MS + ZT + IAA Rooting Medium Culture shoots on hormone-free MS medium Transfer to SIM->Rooting Medium Hardening Transfer rooted plantlets to soil Rooting Medium->Hardening

Caption: Workflow for tomato regeneration.

Methodology
  • Explant Source: Cotyledons from 7-day-old seedlings of tomato cultivars M82 and MT.[5]

  • Culture Medium: Murashige and Skoog (MS) medium supplemented with different concentrations of Zeatin (ZT) and IAA.[5]

  • Callus Induction: Cotyledon explants are placed on MS medium containing 1 mg/L ZT and 0.1 mg/L IAA for optimal callus growth.[5]

  • Shoot Regeneration: For shoot formation, calli are transferred to MS medium with 1 mg/L ZT and 0.5 mg/L IAA.[5]

  • Culture Conditions: Cultures are maintained under standard light and temperature conditions.

  • Rooting: Regenerated shoots are rooted on a hormone-free MS medium.

  • Acclimatization: Rooted plantlets are transferred to soil for hardening.

Quantitative Data Summary
Plant SpeciesExplantMediumIAA (mg/L)Other PGRs (mg/L)Response
Solanum lycopersicum (cv. M82 & MT)CotyledonMS0.11 ZTBest callus growth[5]
Solanum lycopersicum (cv. M82 & MT)CotyledonMS0.51 ZTHigh shoot formation (12.8 primordia/explant)[5]
Solanum lycopersicum (cv. M82, etc.)CotyledonMS0.13 BAPMultiple shoot formation[5]

Protocol 2: Micropropagation of Aloe vera

This protocol outlines the use of IAA for shoot multiplication, rooting, and callus induction from lateral shoot explants of Aloe vera.

Experimental Workflow

G cluster_outputs Regeneration Responses Start Start: Lateral Shoot Explant Culture Inoculate on MS medium with varying IAA concentrations Start->Culture Shoot Shoot Multiplication (Optimal at 3.0 mg/L IAA) Culture->Shoot Root Root Induction (Optimal at 2.0 mg/L IAA) Culture->Root Callus Callus Induction (Optimal at 4.0 mg/L IAA) Culture->Callus

Caption: Aloe vera micropropagation workflow.

Methodology
  • Explant Source: Lateral shoots of Aloe vera.[8]

  • Culture Medium: MS medium supplemented with various concentrations of IAA (0.5 - 4.0 mg/L).[8]

  • Culture Conditions: Explants are inoculated and incubated under controlled laboratory conditions.

  • Data Collection: Observations are recorded for shoot multiplication, root induction, and callus formation at different IAA concentrations.[8]

Quantitative Data Summary
Plant SpeciesExplantMediumIAA (mg/L)ResponseInduction Frequency (%)
Aloe veraLateral ShootMS3.0Highest shoot number (2.90/explant)[8]70[8]
Aloe veraLateral ShootMS2.0Maximum root number (4.10/explant)[8]-
Aloe veraLateral ShootMS4.0Highest callus weight (1.24 g)[8]-

Protocol 3: Regeneration of Stachys inflata subsp. caucasica

This protocol describes callus induction and subsequent shoot regeneration from internode and leaf explants, highlighting the differential effects of IAA concentrations on organogenesis and somatic embryogenesis.

Experimental Workflow

G cluster_callus Callus Induction cluster_regeneration Shoot Regeneration Explant Internode & Leaf Explants CIM Culture on MS + 1.5 mg/L BAP + 1.5 mg/L IAA Explant->CIM SIM1 MS + 1.5 mg/L BAP + 0.5 mg/L IAA CIM->SIM1 >35% Regeneration SIM2 MS + 1.5 mg/L BAP + 1.0 mg/L IAA CIM->SIM2 >35% Regeneration Organogenesis Organogenesis SIM1->Organogenesis Somatic_Embryogenesis Somatic Embryogenesis SIM2->Somatic_Embryogenesis

Caption: Regeneration pathways in Stachys inflata.

Methodology
  • Explant Source: Internode and leaf segments from sterile Stachys inflata subsp. caucasica plants.[3]

  • Callus Induction: Explants are cultured on MS medium with 1.5 mg/L 6-Benzylaminopurine (BAP) and 1.5 mg/L IAA for high-frequency callus induction.[3]

  • Shoot Regeneration: Induced calli are transferred to MS medium containing 1.5 mg/L BAP and reduced concentrations of IAA (0.5 or 1.0 mg/L) to promote shoot regeneration.[3]

  • Morphogenic Pathway: A lower IAA concentration (0.5 mg/L) primarily leads to organogenesis, while a moderate concentration (1.0 mg/L) favors somatic embryogenesis.[3]

Quantitative Data Summary
Plant SpeciesExplantMediumIAA (mg/L)BAP (mg/L)Callus Induction Rate (%)Shoot Regeneration (%)Predominant Pathway
Stachys inflataInternodeMS1.51.5>70[3]0-
Stachys inflataInternode-derived callusMS0.51.5->35[3]Organogenesis[3]
Stachys inflataInternode-derived callusMS1.01.5->35[3]Somatic Embryogenesis[3]

Protocol 4: Adventitious Rooting of Apple (Malus 'Jork 9') Shoots

This protocol compares the efficacy of IAA with other auxins for in vitro rooting of apple shoots.

Experimental Workflow

G cluster_incubation Incubation Conditions Start Start: In Vitro Apple Shoots Rooting_Treatment Culture on rooting medium with IAA, IBA, or NAA for 3 weeks Start->Rooting_Treatment Darkness Initial 5 days in darkness Rooting_Treatment->Darkness Light Subsequent culture in light Darkness->Light Data_Analysis Analyze: - Root Number - Root Growth - Shoot Growth Light->Data_Analysis

Caption: Apple shoot rooting protocol.

Methodology
  • Explant Source: In vitro proliferated shoots of apple 'Jork 9'.[7]

  • Rooting Medium: A suitable basal medium supplemented with IAA, Indole-3-butyric acid (IBA), or α-naphthaleneacetic acid (NAA) at various concentrations.[6][7]

  • Culture Conditions: Cultures are initially incubated in darkness for 5 days to promote root initial formation, followed by transfer to light.[6][7]

  • Data Analysis: The number of roots, root growth, and shoot growth are evaluated to determine the optimal auxin treatment.

Quantitative Data Summary
Plant SpeciesAuxinConcentration (µM)Maximal Root Number (approx.)Remarks
Malus 'Jork 9'IAA10 - 10015[6][7]Wide effective concentration range; less inhibition of root and shoot growth.[7]
Malus 'Jork 9'IBA1015[6][7]Narrow optimal concentration.[7]
Malus 'Jork 9'NAA38[6][7]Lower root number; significant inhibition of root and shoot growth.[7]

Signaling and Developmental Pathways

The differential effects of IAA in combination with other phytohormones, particularly cytokinins, are central to the control of in vitro plant regeneration. The auxin-to-cytokinin ratio is a key determinant of the morphogenic outcome.

G Hormone_Ratio Auxin (IAA) / Cytokinin Ratio High_Ratio High Auxin / Low Cytokinin Hormone_Ratio->High_Ratio Balanced_Ratio Balanced Auxin & Cytokinin Hormone_Ratio->Balanced_Ratio Low_Ratio Low Auxin / High Cytokinin Hormone_Ratio->Low_Ratio Root_Formation Root Formation High_Ratio->Root_Formation Callus_Proliferation Callus Proliferation Balanced_Ratio->Callus_Proliferation Shoot_Formation Shoot Formation Low_Ratio->Shoot_Formation

Caption: Auxin/Cytokinin ratio effect.

A high auxin-to-cytokinin ratio generally promotes root formation, while a low ratio favors shoot development. A more balanced level of both hormones often leads to the proliferation of undifferentiated callus. This principle is a fundamental concept in plant tissue culture and guides the formulation of media for specific regeneration goals.

Conclusion

Indole-3-acetic acid is an indispensable tool in the field of in vitro plant regeneration. The protocols and data presented herein demonstrate the versatility of IAA in directing plant development under controlled laboratory conditions. Successful regeneration is highly dependent on the plant species, explant type, and the precise concentrations and combinations of plant growth regulators used. The provided information serves as a comprehensive guide for researchers to design and optimize their own in vitro regeneration systems.

References

Troubleshooting & Optimization

How to improve the stability of indole-3-acetate in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indole-3-Acetate (IAA). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of IAA in solution. Find answers to common questions, troubleshoot experimental issues, and access detailed protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (IAA) degradation in solution?

A1: The primary factors leading to IAA degradation are exposure to light, oxidative conditions, and suboptimal pH levels.[1][2] Light, particularly white light, can cause significant photodegradation.[3] The presence of certain ions found in nutrient media, especially iron, can also catalyze the destruction of IAA, a process that is accelerated by light.[2]

Q2: What is the best way to dissolve and prepare an IAA stock solution?

A2: To prepare a stock solution, first dissolve IAA powder in a small amount of a polar organic solvent like ethanol or DMSO before diluting it with deionized water.[4][5] For example, 0.14 g of IAA powder can be dissolved in 1.5 mL of ethanol and then diluted to 100 mL with deionized water.[4] Alternatively, the sodium salt of IAA is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL.[5] If using water as the primary solvent, warming the solution may be necessary.[6] Always use newly opened or anhydrous solvents to avoid introducing contaminants that could affect stability.[6]

Q3: How should I store my IAA stock solution for maximum stability?

A3: For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[6] Recommended storage conditions are -20°C for up to one year or -80°C for up to two years.[6] It is also crucial to protect the solution from light by storing it in dark or amber-colored vials.[7] For aqueous solutions, it is not recommended to store them for more than one day.[5]

Q4: Can I autoclave my culture medium after adding IAA?

A4: While IAA is often considered heat-labile, some studies have shown it to be surprisingly stable to autoclaving under specific conditions.[1] One report found no decomposition when IAA was autoclaved at 120°C for up to 120 minutes at a pH of 6.[1] However, stability can be affected by the other components in the medium.[1] To be safe, the standard and recommended practice is to add filter-sterilized IAA to the culture medium after it has been autoclaved and cooled.[6]

Q5: My IAA solution has turned a pink or brown color. What does this mean?

A5: A color change in your IAA solution, typically to pink, yellow, or brown, is a visual indicator of degradation. This is often due to oxidation and photodegradation, where the indole ring structure is altered, leading to the formation of colored byproducts. If you observe a color change, it is highly likely that the concentration of active IAA has been significantly reduced, and the solution should be discarded.

Troubleshooting Guide

Problem: My bioassay results are inconsistent, suggesting my IAA is degrading.

  • Is your IAA solution properly prepared and stored?

    • Answer: Confirm that you are using a recommended solvent and storing aliquots at -20°C or -80°C in the dark.[6] Avoid repeated freeze-thaw cycles. If using an aqueous solution, prepare it fresh before each experiment.[5]

  • Are you protecting your working solutions from light?

    • Answer: IAA is highly susceptible to photodegradation.[3] During experiments, protect your IAA-containing media from direct light by using amber-colored vessels or by wrapping them in aluminum foil.[4][7]

  • Could components in my culture medium be degrading the IAA?

    • Answer: Yes, certain nutrient salts, particularly iron, can synergistically accelerate IAA degradation in the presence of light.[2] The removal of iron from the medium has been shown to protect IAA from light-catalyzed loss.[2] Consider preparing a fresh batch of medium or running a stability test (see Protocol 2) to confirm.

Problem: My IAA solution loses activity even when stored in the dark and cold.

  • What is the pH of your solution?

    • Answer: The stability of IAA is pH-dependent. While it is relatively stable in a neutral pH range (around pH 6-7), highly acidic or alkaline conditions can promote degradation.[1][8] Ensure your stock solution and final medium are within a suitable pH range.

  • Is your solvent pure?

    • Answer: The presence of oxidizing contaminants in your solvent or water can lead to the degradation of IAA over time. Use high-purity, anhydrous solvents and sterile, deionized water for all preparations.[6]

  • How old is your solid IAA powder?

    • Answer: While solid IAA is more stable than IAA in solution, it can still degrade over time. Store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[6] If your stock is old, consider purchasing a new batch.

Data Presentation

Table 1: Summary of Factors Affecting this compound (IAA) Stability in Solution
FactorConditionEffect on StabilityReference
Light White Light / UV LightAccelerates degradation significantly (photodegradation).[1][2][3]
Yellow Light / DarknessProtective; significantly reduces the rate of degradation.[3]
Temperature -80°C / -20°COptimal for long-term storage of stock solutions (up to 2 years).[6]
Room Temperature (~30°C)Increased degradation compared to refrigerated storage.[9]
Autoclaving (121°C)Can be stable at neutral pH, but degradation is possible depending on media components. Filter sterilization is preferred.[1][9]
pH Neutral (pH 6-7)Generally stable.[1][9]
Acidic (pH < 4) or Alkaline (pH > 7)Can lead to increased degradation.[8]
Chemicals Iron (Fe) ionsMajor contributor to light-catalyzed destruction of IAA in media.[2]
Murashige-Skoog (MS) SaltsAccelerate IAA loss, especially in combination with light.[2]
Pyridoxine (Vitamin B6)Enhances the rate of IAA photodegradation in media.[3]
Oxygen / AerationStudies show minimal to no degradation from aeration alone in dark conditions.[1]
Table 2: Recommended Solvents and Storage for IAA Stock Solutions
SolventSolubilityRecommended Storage ConditionsMax Storage PeriodReference
Ethanol High-20°C or -80°C, protected from light1-2 Years[4][6]
DMSO ~125 mg/mL-20°C or -80°C, protected from light1-2 Years[5][6]
Aqueous Buffer (e.g., PBS, pH 7.2) ~10 mg/mL (for sodium salt)4°C, protected from lightNot recommended for more than one day[5]
1N NaOH or KOH High-20°C, protected from lightUse with caution due to pHGeneral Lab Practice

Experimental Protocols

Protocol 1: Preparation of a Stable IAA Stock Solution (1 mg/mL)

Materials:

  • Indole-3-acetic acid (powder)

  • Anhydrous ethanol

  • Sterile, deionized water

  • Sterile 1.5 mL microcentrifuge tubes (amber or wrapped in foil)

  • 0.22 µm syringe filter and sterile syringe

Methodology:

  • Weigh out 10 mg of IAA powder in a sterile container.

  • Dissolve the powder in 1 mL of anhydrous ethanol. Ensure complete dissolution.

  • Add 9 mL of sterile, deionized water to bring the final volume to 10 mL. The final concentration will be 1 mg/mL.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterilized stock solution into 100 µL or 500 µL volumes in sterile, light-protecting microcentrifuge tubes.

  • Label the tubes clearly with the name, concentration, and date.

  • Store the aliquots at -20°C for routine use (up to 1 year) or at -80°C for long-term storage (up to 2 years).[6]

Protocol 2: A Simple Workflow to Test IAA Stability in Your Medium

Objective: To determine the degradation rate of IAA in your specific experimental medium and conditions.

Materials:

  • Your prepared experimental medium

  • Freshly prepared IAA stock solution (see Protocol 1)

  • Sterile, light-protected containers (e.g., foil-wrapped flasks)

  • Incubator or growth chamber set to your experimental conditions

  • Method for IAA quantification (e.g., HPLC or Salkowski reagent colorimetric assay)[10][11]

Methodology:

  • Prepare your experimental medium and dispense it into several sterile, light-protected containers.

  • Spike the medium with a known concentration of IAA from your stock solution (e.g., 10 µM). Leave one container without IAA as a negative control.

  • Immediately take a sample from one of the IAA-spiked containers. This is your Time 0 (T=0) measurement.

  • Quantify the IAA concentration in the T=0 sample using your chosen method (e.g., HPLC).

  • Incubate the remaining containers under your standard experimental conditions (light, temperature).

  • At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours), withdraw a sample from one container for each time point.

  • Quantify the IAA concentration in each sample.

  • Plot the IAA concentration versus time to determine the stability and degradation rate of IAA under your specific conditions.

Visualizations

IAA_Degradation_Pathway IAA This compound (IAA) in Solution Degradation Degraded IAA (Inactive Products) IAA->Degradation Photodegradation IAA->Degradation Chemical Oxidation IAA->Degradation Hydrolysis IAA->Degradation IAA->Degradation IAA->Degradation IAA->Degradation Light Light Exposure (White/UV) Light->IAA Light->Degradation Oxidation Oxidation Oxidation->IAA Oxidation->Degradation pH Suboptimal pH (Acidic/Alkaline) pH->IAA pH->Degradation MetalIons Metal Ions (e.g., Fe) MetalIons->IAA Catalyzes MetalIons->Degradation Catalyzes Troubleshooting_Workflow Start Inconsistent Bioassay Results or Suspected IAA Degradation CheckStorage Review Storage Conditions: - Temp (-20°C / -80°C)? - Light Protected? - Aliquoted? Start->CheckStorage Decision1 Storage OK? CheckStorage->Decision1 CheckPreparation Review Preparation Protocol: - High-purity solvent? - Freshly prepared? Decision2 Preparation OK? CheckPreparation->Decision2 CheckExperiment Review Experimental Setup: - Media protected from light? - pH of media optimal? Decision3 Setup OK? CheckExperiment->Decision3 Decision1->CheckPreparation Yes Action1 Action: Prepare fresh stock solution from new powder. Store correctly. Decision1->Action1 No Decision2->CheckExperiment Yes Action2 Action: Use anhydrous solvents. Prepare fresh before use. Decision2->Action2 No Action3 Action: Use amber flasks or foil. Check/adjust media pH. Decision3->Action3 No RunTest Consider running stability test in media (Protocol 2) to isolate degradation source. Decision3->RunTest Yes Experimental_Workflow Start Start: Prepare IAA Stock Dissolve 1. Dissolve IAA powder in anhydrous Ethanol/DMSO Start->Dissolve Dilute 2. Dilute with sterile deionized water Dissolve->Dilute Filter 3. Filter-sterilize with 0.22 µm filter Dilute->Filter Aliquot 4. Aliquot into light-proof sterile tubes Filter->Aliquot Store 5. Store immediately at -20°C or -80°C Aliquot->Store End End: Stable Stock Ready Store->End

References

Common issues in the quantification of indole-3-acetate from complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Indole-3-Acetate (IAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of IAA analysis from various sample types.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and quantification of IAA.

Sample Preparation and Extraction

Question: What is the best solvent for extracting IAA from plant tissues?

Answer: The choice of solvent can significantly impact the yield of IAA. Methanol is often preferred for its efficiency in extracting IAA from dry plant material like maize kernels, showing higher yields compared to diethyl ether or dichloromethane. For fresh plant tissues, aqueous acetone has been shown to increase extraction yields. It is also common to use ethyl acetate for the extraction of indoles from acidified aqueous extracts.[1] The optimal solvent and extraction conditions, such as temperature and duration, may vary depending on the specific tissue type and its water content.[1]

Question: My IAA recovery is low. What are the potential causes and solutions?

Answer: Low recovery of IAA can stem from several factors throughout the experimental workflow. Here’s a troubleshooting guide:

  • Incomplete Extraction:

    • Issue: The chosen solvent or extraction time may not be sufficient to extract all IAA from the sample matrix. Some tissues may contain "bound" IAA that is not easily extractable.[1]

    • Solution: Optimize your extraction protocol. Experiment with different solvents (e.g., methanol, acetone, ethyl acetate) and consider increasing the extraction temperature or duration.[1] For complex matrices, multiple extraction steps may be necessary.

  • Degradation of IAA:

    • Issue: IAA is susceptible to degradation by light and enzymes.[1]

    • Solution: Protect your samples from light throughout the extraction and analysis process. Work quickly and at low temperatures to minimize enzymatic activity. Adding antioxidants to the extraction solvent can also help prevent degradation.

  • Losses During Sample Handling:

    • Issue: IAA can be lost during solvent evaporation and sample transfer steps. Non-specific binding to labware can also be a problem.

    • Solution: Use high-purity solvents to minimize residues after evaporation. Silanized glassware can reduce adsorption of IAA. The use of a stable isotope-labeled internal standard is highly recommended to correct for losses during sample preparation.[2]

Analytical Techniques: GC-MS and LC-MS

Question: I'm using GC-MS to quantify IAA. Is derivatization necessary?

Answer: Yes, derivatization is generally required for the analysis of IAA by Gas Chromatography-Mass Spectrometry (GC-MS). The carboxyl group of IAA needs to be derivatized, typically by methylation, to increase its volatility and thermal stability for GC analysis.[3][4] A common and effective method involves the use of diazomethane, although safer alternatives like aqueous chloroformate derivatization are also available.[3][5]

Question: My LC-MS analysis of IAA is showing inconsistent results and poor sensitivity. What could be the problem?

Answer: Inconsistent results and poor sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of IAA are often due to matrix effects and ion suppression.

  • Matrix Effects:

    • Issue: Co-eluting compounds from the sample matrix can interfere with the ionization of IAA in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal.[6] This can cause inaccurate quantification.[6]

    • Solution:

      • Improve Sample Cleanup: Implement more rigorous sample purification steps, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components.[7]

      • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate IAA from interfering compounds.[7]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2][8] A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of the signal.

  • Ion Suppression:

    • Issue: This is a specific type of matrix effect where co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal.

    • Solution: In addition to the solutions for matrix effects, consider diluting the sample to reduce the concentration of interfering matrix components. However, ensure that the IAA concentration remains within the detection limits of the instrument.

Quantification and Data Interpretation

Question: How do I accurately quantify IAA in my samples?

Answer: Accurate quantification of IAA relies on a combination of a robust analytical method and appropriate calibration strategies.

  • Isotope Dilution Mass Spectrometry:

    • Principle: This is considered the gold standard for IAA quantification. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA or D₅-IAA) is added to the sample at the beginning of the extraction process.[4][9]

    • Advantage: The ratio of the endogenous IAA to the internal standard is measured by MS. Since the internal standard behaves almost identically to the analyte throughout extraction, purification, and analysis, this method effectively corrects for sample losses and matrix effects, leading to highly accurate and precise results.[8]

  • Standard Curve:

    • Principle: A series of standards with known concentrations of IAA are analyzed to generate a calibration curve. The concentration of IAA in the unknown sample is then determined by comparing its response to the standard curve.[10][11]

    • Consideration: When not using a SIL-IS, it is crucial to prepare matrix-matched standards to compensate for matrix effects. This involves adding the IAA standards to a blank matrix that is similar to the sample being analyzed.[6]

Question: I am observing unexpected peaks in my chromatogram. What could they be?

Answer: Unexpected peaks can arise from various sources:

  • Contamination: Contamination can be introduced from solvents, glassware, or the instrument itself. Common contaminants include plasticizers and residues from previous analyses.[12]

  • IAA Conjugates and Metabolites: Complex samples, especially from plants, contain various IAA conjugates (e.g., with amino acids or sugars) and metabolites.[13][14] These may be co-extracted and appear in the chromatogram.

  • Derivatization Artifacts: Incomplete derivatization or side reactions during the derivatization process can lead to multiple peaks corresponding to the analyte.[15]

  • System Leaks (GC-MS): Leaks in the GC-MS system can introduce air, leading to high background noise and extraneous peaks.[12][16]

Troubleshooting Steps:

  • Run a blank (solvent only) to check for system contamination.

  • Review the literature for known IAA metabolites in your sample type.

  • Optimize your derivatization reaction conditions.

  • For GC-MS, perform a leak check of the system.[12][16]

Data Presentation

Table 1: Comparison of IAA Quantification Methods
MethodPrincipleProsConsTypical LOD
GC-MS Gas chromatography separation followed by mass spectrometry detection. Requires derivatization.High sensitivity and selectivity.Requires derivatization, which adds a step and can introduce variability.1 pg[4]
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry.High specificity and sensitivity, suitable for complex matrices. Can analyze IAA and its conjugates simultaneously.Susceptible to matrix effects and ion suppression.0.02-0.1 pmol[13]
HPLC-Fluorescence HPLC separation with fluorescence detection.Very sensitive for IAA.Less selective than MS; susceptible to interference from other fluorescent compounds.< 1 ng[17]
HPLC-Electrochemical HPLC separation with electrochemical detection.Extremely sensitive.Sensitive to mobile phase composition and requires specific electrode maintenance.< 50 pg[17]
Colorimetric (Salkowski) Colorimetric reaction with Salkowski's reagent.Simple, rapid, and inexpensive for screening.Lacks specificity and is prone to interference from other indole compounds.Not typically used for precise quantification.
Table 2: Recovery and Detection Limits of IAA in Different Matrices
Analytical MethodSample MatrixExtraction SolventRecovery (%)Limit of Detection (LOD)Reference
GC-MSApple, Orange, Prune Tissue--1 ng/g dry weight[4]
LC-MS/MSArabidopsis Tissue-84-94%0.02-0.1 pmol[13]
LC-MS/MSRice Seedlings80% Acetone-3.8 fmol[18]
GC-MSSerum and CSF-40-80%0.2-0.4 µM[15]

Experimental Protocols

Protocol 1: General Workflow for IAA Quantification

This protocol outlines the general steps for the quantification of IAA from complex samples.

  • Sample Collection and Homogenization:

    • Immediately freeze collected tissue in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue into a fine powder.

  • Internal Standard Spiking:

    • Add a known amount of stable isotope-labeled IAA (e.g., ¹³C₆-IAA) to the homogenized sample.

  • Extraction:

    • Add extraction solvent (e.g., 80% acetone or methanol) to the sample.

    • Incubate at 4°C with shaking for a defined period (e.g., 1-24 hours).[1]

    • Centrifuge to pellet the solid debris.

  • Purification:

    • Collect the supernatant.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.[18]

    • Alternatively, perform liquid-liquid extraction with a solvent like ethyl acetate.

  • Derivatization (for GC-MS):

    • Evaporate the purified extract to dryness.

    • Reconstitute in a suitable solvent and add a derivatizing agent (e.g., diazomethane or a chloroformate reagent).[3][5]

  • Analysis:

    • Inject the prepared sample into the GC-MS or LC-MS/MS system.

    • Acquire data in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Calculate the ratio of the peak area of endogenous IAA to the peak area of the internal standard.

    • Determine the concentration of IAA using a calibration curve.

Visualizations

Diagram 1: General Workflow for IAA Quantification

IAA_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Plant Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Purification Purification (SPE/LLE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization GC-MS Path Analysis GC-MS or LC-MS/MS Analysis Purification->Analysis LC-MS Path Derivatization->Analysis Quantification Quantification Analysis->Quantification LCMS_Troubleshooting Start Low or Inconsistent IAA Signal in LC-MS Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Check_Instrument Check Instrument Performance (e.g., Source, Detector) Start->Check_Instrument Check_Matrix Suspect Matrix Effects or Ion Suppression Check_IS->Check_Matrix Yes Use_IS Implement SIL-IS Check_IS->Use_IS No Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Check_Matrix->Improve_Cleanup Optimize_Chroma Optimize Chromatography Check_Matrix->Optimize_Chroma Reanalyze Re-analyze Sample Improve_Cleanup->Reanalyze Optimize_Chroma->Reanalyze Use_IS->Reanalyze Check_Instrument->Reanalyze

References

Optimizing indole-3-acetate concentration for callus induction in tissue culture.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing indole-3-acetate (IAA) in plant tissue culture. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully inducing callus formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Indole-3-Acetic Acid (IAA) in callus induction?

A1: Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class.[1] In plant tissue culture, IAA is a critical supplement in growth media used to induce callus, which is an undifferentiated mass of plant cells.[2][3] Its primary functions in this process include stimulating cell enlargement, division, and differentiation.[2][3]

Q2: How does IAA signaling lead to callus formation at a molecular level?

A2: Auxin signaling, mediated by IAA, transduces signals through AUXIN RESPONSE FACTOR (ARF) transcription factors, particularly ARF7 and ARF19.[4] These ARFs then activate the expression of LATERAL ORGAN BOUNDARIES DOMAIN (LBD) family transcription factors, such as LBD16, LBD17, LBD18, and LBD29, which are key in promoting callus formation.[4][5] This process often follows a developmental pathway similar to lateral root formation.[6][7]

Q3: Is IAA always used alone for callus induction?

A3: No, IAA is frequently used in combination with a cytokinin, such as 6-benzylaminopurine (BAP) or kinetin. The ratio of auxin (like IAA) to cytokinin is a critical factor that determines the developmental fate of the plant tissue, with a balanced ratio often favoring callus proliferation.[8]

Troubleshooting Guide

Problem 1: No callus induction or very poor callus growth.

  • Possible Cause 1: Suboptimal IAA concentration.

    • Solution: The optimal IAA concentration is species- and explant-dependent. If you are not seeing callus formation, your IAA concentration may be too low or too high. It is recommended to test a range of IAA concentrations. For many species, concentrations between 0.1 mg/L and 2.0 mg/L are effective.[9] Often, higher auxin concentrations are needed for callus initiation compared to the subsequent growth phase.[8]

  • Possible Cause 2: Inappropriate auxin-to-cytokinin ratio.

    • Solution: Callus induction often requires a careful balance of auxin and cytokinin. If you are using IAA alone, consider adding a cytokinin like BAP or kinetin. If you are already using a combination, systematically vary the concentrations of both IAA and the cytokinin to find the optimal ratio for your specific plant system.

  • Possible Cause 3: Incorrect basal medium.

    • Solution: The basal salt mixture (e.g., Murashige and Skoog [MS] or Gamborg's B5) can significantly influence callus induction. Ensure you are using a medium formulation that is known to be suitable for your plant species.

Problem 2: The callus is turning brown and dying.

  • Possible Cause 1: Oxidative browning due to phenolic compounds.

    • Solution: Wounding the explant during preparation can cause the release and oxidation of phenolic compounds, leading to tissue browning and death.[10] This is a common and severe problem in plant tissue culture.[10] To mitigate this, you can:

      • Add antioxidants such as ascorbic acid (20-100 mg/L) and citric acid (10-50 mg/L) to the culture medium.[10]

      • Pre-soak explants in an antioxidant solution before placing them on the culture medium.[11]

      • Incorporate adsorbents like activated charcoal (0.1-0.5%) into the medium to bind the phenolic compounds.[11][12]

      • Initially incubate the cultures in the dark, as light can accelerate the oxidation of phenolic compounds.[11][12]

  • Possible Cause 2: High concentration of inorganic salts in the medium.

    • Solution: An excessive concentration of inorganic salts can contribute to phenolic spillover and browning.[13] Consider using a medium with a lower salt concentration, such as a half-strength MS medium.[14]

  • Possible Cause 3: High sugar concentration.

    • Solution: While necessary for growth, high sugar concentrations can exacerbate browning.[13] If browning is persistent, try reducing the sucrose concentration in your medium.

Problem 3: The callus is forming, but it is hard and nodular instead of friable.

  • Possible Cause: Imbalance in plant growth regulators.

    • Solution: The texture of the callus (friable vs. compact) is often influenced by the type and concentration of plant growth regulators. A hard, nodular callus may indicate that the hormonal balance is favoring differentiation over proliferation. Try adjusting the IAA concentration or the auxin-to-cytokinin ratio. For example, in some species, a higher concentration of 2,4-D (another auxin) produces a more friable callus compared to IAA.

Data Presentation: IAA Concentrations for Callus Induction

The optimal concentration of IAA for callus induction varies significantly among plant species and the type of explant used. The following tables summarize effective IAA concentrations from various studies.

Table 1: Examples of IAA Concentrations Used in Combination with BAP for Callus Induction

Plant SpeciesExplant TypeIAA Concentration (mg/L)BAP Concentration (mg/L)Outcome
Stachys inflataInternode & Leaf1.51.5High callus induction rate[15]
Solanum nigrumYoung Leaves1.0 - 3.00.5Callus initiation[16]
Solanum lycopersicumLeaf0.500.7584.72% shoot induction from callus[17]
Piper betleLeaf0.52.0Fastest callus formation (8.5 days)[18]

Table 2: Examples of IAA Concentrations Used in Combination with Other Cytokinins or Alone

Plant SpeciesExplant TypeIAA Concentration (mg/L)Other Growth Regulators (mg/L)Outcome
Solanum lycopersicumCotyledon0.11.0 ZeatinBest for callus growth[9]
Solanum lycopersicumCotyledon0.51.0 ZeatinHigher induction of shoot formation[9]
Piper betleLeaf1.01.5 KinetinHighest fresh and dry weight of callus[18]
Gloriosa superbaCorm1.0-72.92% root induction from microshoots[19]
Salvia officinalisApical Meristem4.0-Highest average percentage for callus induction[20]

Experimental Protocols

General Protocol for Callus Induction Using IAA

This protocol provides a general framework. Specific concentrations and conditions should be optimized for your particular plant species and explant type.

  • Explant Preparation:

    • Select healthy, young plant material (e.g., leaves, stems, cotyledons).

    • Surface sterilize the explants. A common procedure involves washing with tap water, followed by immersion in 70% ethanol for 30-60 seconds, then in a 1-2% sodium hypochlorite solution for 10-20 minutes, and finally rinsing three times with sterile distilled water.

    • Cut the sterilized explants into small pieces (e.g., 0.5-1.0 cm² for leaves).

  • Media Preparation:

    • Prepare a basal salt medium (e.g., MS medium).

    • Add sucrose (typically 30 g/L).

    • Add the desired concentrations of IAA and any other plant growth regulators (e.g., a cytokinin). Prepare stock solutions of hormones to add to the medium accurately.

    • Adjust the pH of the medium to 5.7-5.8.

    • Add a gelling agent such as agar (6-8 g/L) or gellan gum (3-4 g/L).[2]

    • Autoclave the medium at 121°C and 15 psi for 20 minutes.[2]

  • Inoculation and Incubation:

    • Pour the sterilized medium into sterile petri dishes or culture vessels in a laminar flow hood.

    • Place the prepared explants onto the surface of the solidified medium.

    • Seal the culture vessels with parafilm.

    • Incubate the cultures at 25 ± 2°C. For initial callus induction, incubation in the dark is often beneficial to reduce oxidative browning.[12]

  • Subculture:

    • Subculture the developing callus to fresh medium every 3-4 weeks to provide fresh nutrients and avoid the buildup of toxic metabolites.

Visualizations

CallusInductionWorkflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Culture Initiation cluster_development Phase 3: Callus Development & Maintenance Explant Select & Sterilize Explant Inoculate Inoculate Explant on Medium Explant->Inoculate Aseptic Technique Media Prepare Basal Medium + IAA Media->Inoculate Incubate Incubate in Controlled Environment (Often in Darkness) Inoculate->Incubate Callus_Formation Callus Proliferation Incubate->Callus_Formation 3-4 weeks Subculture Subculture onto Fresh Medium Callus_Formation->Subculture Regularly Callus_Maintenance Maintained Callus Culture Subculture->Callus_Maintenance Callus_Maintenance->Subculture Continue Cycle

Caption: Experimental workflow for callus induction using IAA.

IAASignalingPathway IAA IAA (Auxin) ARF ARF7 / ARF19 (Auxin Response Factors) IAA->ARF Activates LBD LBD16, LBD17, LBD18, LBD29 (Transcription Factors) ARF->LBD Activates Expression Of Callus Callus Formation LBD->Callus Promotes

Caption: Simplified IAA signaling pathway in callus formation.

References

Technical Support Center: Indole-3-Acetate (IAA) Treatment for Root Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments involving indole-3-acetate (IAA) for root development.

Frequently Asked Questions (FAQs)

Q1: My IAA treatment is not promoting root growth, or is even inhibiting it. What are the likely causes?

A1: This is a common issue that can stem from several factors. The most frequent causes include supra-optimal IAA concentration, degradation of the IAA solution, or suboptimal experimental conditions. High concentrations of IAA are known to inhibit root elongation.[1][2] It is also crucial to ensure the stability of your IAA solution, as it is sensitive to light and heat, which can lead to degradation and loss of activity.[3]

Q2: What is the optimal concentration of IAA for promoting root development?

A2: The optimal IAA concentration is highly dependent on the plant species and the type of explant material being used.[4] Generally, lower concentrations stimulate root growth, while higher concentrations can be inhibitory.[2] For some herbaceous and woody plants, a concentration of 50 ppm has been found to be effective.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: My IAA stock solution is difficult to prepare and sometimes appears cloudy. How can I resolve this?

A3: Indole-3-acetic acid is poorly soluble in water. To overcome this, it is recommended to first dissolve the IAA powder in a small volume of 95% ethanol or 1 N NaOH before adding distilled water to reach the final volume.[1][5] Stock solutions should be filter-sterilized rather than autoclaved, as heat can degrade the compound.[3] A cloudy appearance may indicate precipitation of IAA or microbial contamination.

Q4: How should I store my IAA stock solution to maintain its effectiveness?

A4: To prevent degradation, IAA stock solutions should be stored in the dark at a temperature of 4°C.[6] When stored properly, stock solutions can be stable for up to a month.[1] Light, in particular, can cause significant degradation of IAA.[3]

Q5: I am observing browning and necrosis of my plant tissues after applying IAA. What could be the issue?

A5: Tissue browning and necrosis are often due to the oxidation of phenolic compounds released by the plant tissue in response to stress from excision and the in vitro environment. While not directly caused by IAA, the overall stress of the experimental setup can lead to this phenomenon. Ensure your aseptic techniques are meticulous to prevent additional stress from microbial contamination.[7]

Q6: Can the pH of my culture medium affect the efficacy of the IAA treatment?

A6: Yes, the pH of the culture medium is a critical factor. The optimal pH for most plant tissue culture media is between 5.7 and 5.8.[6] Deviations from this range can affect nutrient uptake and the stability and activity of IAA.

Troubleshooting Guides

Issue 1: No or Poor Root Initiation
Possible Cause Troubleshooting Step
Suboptimal IAA Concentration Perform a concentration gradient experiment (e.g., 0, 0.1, 1, 10, 50, 100 µM) to identify the optimal concentration for your plant species.
IAA Degradation Prepare fresh IAA stock solutions. Store them in the dark at 4°C and for no longer than one month.[1][6] Avoid autoclaving IAA solutions; use filter sterilization instead.[3]
Incorrect Application Method Experiment with different application methods such as incorporating IAA into the agar medium, a quick dip of the explant base in a concentrated solution, or soaking the cuttings.[8]
Plant Material Viability Use healthy, juvenile explants as they generally have a higher rooting potential. The type of cutting (e.g., terminal vs. intermediate) can also influence rooting success.[4]
Inappropriate Basal Medium Ensure the basal salt and vitamin composition of your medium is appropriate for the plant species.
Issue 2: Root Growth Inhibition or Callus Formation Instead of Roots
Possible Cause Troubleshooting Step
IAA Concentration Too High High concentrations of auxins can inhibit root elongation and promote undifferentiated callus growth.[2][9] Reduce the IAA concentration in your medium.
Imbalance with Cytokinins The auxin-to-cytokinin ratio is critical for morphogenesis. A high auxin-to-cytokinin ratio generally favors root formation, while a lower ratio favors shoot formation. Reduce or remove cytokinins from the rooting medium.
Ethylene Production High auxin concentrations can induce ethylene production, which can inhibit root elongation.[9][10] Ensure adequate gas exchange in your culture vessels.
Genotypic Variation Different genotypes within the same species can respond differently to plant growth regulators. If possible, test different genotypes.

Data Presentation

Table 1: Recommended IAA and IBA Concentrations for Rooting in Different Plant Species

Plant Species Auxin Effective Concentration (ppm) Reference
Ficus hawaiiIAA50[4]
Chrysanthemum morifoliumIAA50[4]
Thymus atlanticusIBA1000[11]
Cherry RootstocksIBA1000 - 2000[12]
Melissa officinalisIAA, IBA, NAANot specified, but auxins showed effect[13]
RosemaryIBA5 - 100 (depending on soaking time)

Experimental Protocols

Protocol 1: Preparation of IAA Stock Solution
  • Weighing: Accurately weigh the desired amount of IAA powder in a sterile environment.

  • Dissolving: Dissolve the IAA powder in a small amount of 95% ethanol or 1 N NaOH.[1][5] For example, to make a 1 mg/mL stock solution, dissolve 10 mg of IAA in a few drops of ethanol or NaOH.

  • Dilution: Once fully dissolved, add sterile distilled water to the desired final volume while stirring continuously to prevent precipitation.[6]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-proof storage bottle.[6] Do not autoclave.

  • Storage: Store the stock solution at 4°C in the dark for up to one month.[1][6]

Protocol 2: In Vitro Rooting Assay
  • Medium Preparation: Prepare your desired basal medium (e.g., Murashige and Skoog - MS). Adjust the pH to 5.7-5.8 before adding a gelling agent like agar.[6]

  • Autoclaving: Autoclave the medium to sterilize it.

  • IAA Addition: Allow the autoclaved medium to cool to approximately 50-60°C. Add the filter-sterilized IAA stock solution to the medium to achieve the desired final concentration and mix well.

  • Plating: Pour the medium into sterile petri dishes or culture vessels in a laminar flow hood.

  • Explant Preparation: Prepare uniform and healthy explants (e.g., stem cuttings, leaf discs).

  • Inoculation: Place the sterilized explants onto the surface of the IAA-containing medium.

  • Incubation: Seal the culture vessels and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod, or in the dark, depending on the species).[1][6]

  • Data Collection: Observe the cultures regularly and record data on the percentage of explants forming roots, the number of roots per explant, and root length over a period of several weeks.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_iaa Prepare IAA Stock Solution add_iaa Add IAA to Cooled Medium prep_iaa->add_iaa prep_media Prepare and Autoclave Basal Medium prep_media->add_iaa pour_plates Pour Plates add_iaa->pour_plates inoculate Inoculate Explants pour_plates->inoculate prep_explants Prepare and Sterilize Explants prep_explants->inoculate incubate Incubate under Controlled Conditions inoculate->incubate collect_data Collect Rooting Data incubate->collect_data analyze Analyze and Troubleshoot collect_data->analyze

Caption: Experimental workflow for an in vitro rooting assay with IAA.

troubleshooting_logic cluster_concentration Concentration Issues cluster_stability IAA Stability cluster_conditions Experimental Conditions start Poor Root Development with IAA check_conc Is IAA concentration optimized? start->check_conc check_storage Was stock solution stored correctly (dark, 4°C)? start->check_storage check_ph Is medium pH 5.7-5.8? start->check_ph optimize_conc Action: Perform dose-response experiment check_conc->optimize_conc No conc_too_high Is there callus growth or root inhibition? check_conc->conc_too_high Yes reduce_conc Action: Lower IAA concentration conc_too_high->reduce_conc Yes conc_too_high->check_storage No fresh_solution Action: Prepare fresh, filter-sterilized solution check_storage->fresh_solution No check_autoclave Was IAA autoclaved? check_storage->check_autoclave Yes no_autoclave Action: Add IAA to cooled, autoclaved medium check_autoclave->no_autoclave Yes check_autoclave->check_ph No adjust_ph Action: Adjust pH check_ph->adjust_ph No check_explant Is explant material healthy and responsive? check_ph->check_explant Yes new_explant Action: Use juvenile, healthy explants check_explant->new_explant No auxin_signaling_pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Binds and represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Repressed IAA Auxin (IAA) TIR1_AFB SCF-TIR1/AFB Complex IAA->TIR1_AFB Promotes binding Aux_IAA_degraded Aux/IAA Repressor TIR1_AFB->Aux_IAA_degraded Targets for degradation ARF_active ARF Transcription Factor Gene_Expression_active Auxin-Responsive Gene Expression (e.g., Rooting) ARF_active->Gene_Expression_active Activated

References

Degradation of indole-3-acetate under different light and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of indole-3-acetate (IAA) under various experimental conditions. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound (IAA)?

A1: The stability of IAA is primarily affected by exposure to light and elevated temperatures. Light, particularly in the UV and blue spectrum, can lead to significant photodegradation. High temperatures can also accelerate its breakdown. The presence of certain salts and mineral nutrients in media, such as those found in Murashige and Skoog (MS) medium, can hasten photodegradation.

Q2: How can I minimize IAA degradation during my experiments?

A2: To minimize degradation, it is crucial to protect IAA solutions from light by using amber vials or wrapping containers in aluminum foil. Prepare fresh solutions before use and avoid prolonged storage at room temperature. For long-term storage, keep IAA solutions at -20°C in the dark. When adding IAA to culture media, do so after autoclaving and when the medium has cooled to around 50°C to prevent rapid thermal degradation.

Q3: What are the common degradation products of IAA?

A3: The light-induced breakdown of IAA can produce cytotoxic compounds. In bacterial degradation pathways, IAA can be catabolized to catechol, which is then further broken down. The primary oxidative catabolite in plants is 2-oxoindole-3-acetic acid (OxIAA).

Q4: Can the pH of the solution affect IAA stability?

A4: Yes, the pH of the medium can influence the rate of IAA degradation, especially in combination with light and certain media components. For instance, in Murashige-Skoog salts, adjusting the initial pH to 7 can decrease the loss of IAA compared to more acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving IAA.

Issue 1: Inconsistent or lower-than-expected bioactivity of IAA in cell cultures.
  • Potential Cause 1: Photodegradation. Standard laboratory lighting can be a significant source of IAA degradation, especially during long incubation periods.

    • Solution: Conduct experiments under yellow light filters, which block the more damaging shorter wavelengths, or in complete darkness. Ensure that plates and solutions are protected from light during all handling and incubation steps.

  • Potential Cause 2: Thermal Degradation. Adding IAA to media that is too hot can cause significant breakdown.

    • Solution: Always allow autoclaved media to cool to approximately 50°C before adding filter-sterilized IAA stock solution.

  • Potential Cause 3: Media Components. Certain components in culture media, such as iron and nitrates, can catalyze the light-induced degradation of IAA.

    • Solution: If permissible for your experimental setup, consider using a medium with lower concentrations of these components or ensure rigorous light protection.

Issue 2: High variability in quantitative analysis of IAA.
  • Potential Cause 1: Degradation during Sample Preparation. IAA can degrade during extraction and purification if not handled correctly.

    • Solution: Perform all sample preparation steps on ice or in a cold room. Use pre-chilled solvents and minimize the exposure of samples to light.

  • Potential Cause 2: Inappropriate Analytical Method. The chosen method for quantification may not be sensitive or specific enough, leading to inaccurate results.

    • Solution: For precise quantification, use methods like liquid chromatography-mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard. High-performance liquid chromatography (HPLC) with fluorescence detection can also provide good sensitivity and specificity.

  • Potential Cause 3: Interference from Other Compounds. Plant extracts and culture media can contain compounds that interfere with IAA quantification.

    • Solution: Employ a robust sample purification protocol, such as solid-phase extraction (SPE), to remove interfering substances before analysis.

Quantitative Data on IAA Degradation

The following tables summarize the degradation of IAA under different light and temperature conditions based on available literature.

Table 1: Effect of Light Conditions on IAA Degradation

Light ConditionDurationDegradation of IAAReference
White Light4 daysAlmost complete degradation
Yellow Light Filter4 daysNo significant degradation
Darkness4 daysNo significant degradation

Table 2: Effect of Temperature on IAA Turnover in Lemna gibba

TemperatureIAA Half-life (t½)Reference
15°C≤ 0.1 hours
25°C~10 hours
30°C< 1 hour
35°C< 1 hour

Experimental Protocols

Protocol 1: Quantification of IAA Photodegradation using UV-Vis Spectrophotometry

This protocol provides a method to assess the photodegradation of IAA in a liquid medium.

Materials:

  • Indole-3-acetic acid (IAA)

  • Murashige and Skoog (MS) liquid medium

  • Spectrophotometer

  • Quartz cuvettes

  • Light source (e.g., growth chamber with white light)

  • Yellow light filter (optional)

  • Aluminum foil

Procedure:

  • Prepare a stock solution of IAA (e.g., 200 µM) in the desired liquid medium (e.g., MS medium).

  • Divide the solution into three sets of transparent containers (e.g., glass flasks).

  • Set 1 (White Light): Expose the containers to a standard white light source.

  • Set 2 (Filtered Light): Cover the containers with a yellow light filter and expose them to the same white light source.

  • Set 3 (Dark Control): Wrap the containers completely in aluminum foil and place them under the same conditions as the other sets.

  • At specified time points (e.g., 0, 24, 48, 72, and 96 hours), take an aliquot from each sample.

  • Measure the absorbance spectrum of each aliquot using a spectrophotometer, scanning from approximately 200 to 400 nm. IAA has characteristic absorption peaks around 220 nm and 280 nm.

  • Plot the absorbance at the characteristic peaks against time for each condition to determine the rate of degradation. A decrease in absorbance indicates degradation.

Protocol 2: Quantification of IAA by HPLC with Fluorescence Detection

This protocol outlines a method for the sensitive quantification of IAA in biological samples.

Materials:

  • HPLC system with a fluorescence detector and a C18 column

  • IAA standard

  • Indole-3-propionic acid (IPA) as an internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (HPLC grade)

  • Extraction buffer (e.g., isopropanol with 0.2 M imidazole buffer, pH 7.0)

  • Solid-phase extraction (SPE) cartridges (e.g., amino anion exchange)

Procedure:

  • Sample Extraction: Homogenize the biological sample in cold extraction buffer containing a known amount of the internal standard (IPA).

  • Purification:

    • Centrifuge the homogenate to pellet debris.

    • Collect the supernatant and purify it using an amino anion exchange SPE column.

    • Wash the column with hexane, ethyl acetate, acetonitrile, and methanol.

    • Elute IAA and IPA with methanol containing 2% acetic acid.

  • HPLC Analysis:

    • Dry the eluate and resuspend it in the mobile phase.

    • Inject the sample into the HPLC system.

    • Use a C18 column with a gradient elution of acetonitrile in water with 0.1% acetic acid.

    • Set the fluorescence detector to an excitation wavelength of 220 nm and an emission wavelength of 350 nm.

  • Quantification:

    • Create a standard curve by injecting known concentrations of IAA and the internal standard.

    • Calculate the amount of IAA in the sample by comparing the peak area ratio of IAA to the internal standard against the standard curve.

Signaling Pathways and Workflows

Bacterial Degradation Pathway of IAA

The following diagram illustrates the aerobic degradation pathway of IAA in bacteria, which involves the iac gene cluster leading to the formation of catechol.

IAA_Degradation_Pathway IAA This compound (IAA) HIAA 2-Hydroxythis compound IAA->HIAA iacA DOAA Dioxthis compound HIAA->DOAA iacE Catechol Catechol DOAA->Catechol iacC Metabolism Central Metabolism Catechol->Metabolism cat genes IAA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization (in cold buffer with internal standard) Centrifugation 2. Centrifugation Homogenization->Centrifugation Purification 3. Solid-Phase Extraction (SPE) Centrifugation->Purification HPLC 4. HPLC-Fluorescence or LC-MS/MS Purification->HPLC Quantification 5. Quantification (using standard curve) HPLC->Quantification

Overcoming matrix effects in LC-MS analysis of indole-3-acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of indole-3-acetate (IAA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: The sample matrix refers to all components within a sample other than the analyte of interest, which for this document is this compound (IAA). These additional components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects arise when these co-eluting components interfere with the ionization of IAA in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] Ion suppression, the more common effect, results in a decreased analyte signal, while ion enhancement leads to an increased signal. Both phenomena can significantly compromise the accuracy, precision, and sensitivity of IAA quantification.

Q2: What are the primary strategies to mitigate matrix effects in IAA analysis?

A2: Several strategies can be employed to minimize or compensate for matrix effects in the LC-MS analysis of IAA. The most common and effective approaches include:

  • Advanced Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components before analysis.[3]

  • Stable Isotope Dilution (SID): This involves using a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA or D₅-IAA). Since the internal standard has nearly identical chemical and physical properties to IAA, it experiences similar matrix effects, allowing for accurate correction of the analyte signal.[4]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects by ensuring that the standards and samples are affected in the same way.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of IAA. This is a simple approach but may compromise the limit of detection if IAA concentrations are already low.

Q3: When should I use a stable isotope-labeled internal standard versus a matrix-matched calibration?

A3: The choice between a stable isotope-labeled internal standard (SIL-IS) and matrix-matched calibration depends on several factors, including the availability of the SIL-IS, the complexity of the matrix, and the desired level of accuracy.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is generally considered the gold standard for correcting matrix effects.[2] It is particularly useful when dealing with highly variable or complex matrices where it is difficult to obtain a representative blank matrix for calibration. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing the most accurate correction.[4]

  • Matrix-Matched Calibration: This method is a good alternative when a SIL-IS is not available or is too costly. It is effective when the matrix composition is relatively consistent across samples. However, finding a truly "blank" matrix that is free of endogenous IAA can be challenging, especially in plant tissues.

Q4: What are the typical precursor and product ions for the MRM analysis of this compound?

A4: For the analysis of this compound (C₁₀H₉NO₂) using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ is typically used as the precursor ion. The fragmentation of this precursor ion results in characteristic product ions that are monitored in Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (m/z)Product Ions (m/z)
This compound (IAA)176.1130.0, 103.0

The transition 176.1 > 130.0 is often used as the primary quantifier due to its higher intensity, while 176.1 > 103.0 can be used as a qualifier for confirmation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal Intensity or No Peak Detected Ion suppression from the matrix: Co-eluting matrix components are interfering with the ionization of IAA.- Improve sample cleanup using Solid-Phase Extraction (SPE) or QuEChERS. - Dilute the sample to reduce the concentration of matrix components. - Optimize chromatographic separation to resolve IAA from interfering compounds.
Incorrect MS/MS parameters: Suboptimal precursor/product ion selection, collision energy, or other instrument settings.- Optimize the MRM transitions and collision energies for IAA on your specific instrument. - Ensure the mass spectrometer is properly calibrated.
Inconsistent Results or Poor Reproducibility Variable matrix effects between samples: The composition of the matrix differs from one sample to another, leading to inconsistent ion suppression or enhancement.- Employ a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to compensate for these variations.[4] - Ensure consistent and thorough sample preparation across all samples.
Carryover from previous injections: Residual analyte from a previous, more concentrated sample is affecting the current injection.- Implement a robust wash cycle for the autosampler and injection port between samples. - Inject a blank solvent after high-concentration samples to check for carryover.
Poor Peak Shape (Tailing, Fronting, or Splitting) Inappropriate sample diluent: The solvent used to dissolve the final extract is too strong, causing chromatographic issues.- Reconstitute the dried extract in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column contamination or degradation: Buildup of matrix components on the analytical column is affecting its performance.- Flush the column with a strong solvent according to the manufacturer's instructions. - If the problem persists, replace the analytical column.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for IAA from Plant Tissue

This protocol describes a general procedure for the cleanup of this compound from plant tissue extracts using a C18 SPE cartridge.

  • Sample Homogenization: Homogenize 50-100 mg of frozen plant tissue in 1 mL of extraction solvent (e.g., 80% methanol in water) containing an appropriate amount of stable isotope-labeled internal standard (e.g., ¹³C₆-IAA).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading: Dilute the supernatant with water to a final methanol concentration of approximately 20% and acidify with formic acid to a final concentration of 1%. Load the diluted and acidified supernatant onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the IAA and its internal standard with 1 mL of 80% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

This protocol outlines the preparation of a matrix-matched calibration curve for the quantification of IAA.

  • Prepare a Blank Matrix Extract: Follow the same extraction and SPE cleanup procedure (Protocol 1) using a sample of the same matrix (e.g., plant tissue) that is known to be free of IAA or has very low endogenous levels.

  • Prepare a Stock Solution of IAA: Prepare a concentrated stock solution of IAA in a suitable solvent (e.g., methanol).

  • Create a Series of Working Standards: Prepare a series of working standard solutions by serially diluting the IAA stock solution.

  • Spike the Blank Matrix Extract: Aliquot the blank matrix extract into several vials. Spike each aliquot with a different concentration of the IAA working standards to create a calibration curve covering the expected concentration range of your samples.

  • Analysis: Analyze the matrix-matched calibration standards alongside your samples using the same LC-MS/MS method.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of IAA to the internal standard (if used) against the concentration of the spiked standards. Use this curve to determine the concentration of IAA in your unknown samples.

Quantitative Data Summary

The following table summarizes the typical performance of different strategies for mitigating matrix effects in the analysis of small molecules in complex matrices. While specific values for IAA may vary depending on the matrix and exact methodology, this provides a general comparison.

Mitigation Strategy Typical Recovery (%) Typical Matrix Effect Reduction (%) Key Advantages Key Disadvantages
Solid-Phase Extraction (SPE) 80-110%60-90%Effective removal of a wide range of interferences.Can be time-consuming and requires method development.
QuEChERS 85-115%70-95%High throughput and effective for a broad range of analytes.May not be as selective as SPE for certain matrices.
Stable Isotope Dilution (SID) Not directly measured, but corrects for losses>95% (correction)Considered the "gold standard" for accuracy; corrects for both recovery and matrix effects.Can be expensive; requires a specific labeled standard for each analyte.
Matrix-Matched Calibration Not applicable (corrects for signal suppression/enhancement)Compensates for consistent matrix effectsA good alternative when SIL-IS is unavailable.Requires a representative blank matrix, which can be difficult to obtain.
Sample Dilution 100%Variable, depends on dilution factorSimple and quick to implement.Reduces sensitivity; may not be suitable for trace-level analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis homogenization Homogenize Plant Tissue with Internal Standard centrifugation Centrifuge Homogenate homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading Load Sample supernatant->loading conditioning Condition C18 SPE Cartridge conditioning->loading washing Wash Cartridge loading->washing elution Elute IAA washing->elution drying Dry Eluate elution->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

troubleshooting_matrix_effects cluster_yes_is With SIL-IS cluster_no_is Without SIL-IS start Inconsistent or Inaccurate IAA Quantification check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is check_chromatography Review Chromatography: - Peak Shape - Retention Time Stability check_is->check_chromatography Yes use_matrix_matched Implement Matrix-Matched Calibration check_is->use_matrix_matched No optimize_cleanup Optimize Sample Cleanup (e.g., SPE, QuEChERS) check_chromatography->optimize_cleanup dilute_sample Dilute Sample Extract use_matrix_matched->dilute_sample consider_is Consider Acquiring SIL-IS dilute_sample->consider_is

Caption: Troubleshooting Decision Tree for Matrix Effects in IAA Analysis.

References

How to prevent microbial contamination in indole-3-acetate stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indole-3-Acetate (IAA) Stock Solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing microbial contamination in this compound (IAA) stock solutions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing IAA stock solutions to minimize contamination risk?

To minimize the risk of microbial contamination, it is recommended to dissolve IAA in a solvent that is inherently antimicrobial or can be easily sterilized.

  • Ethanol or DMSO: These organic solvents are generally preferred for preparing concentrated stock solutions.[1] They are less prone to microbial growth compared to aqueous solutions. However, ensure the final concentration of the organic solvent in your experimental medium is not toxic to your system.[1]

  • 1N NaOH: IAA is sparingly soluble in water but readily dissolves in alkaline solutions like 1N NaOH.[2][3][4][5] This can be a good option for preparing a concentrated stock that is further diluted in a buffer. The high pH of the initial stock solution is inhibitory to most microbes.

  • Aqueous Buffers (e.g., PBS): If using the sodium salt of IAA, it can be dissolved directly in aqueous buffers like PBS (pH 7.2).[1] However, aqueous solutions are highly susceptible to microbial contamination and it is not recommended to store them for more than one day.[1]

2. How can I sterilize my IAA stock solution?

The choice of sterilization method depends on the heat sensitivity of IAA and the solvent used.

  • Filter Sterilization: This is the most common and recommended method for sterilizing IAA solutions, especially when dissolved in aqueous buffers or after dilution from a concentrated stock.[2][6][7] Use a 0.2 µm sterile syringe filter to remove any microbial contaminants without degrading the IAA.[2][8]

  • Autoclaving: While some sources suggest that IAA solutions can be autoclaved, IAA is a plant hormone and can be sensitive to high temperatures, which may lead to degradation.[4][5] If you choose to autoclave, it is crucial to test the efficacy of the autoclaved solution in a small-scale experiment first.

3. What are the best practices for storing IAA stock solutions to prevent contamination?

Proper storage is critical to maintaining the sterility and stability of your IAA stock solution.

  • Solid IAA: Store solid IAA powder at -20°C in a tightly sealed container to protect it from light and moisture.[4][9][10]

  • Concentrated Stock Solutions (in Ethanol or DMSO): Store at -20°C for long-term storage.[1] For frequent use, small aliquots can be stored at 4°C.[5]

  • Aqueous Solutions: It is strongly advised to prepare fresh aqueous solutions of IAA for each experiment.[1] If storage is unavoidable, store at 4°C for no longer than 24 hours.

4. What are the visible signs of microbial contamination in my IAA solution?

Regularly inspect your stock solutions for any signs of contamination.

  • Cloudiness or Turbidity: A milky or cloudy appearance in a previously clear solution is a primary indicator of bacterial or yeast growth.[11][12][13]

  • pH Shift: Microbial metabolism can alter the pH of the solution. If your solution contains a pH indicator, a color change (e.g., yellowing) can signify contamination.[11][12]

  • Visible Colonies or Films: Fungal contamination may appear as fuzzy or filamentous growths (mycelium) floating in the solution or on the surface.[12] A film on the surface can also indicate microbial growth.

  • Microscopic Examination: If you suspect contamination, a small aliquot can be examined under a microscope to look for bacterial cells or yeast.[11]

Troubleshooting Guide

Problem Possible Cause Solution
IAA powder is difficult to dissolve. IAA has poor solubility in water.[2][3][14]- For aqueous solutions, use the sodium salt of IAA which is more soluble. - Dissolve IAA in a small amount of 1N NaOH before diluting with water or buffer.[2][5] - Alternatively, dissolve in ethanol or DMSO to create a concentrated stock.[1]
My IAA solution is cloudy immediately after preparation. The concentration of IAA may be too high for the solvent, leading to precipitation.- Gently warm the solution to aid dissolution. - Increase the volume of the solvent.
My IAA stock solution has become cloudy during storage. This is a strong indicator of microbial contamination.[11][12]- Discard the contaminated solution immediately to prevent cross-contamination of other reagents and experiments. - Prepare a fresh, sterile stock solution following the recommended protocols.
My experiments are showing inconsistent results. - The IAA may have degraded due to improper storage or harsh sterilization methods. - The stock solution may be contaminated with microbes that are interfering with the experiment.- Prepare a fresh stock solution and sterilize it using filter sterilization. - Aliquot the stock solution to minimize repeated freeze-thaw cycles and reduce the risk of contamination. - Visually inspect the solution for any signs of contamination before each use.

Experimental Protocols

Protocol 1: Preparation of Sterile IAA Stock Solution in Ethanol
  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of IAA powder.

  • Dissolution: Add a small volume of 95% ethanol to the IAA powder and vortex until it is completely dissolved.

  • Final Volume: Bring the solution to the final desired concentration and volume with 70% ethanol.

  • Sterilization: While ethanol is a disinfectant, for critical applications, filter the solution through a 0.2 µm sterile syringe filter into a sterile container.

  • Storage: Store the stock solution in sterile, airtight containers at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Preparation of Sterile IAA Stock Solution in NaOH
  • Preparation: In a sterile environment, weigh the desired amount of IAA powder.

  • Dissolution: Add a small volume of 1N NaOH to the IAA powder and vortex until fully dissolved.[2][5]

  • Dilution and pH Adjustment: Dilute the solution with sterile distilled water to the desired concentration. If necessary, adjust the pH of the final working solution with a suitable buffer.

  • Sterilization: Pass the solution through a 0.2 µm sterile syringe filter into a sterile container.

  • Storage: Prepare this solution fresh before use. Avoid long-term storage.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_sterilize Sterilization cluster_store Storage weigh Weigh IAA Powder dissolve Dissolve IAA in Selected Solvent weigh->dissolve solvent Select Solvent (Ethanol/NaOH) solvent->dissolve adjust Adjust to Final Volume & Concentration dissolve->adjust filter_sterilize Filter Sterilize (0.2 µm filter) adjust->filter_sterilize aliquot Aliquot into Sterile Tubes filter_sterilize->aliquot store Store at appropriate temperature (-20°C or 4°C) aliquot->store

Caption: Workflow for Preparing Sterile IAA Stock Solution.

troubleshooting_contamination cluster_immediate Immediate Cloudiness cluster_storage Cloudiness During Storage start Is your IAA solution cloudy? immediate Was it cloudy immediately after preparation? start->immediate Yes storage Did it become cloudy during storage? start->storage No precipitate Possible Precipitation immediate->precipitate solution_precipitate Warm gently or add more solvent precipitate->solution_precipitate contamination Likely Microbial Contamination storage->contamination solution_contamination Discard solution and prepare a fresh, sterile batch contamination->solution_contamination

Caption: Troubleshooting Guide for Cloudy IAA Solutions.

References

Technical Support Center: Optimizing Bacterial Indole-3-Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing bacterial indole-3-acetate (IAA) production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for bacterial IAA production?

A1: The optimal incubation time for IAA production can vary significantly depending on the bacterial strain, culture conditions, and media composition. Generally, IAA production increases with incubation time, reaching a peak before potentially declining due to degradation of the hormone.[1] For many bacteria, maximum yields are observed between 48 and 72 hours of incubation.[2] However, some studies have reported optimal incubation times as long as 9 to 12 days.[1] It is crucial to perform a time-course experiment to determine the specific optimal incubation period for your bacterial strain.

Q2: Why is my IAA yield low?

A2: Low IAA yield can be attributed to several factors:

  • Suboptimal Incubation Time: The incubation period may be too short for sufficient IAA accumulation or too long, leading to its degradation.[1]

  • Incorrect pH: The pH of the culture medium is a critical factor, with optimal values typically ranging from slightly acidic to neutral (pH 6-8).[2]

  • Inadequate Tryptophan Concentration: Tryptophan is a common precursor for IAA biosynthesis, and its absence or low concentration in the medium can limit production.[3]

  • Suboptimal Temperature: Most IAA-producing bacteria have an optimal temperature range for growth and metabolite production, often between 28°C and 37°C.[4][5]

  • Insufficient Aeration: Proper aeration, often achieved through shaking, is important for the growth of many bacterial species and can influence IAA production.[6]

  • Inappropriate Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources in the media can significantly impact bacterial growth and IAA synthesis.[4][6]

Q3: Can the Salkowski reagent be used for accurate quantification of IAA?

A3: The Salkowski reagent method is a widely used colorimetric technique for the initial screening and relative quantification of indole compounds, including IAA.[7][8] It is a rapid and cost-effective method.[8] However, it is not entirely specific to IAA and can react with other indole derivatives, potentially leading to an overestimation of the actual IAA concentration.[8][9] For precise and accurate quantification, especially for final validation, chromatographic methods such as High-Performance Liquid Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are recommended.[9][10]

Q4: What are the main biosynthetic pathways for IAA in bacteria?

A4: Bacteria primarily synthesize IAA through tryptophan-dependent pathways.[11][12] The five main pathways are named after their key intermediates:

  • Indole-3-acetamide (IAM) pathway

  • Indole-3-pyruvic acid (IPyA) pathway

  • Tryptamine (TAM) pathway

  • Indole-3-acetonitrile (IAN) pathway

  • Tryptophan side-chain oxidase (TSO) pathway[13]

The prevalence of these pathways can vary among different bacterial species.[11][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No pink/red color development with Salkowski reagent. 1. The bacterial strain may not produce IAA. 2. Tryptophan, a precursor, may be absent from the culture medium. 3. The incubation time is too short.1. Screen other bacterial isolates. 2. Supplement the culture medium with L-tryptophan (typically 0.1% w/v).[6] 3. Increase the incubation time and sample at different time points.
Inconsistent IAA measurements between replicates. 1. Inhomogeneous bacterial culture. 2. Pipetting errors during the Salkowski assay. 3. Variability in incubation conditions (e.g., temperature, shaking speed).1. Ensure the bacterial culture is well-mixed before sampling. 2. Use calibrated pipettes and ensure proper mixing of the supernatant with the Salkowski reagent. 3. Maintain consistent incubation parameters for all replicates.
IAA concentration decreases after an initial increase. 1. Degradation of IAA by the bacteria after reaching a peak concentration.[1] 2. Depletion of essential nutrients in the culture medium.1. Perform a time-course experiment to identify the optimal harvest time before degradation occurs. 2. Optimize the culture medium composition to ensure sustained bacterial growth and IAA production.
High background color in the control (uninoculated medium). 1. The culture medium may contain compounds that react with the Salkowski reagent. 2. The L-tryptophan itself might produce a slight color reaction.1. Run a control with uninoculated medium and subtract the background absorbance from the sample readings. 2. Prepare a separate blank with just the medium and Salkowski reagent.

Experimental Protocols

Protocol 1: Optimization of Incubation Time for IAA Production

This protocol outlines the steps to determine the optimal incubation period for maximizing IAA yield from a specific bacterial strain.

  • Prepare Inoculum: Inoculate a single bacterial colony into a suitable liquid medium (e.g., Nutrient Broth, Luria-Bertani Broth) and incubate under optimal growth conditions until the culture reaches the mid-logarithmic phase.

  • Set up Main Cultures: Prepare a series of flasks containing the production medium supplemented with L-tryptophan (e.g., 0.1% w/v). Inoculate each flask with the prepared bacterial culture to a starting OD600 of approximately 0.1.

  • Incubation: Incubate the flasks under consistent conditions (e.g., 30°C, 150 rpm).[6]

  • Time-Course Sampling: Aseptically withdraw samples from the cultures at regular intervals (e.g., every 12 or 24 hours) for a predetermined duration (e.g., 5-10 days).[1][6]

  • IAA Quantification: For each sample, centrifuge to pellet the bacterial cells and collect the supernatant. Quantify the IAA concentration in the supernatant using the Salkowski reagent method (see Protocol 2).

  • Data Analysis: Plot the IAA concentration against the incubation time to identify the point of maximum production.

Protocol 2: Quantification of IAA using the Salkowski Reagent

This protocol provides a standard method for the colorimetric quantification of IAA.

  • Sample Preparation: Centrifuge the bacterial culture at 10,000 rpm for 10 minutes to separate the cells.[1] Collect the supernatant.

  • Salkowski Reagent Preparation: Prepare the Salkowski reagent by mixing 1 ml of 0.5 M FeCl3 with 49 ml of 35% HClO4.[1]

  • Reaction: Mix 1 ml of the bacterial supernatant with 2 ml of the Salkowski reagent in a test tube.[1]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes to allow for color development.[6] A pink to red color indicates the presence of indole compounds.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 530 nm using a spectrophotometer.[1]

  • Quantification: Determine the IAA concentration by comparing the absorbance to a standard curve prepared with known concentrations of pure IAA.

Data Presentation

Table 1: Optimal Incubation Conditions for IAA Production in Various Bacteria

Bacterial StrainOptimal Incubation Time (days)Optimal pHOptimal Temperature (°C)Optimal L-Tryptophan (g/L)Reference
Enterobacter sp. DMKU-RP206Not specified, but sampled daily for 10 days5.83011[6]
Rhizobium sp.99282[1]
Rhizobium sp.16.5361[5][14]
Klebsiella pneumoniaeNot specified7-8Not specifiedNot specified[15][16]
Bacillus megateriumNot specified8Not specifiedNot specified[15][16]
Enterobacter hormaechei VR226301[2]
Bacillus aryabhattai MG926301[2]

Visualizations

experimental_workflow Experimental Workflow for Optimizing Incubation Time prep_inoculum Prepare Inoculum (Mid-log phase culture) setup_cultures Set up Production Cultures (Medium + Tryptophan) prep_inoculum->setup_cultures incubation Incubate Cultures (Constant Temperature & Shaking) setup_cultures->incubation sampling Time-Course Sampling (e.g., 0, 24, 48, 72h...) incubation->sampling centrifugation Centrifuge Samples (Separate cells and supernatant) sampling->centrifugation quantification Quantify IAA (Salkowski Method) centrifugation->quantification analysis Analyze Data (Plot IAA vs. Time) quantification->analysis optimum Determine Optimal Incubation Time analysis->optimum

Caption: Workflow for determining optimal incubation time.

iaa_biosynthesis_pathways Bacterial IAA Biosynthesis Pathways tryptophan Tryptophan iam Indole-3-Acetamide (IAM) tryptophan->iam iaaM ipya Indole-3-Pyruvic Acid (IPyA) tryptophan->ipya Aminotransferase tam Tryptamine (TAM) tryptophan->tam Decarboxylase iam_path IAM Pathway iaa This compound (IAA) iam_path->iaa iaaH ipya_path IPyA Pathway ipya_path->iaa Decarboxylase & Dehydrogenase tam_path TAM Pathway tam_path->iaa Amine Oxidase & Dehydrogenase iam->iam_path ipya->ipya_path tam->tam_path

Caption: Major bacterial IAA biosynthesis pathways.

References

Technical Support Center: Indole-3-Acetate (IAA) High-Concentration Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inhibitory effects of high concentrations of indole-3-acetate (IAA) in their experiments.

Troubleshooting Guides

This section provides solutions to common problems observed during experiments involving high concentrations of IAA.

Issue 1: Unexpected Inhibition of Cell or Tissue Growth

Question: I am observing unexpected growth inhibition or cell death in my plant/fungal/mammalian cell cultures after applying IAA. What could be the cause and how can I troubleshoot this?

Answer:

High concentrations of Indole-3-Acetic Acid (IAA) can be inhibitory or toxic to various biological systems, a phenomenon that is concentration-dependent.[1][2] While low concentrations of IAA typically promote cell elongation and division, supraoptimal levels can lead to cellular stress, growth arrest, and even cell death.[1][3]

Troubleshooting Steps:

  • Verify IAA Concentration: Double-check your stock solution calculations and dilutions. Serial dilution errors are a common source of unexpectedly high concentrations.

  • Perform a Dose-Response Analysis: To identify the optimal and inhibitory concentration range for your specific system, conduct a dose-response experiment. This involves treating your cells or tissues with a wide range of IAA concentrations (e.g., from nanomolar to millimolar).[4]

  • Optimize Incubation Time: The duration of exposure to high IAA concentrations can influence the severity of the inhibitory effects. Consider reducing the incubation time in your experimental protocol.

  • Assess Solvent Toxicity: If you are using a solvent like DMSO to dissolve IAA, ensure the final concentration in your culture medium is non-toxic (typically below 0.5%). Always include a vehicle control (cells treated with the solvent alone) in your experiments to differentiate between solvent- and IAA-induced toxicity.[4]

  • Evaluate Culture Conditions: Factors such as pH and temperature can influence IAA stability and cellular responses. Ensure your culture conditions are optimal and consistent across experiments.[1]

Issue 2: Inconsistent or Irreproducible Results with High IAA Concentrations

Question: My results from experiments with high IAA concentrations are highly variable between replicates. What are the potential reasons for this inconsistency?

Answer:

Inconsistent results can stem from the inherent instability of IAA and its complex dose-dependent effects.

Troubleshooting Steps:

  • Protect IAA from Light and Heat: IAA is sensitive to light and high temperatures, which can cause its degradation. Prepare fresh stock solutions and store them protected from light at an appropriate temperature (e.g., -20°C for long-term storage). When conducting experiments, minimize the exposure of your IAA-containing media to light.[5]

  • Ensure Homogeneous Application: When treating tissues or multi-well plates, ensure that the IAA solution is evenly distributed to avoid localized areas of very high concentration.

  • Monitor pH of the Medium: The production of metabolites by cells can alter the pH of the culture medium, which in turn can affect IAA stability and activity.[1] Monitor and, if necessary, buffer the pH of your experimental system.

  • Standardize Cell Seeding Density: The initial density of cells can influence their response to external stimuli. Ensure that you are seeding the same number of cells for each replicate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the inhibitory effect of high IAA concentrations?

A1: High concentrations of IAA can induce cytotoxicity through several mechanisms, primarily involving the generation of reactive oxygen species (ROS).[6][7] This oxidative stress can lead to:

  • Loss of cell membrane integrity (necrosis) [6][8]

  • DNA fragmentation and chromatin condensation (apoptosis) [6][7]

  • Depolarization of the mitochondrial transmembrane potential [6]

In some plant tissues, particularly roots, high IAA concentrations can also induce the production of ethylene, a plant hormone that inhibits cell elongation.[9][10]

Q2: At what concentration does IAA become inhibitory?

A2: The inhibitory concentration of IAA is highly dependent on the biological system being studied. What is optimal for one cell type may be inhibitory for another. For example, roots are generally more sensitive to high IAA concentrations than shoots.[2][11]

Here is a summary of observed inhibitory concentrations from various studies:

Organism/Cell TypeInhibitory IAA ConcentrationObserved Effect
Plant-associated yeasts1,250–5,000 μMSubstantially reduced growth[1]
Radish seedlings"Very high concentrations"Inhibition of both root and shoot growth[2]
Onion (Allium cepa L.)200 ppmNegative effects on cultivation[3]
Rat neutrophils and lymphocytes1 mMCytotoxicity, necrosis, and apoptosis[6]
Rice (Oryza sativa)100 μMSignificant inhibition of root growth[12]
Arabidopsis thaliana seedlings1 to 100 µMInhibition of primary root growth[5]

Q3: How can I mitigate the toxic effects of high IAA concentrations in my experiments?

A3: If the goal of your experiment is not to study the toxicity itself, you can try the following to reduce inhibitory effects:

  • Co-application of Antioxidants: Since a primary mechanism of IAA toxicity is oxidative stress, the addition of antioxidants like catalase or superoxide dismutase might mitigate some of the negative effects.[6]

  • Use of IAA Analogs or Conjugates: Depending on your research question, you might consider using synthetic auxins or IAA conjugates that are more stable or have different uptake/metabolism kinetics.

  • Optimize the Delivery Method: For whole organisms, the method of application (e.g., foliar spray vs. soil drench) can influence the local concentration and subsequent effects.[13]

Experimental Protocols

Protocol 1: Dose-Response Analysis of IAA Effects on Seedling Root Growth

This protocol is adapted from studies investigating the concentration-dependent effects of IAA on plant growth.[2][14]

Materials:

  • Seeds (e.g., radish, Arabidopsis thaliana)

  • Petri dishes

  • Filter paper or agar-based medium

  • IAA stock solution (e.g., 1 mM in ethanol or DMSO)

  • Sterile water or liquid growth medium

  • Incubator with controlled temperature and light conditions

Procedure:

  • Prepare Serial Dilutions of IAA: From your stock solution, prepare a series of dilutions to achieve the desired final concentrations for your experiment (e.g., ranging from 10⁻¹¹ M to 10⁻⁴ M). Include a control with no IAA.

  • Prepare Petri Dishes: Line each Petri dish with filter paper and moisten it with the corresponding IAA dilution or prepare agar plates containing the different IAA concentrations.

  • Seed Plating: Place a set number of surface-sterilized seeds in each Petri dish.

  • Incubation: Place the Petri dishes in an incubator under controlled conditions (e.g., 25°C, with a defined light/dark cycle).[14] To minimize IAA degradation, experiments can be conducted in the dark or under low light.[5]

  • Data Collection: After a set period (e.g., 3-7 days), measure the primary root length and count the number of lateral roots for each seedling.

  • Analysis: Calculate the average root length and lateral root number for each IAA concentration and compare them to the control. Plot the results to visualize the dose-response curve.

Protocol 2: Quantification of IAA-Induced Cytotoxicity using an MTT Assay

This protocol provides a method to quantify cell viability in response to different IAA concentrations.[4]

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • IAA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • IAA Treatment: Treat the cells with a range of IAA concentrations and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

IAA_Inhibitory_Pathway High_IAA High Extracellular IAA Concentration Cell_Uptake Cellular Uptake High_IAA->Cell_Uptake Supraoptimal_IAA Supraoptimal Intracellular IAA Concentration Cell_Uptake->Supraoptimal_IAA ROS_Production Increased ROS Production Supraoptimal_IAA->ROS_Production Induces Ethylene Ethylene Production (in plants) Supraoptimal_IAA->Ethylene Induces Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Necrosis Necrosis Oxidative_Stress->Necrosis Leads to Apoptosis Apoptosis Mitochondria->Apoptosis Triggers DNA_Damage->Apoptosis Triggers Growth_Inhibition Growth Inhibition Apoptosis->Growth_Inhibition Necrosis->Growth_Inhibition Ethylene->Growth_Inhibition Causes Troubleshooting_Workflow Start Start: Unexpected Growth Inhibition Check_Concentration Verify IAA Concentration and Dilutions Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response If concentration is correct Check_Solvent Test for Solvent Toxicity (Vehicle Control) Dose_Response->Check_Solvent Optimize_Time Optimize Incubation Time Check_Solvent->Optimize_Time Check_Stability Assess IAA Stability (Light/Temp/pH) Optimize_Time->Check_Stability Problem_Solved Problem Resolved Check_Stability->Problem_Solved If issue is identified and corrected Consult Consult Literature for System-Specific Effects Check_Stability->Consult If problem persists

References

Improving the efficiency of indole-3-acetate uptake by plant tissues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of indole-3-acetate (IAA) uptake by plant tissues in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during IAA uptake experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low IAA Uptake Suboptimal pH of the incubation medium: The uptake of IAA is pH-dependent, as the uncharged, protonated form (IAAH) diffuses more readily across the plasma membrane.[1][2][3]Adjust the external pH to be acidic (e.g., pH 4.0-5.5) to favor the protonated form of IAA and enhance passive diffusion into the cells.[1][2]
Inhibited activity of auxin influx carriers: Proteins like AUX1/LAX are crucial for active transport of the anionic form of IAA (IAA-) into the cell.[4][5][6][7]Ensure experimental conditions (e.g., temperature, presence of co-factors) are optimal for carrier protein activity. Avoid inhibitors if not part of the experimental design.
Degradation of IAA: IAA can be sensitive to light and temperature, leading to degradation and lower effective concentrations.Prepare fresh IAA solutions and protect them from light. Conduct experiments at a controlled, appropriate temperature (e.g., 25°C).[8]
High Variability in Results Inconsistent tissue age or type: The expression of auxin transporters and the physiological state of plant tissues can vary with age and developmental stage, affecting uptake rates.Use plant material of a consistent age and from the same tissue type (e.g., root segments, coleoptile sections) for all replicates and experiments.
Precipitation of indole compounds: Poor aqueous solubility of IAA or related compounds can lead to inconsistent concentrations in the assay medium.[9]Ensure complete dissolution of IAA in the stock solution (e.g., using a small amount of DMSO or ethanol) and verify its solubility in the final assay buffer. The final concentration of solvents like DMSO should typically be kept below 0.5% to avoid cytotoxicity.[9]
Assay Interference Autofluorescence of indole compounds: Indole compounds can fluoresce, potentially interfering with assays that use fluorescent reporters.[9]Run a control with the indole compound alone to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[9]
Non-specific binding: Radiolabeled IAA may adhere to the surface of plant tissues or experimental apparatus, leading to an overestimation of uptake.[10]Include a wash step with a desorption solution after incubation with labeled IAA to remove extracellularly bound molecules.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of IAA uptake into plant cells?

A1: IAA enters plant cells via two main mechanisms: passive diffusion and carrier-mediated transport.[1][3]

  • Passive Diffusion: In an acidic extracellular environment (low pH), a significant portion of IAA is in its protonated, uncharged form (IAAH). This lipophilic molecule can diffuse directly across the plasma membrane into the cytoplasm, which has a more neutral pH.[1][12]

  • Carrier-Mediated Transport: The anionic form of IAA (IAA-) is taken up by specific auxin influx carriers, such as members of the AUX1/LAX family of proteins.[4][5][6] This is an active transport process.

Q2: How does extracellular pH influence IAA uptake?

A2: Extracellular pH is a critical factor. A lower (acidic) pH increases the concentration of the undissociated, more permeable form of IAA, thereby enhancing its passive uptake.[1][2][3] The relationship between the initial rate of uptake and pH often resembles a dissociation curve.[1]

Q3: What are the key protein families involved in IAA transport across the plasma membrane?

A3: The primary protein families are:

  • AUX1/LAX family: These are the major auxin influx carriers responsible for transporting IAA into the cell.[4][5][6][7]

  • PIN-FORMED (PIN) family: These are the primary auxin efflux carriers that transport IAA out of the cell and are key to establishing polar auxin transport.[4][13]

  • P-GLYCOPROTEIN (PGP/ABCB) family: Some members of this family also function as auxin efflux carriers.[4]

Q4: What is a typical concentration range for IAA in uptake experiments?

A4: The optimal IAA concentration can vary depending on the plant species and tissue type. However, concentrations in the range of 0.1 µM to 10 µM are commonly used in uptake and physiological response experiments.[1][14] Higher concentrations can be inhibitory to growth.[14]

Q5: How can I accurately measure the amount of IAA taken up by the tissue?

A5: A common and sensitive method is to use radiolabeled IAA (e.g., [³H]IAA or [¹³C₆]IAA).[10][15] After incubating the tissue with the labeled IAA, the tissue is washed to remove external label, and the internalized radioactivity is measured using a scintillation counter.[11] Alternatively, sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify unlabeled IAA.[16][17][18]

Data Summary

Table 1: Factors Influencing IAA Uptake Efficiency

Parameter Optimal Range/Condition Rationale References
External pH 4.0 - 5.5Maximizes the concentration of protonated, membrane-permeable IAAH.[1][2]
Temperature 25°C - 28°CBalances metabolic activity and enzyme kinetics without causing thermal stress.[8]
IAA Concentration 0.1 µM - 10 µMWithin the physiological range for many plant responses; higher concentrations can be inhibitory.[1][14]
Incubation Time 3 - 5 minutes (for initial rates)Sufficient for measurable uptake while minimizing metabolic conversion of IAA.[1]

Experimental Protocols

Protocol 1: Radiolabeled IAA Uptake Assay

This protocol provides a general method for measuring the uptake of radiolabeled IAA into plant tissue segments.

Materials:

  • Plant tissue (e.g., coleoptile sections, root segments)

  • Radiolabeled IAA (e.g., [³H]IAA)

  • Incubation buffer (e.g., MES buffer, pH adjusted as required)

  • Desorption solution (ice-cold buffer)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Tissue Preparation: Excise uniform segments of plant tissue and allow them to equilibrate in the incubation buffer.

  • Labeling: Prepare the labeling solution by adding a known concentration of radiolabeled IAA to the incubation buffer.

  • Incubation: Transfer the tissue segments to the labeling solution and incubate for a defined period (e.g., 5 minutes) with gentle agitation.[1]

  • Washing: Quickly remove the tissue from the labeling solution and transfer it through a series of washes in ice-cold desorption solution to remove extracellular label.[11]

  • Quantification: Place the washed tissue segments into a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of IAA uptake, typically expressed as pmol of IAA per gram of fresh weight per hour.

Protocol 2: Quantification of IAA by LC-MS/MS

This protocol outlines the general steps for quantifying endogenous or absorbed IAA using liquid chromatography-tandem mass spectrometry.

Materials:

  • Plant tissue

  • Extraction solvent (e.g., acidified isopropanol/ethyl acetate)

  • Internal standard (e.g., [¹³C₆]IAA or [²H₄]IAA)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system

Procedure:

  • Sample Collection and Homogenization: Harvest plant tissue and immediately freeze it in liquid nitrogen to stop metabolic activity. Homogenize the frozen tissue in the presence of the internal standard and extraction solvent.

  • Extraction: Centrifuge the homogenate and collect the supernatant. The extraction may be repeated to improve recovery.

  • Purification and Concentration: Purify the extract using SPE to remove interfering compounds. Elute the IAA fraction and concentrate it, often by evaporation under nitrogen.

  • LC-MS/MS Analysis: Reconstitute the sample in a suitable solvent and inject it into the LC-MS/MS system. Separate IAA from other compounds using a suitable chromatography column and detect and quantify it based on its specific mass-to-charge ratio and fragmentation pattern.[16][18]

  • Data Analysis: Calculate the concentration of IAA in the original tissue by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Caption: Cellular uptake pathway of this compound (IAA).

IAA_Uptake_Workflow A 1. Prepare Plant Tissue (e.g., root segments) B 2. Equilibrate Tissue in Buffer A->B C 3. Incubate with [3H]IAA Solution B->C D 4. Stop Uptake & Wash (Ice-cold buffer) C->D E 5. Tissue Lysis & Scintillation Counting D->E F 6. Data Analysis (pmol/g FW/hr) E->F

Caption: Experimental workflow for a radiolabeled IAA uptake assay.

References

Validation & Comparative

A Comparative Analysis of Indole-3-Acetate and Indole-3-Butyric Acid on Adventitious Root Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Auxins in Adventitious Root Development

Indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) are fundamental auxins utilized in research and commercial applications to stimulate the formation of adventitious roots in plant cuttings. While both compounds exhibit root-promoting activity, their efficacy can vary significantly based on plant species, concentration, and inherent molecular stability. This guide provides a comprehensive comparison of IAA and IBA, presenting quantitative experimental data, detailed methodologies, and an overview of the underlying molecular mechanisms to inform experimental design and application.

Quantitative Performance in Adventitious Root Formation

Experimental evidence consistently demonstrates that IBA is often superior to IAA in promoting adventitious rooting across a diverse range of plant species. This is largely attributed to IBA's greater chemical stability and its function as a slow-release precursor to IAA within plant tissues. The following tables summarize key performance indicators from comparative studies.

Table 1: Comparative Efficacy of IAA and IBA on Rooting of Hardwickia binata Cuttings

Treatment Concentration (mg/L)AuxinRooting Percentage (%)Number of Roots per Cutting
Control None10.736.11
200 IAA15.837.24
IBA43.366.19
500 IAA25.478.52
IBA58.2910.33
1000 IAA40.1211.17
IBA65.1814.21
1500 IAA58.6314.82
IBA72.4118.27
2000 IAA70.1717.35
IBA81.6920.44
Data adapted from a 2021 study on Hardwickia binata.

Table 2: Comparative Efficacy of IAA and IBA on Rooting of Thymus atlanticus Cuttings

Treatment Concentration (ppm)AuxinSurvival Rate (%)Rooting Percentage (%)Shoot Length (cm)Number of New Shoots
0 None38334.31.9
300 IAA42375.12.2
IBA50456.22.5
500 IAA45405.52.4
IBA55506.82.8
750 IAA48435.92.6
IBA58537.13.0
1000 IAA52476.32.8
IBA62577.53.1
1500 IAA49446.02.7
IBA59547.23.0
Data adapted from a 2024 study on Thymus atlanticus.[1]

Table 3: Comparative Efficacy of IAA and IBA on Rooting of Photinia × fraseri Cuttings

Treatment Concentration (ppm)AuxinRooting Percentage (%)Average Number of Roots per CuttingAverage Root Length (cm)
Control None58.335.03-
1000 IAA---
IBA48.33-9.00
3000 IAA--10.71
IBA-5.96-
5000 IAA88.33--
IBA93.335.7516.27
8000 IAA-4.8815.28
IBA---
Data adapted from a 2025 study on Photinia × fraseri.[2][3]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following protocols provide detailed methodologies from the comparative studies cited above.

Protocol 1: Rooting of Hardwickia binata Cuttings
  • Plant Material: Cuttings were prepared from one-year-old branches of 25 ± 5-year-old trees. Each leafless cutting was 15 ± 2.5 cm in length and 1-2 cm in diameter, containing 4-5 buds.

  • Hormone Treatment: The basal 2.5 cm of the cuttings was submerged in aqueous solutions of IAA or IBA at concentrations of 200, 500, 1000, 1500, and 2000 mg/L for 24 hours. Control cuttings were submerged in distilled water.

  • Rooting Medium: A 1:1:1 ratio of soil, river sand, and farmyard manure was sterilized using a 0.2% formalin and Carbendazim solution.

  • Growing Conditions: The treated cuttings were planted in polyethylene bags and maintained in a mist chamber.

  • Data Collection: Parameters such as survival percentage, shoot length, rooting percentage, number of roots per cutting, and root biomass were evaluated after a predetermined growth period.

Protocol 2: Rooting of Thymus atlanticus Cuttings
  • Plant Material: Semi-lignified stem cuttings of Thymus atlanticus, with a length of 3-4 cm, were utilized.

  • Hormone Treatment: The basal ends of the cuttings were briefly dipped in solutions of IAA or IBA at concentrations of 0, 300, 500, 750, 1000, and 1500 ppm.[1]

  • Experimental Design: A completely randomized design was employed, with five replicates for each treatment, and each replicate consisting of 10 cuttings.

  • Data Collection: The assessment included survival rate, rooting percentage, root and shoot length, the number of newly formed shoots, and fresh and dry biomass.[1]

Protocol 3: Rooting of Photinia × fraseri Cuttings
  • Plant Material: Semi-hardwood stem cuttings of Photinia × fraseri were prepared for the experiment.

  • Hormone Treatment: The basal ends of the cuttings were treated with powder formulations of IAA and IBA at concentrations of 1000, 3000, 5000, and 8000 ppm.[2] A control group without hormonal treatment was included for comparison.[2]

  • Rooting Medium and Conditions: The cuttings were planted in trays containing sterile perlite.[2] These trays were placed on propagation benches with bottom heating to maintain a temperature of 20 ± 2 °C.[2]

  • Data Collection: After an incubation period of 120 days, the rooting percentage, number of roots per cutting, and the length of the roots were measured.[2]

Signaling Pathways and Mechanisms of Action

The differential rooting efficacy of IAA and IBA is rooted in their distinct chemical properties and metabolic pathways within the plant.

Auxin Signaling Pathway

The canonical auxin signaling pathway is central to adventitious root formation. It involves the perception of auxin by the TIR1/AFB family of F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes, ultimately leading to root initiation and development.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_complex SCF Complex TIR1_AFB->SCF_complex binds to Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses ARE Auxin Response Element (ARE) on DNA ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates Root_Formation Adventitious Root Formation Gene_Expression->Root_Formation leads to

Caption: A simplified model of the auxin signaling pathway.

IBA Conversion to IAA

IBA is considered a pro-hormone that is endogenously converted to the more active IAA. This conversion occurs in the peroxisomes via a β-oxidation pathway, analogous to fatty acid degradation.[4][5] This slow and sustained release of IAA from IBA is a key factor in its enhanced rooting efficacy, as it maintains an optimal auxin concentration for a longer duration.

IBA_Conversion cluster_outside Outside Peroxisome cluster_peroxisome Peroxisome IBA_out Indole-3-butyric acid (IBA) IBA_in IBA IBA_out->IBA_in Transport Beta_Oxidation β-oxidation (enzymatic steps) IBA_in->Beta_Oxidation Substrate IAA Indole-3-acetic acid (IAA) Beta_Oxidation->IAA Product Root_Formation Adventitious Root Formation IAA->Root_Formation Promotes

Caption: The conversion of IBA to IAA occurs within the peroxisome.

Experimental Workflow

A standardized workflow is essential for conducting comparative studies on the effects of different auxins on rooting. The following diagram illustrates the key stages of such an experiment.

ExperimentalWorkflow A 1. Plant Material Preparation (Select and prepare cuttings) B 2. Hormone Treatment Application (IAA, IBA at various concentrations, Control) A->B C 3. Planting (Insert cuttings into rooting medium) B->C D 4. Incubation (Provide optimal environmental conditions) C->D E 5. Data Collection (Measure rooting parameters at set intervals) D->E F 6. Data Analysis (Statistical comparison of treatments) E->F G 7. Conclusion (Determine the relative efficacy of IAA and IBA) F->G

Caption: A general workflow for a comparative auxin rooting experiment.

Conclusion

The presented data and mechanisms underscore the superior performance of Indole-3-butyric acid over Indole-3-acetic acid for the induction of adventitious roots in many plant species. This advantage stems from IBA's enhanced stability and its role as a slow-release source of IAA. For researchers in plant science and professionals in drug development focusing on plant-based compounds, a thorough understanding of these differences is paramount for the optimization of plant propagation protocols and the development of novel, more effective rooting agents. While IAA is the principal endogenous auxin driving root development, the exogenous application of its more stable precursor, IBA, consistently yields more robust and reliable results in practical applications.

References

A Comparative Analysis of Natural Indole-3-Acetate (IAA) and Synthetic Naphthaleneacetic Acid (NAA)

Author: BenchChem Technical Support Team. Date: December 2025

Indole-3-acetic acid (IAA) is the most prevalent, naturally occurring auxin in plants, acting as a critical signaling molecule that governs a wide array of developmental processes, from cell division and elongation to root formation and fruit development.[1] In contrast, 1-naphthaleneacetic acid (NAA) is a synthetically produced auxin analog. Due to its higher stability and often potent effects, NAA is widely utilized in agricultural and horticultural practices, particularly for vegetative propagation and tissue culture.[2][3] This guide provides an objective comparison of the efficacy of natural IAA versus synthetic NAA, supported by experimental data, detailed protocols, and pathway visualizations for researchers and professionals in plant science.

Efficacy in Plant Growth and Development

The choice between IAA and NAA often depends on the specific application, plant species, and desired outcome. While both can induce similar physiological responses, their effectiveness varies significantly in key areas such as adventitious rooting and callus induction.

Stability and Metabolism: A primary difference lies in their chemical stability. IAA is susceptible to degradation by light and rapid metabolic inactivation by plants.[2] Synthetic auxins like NAA are more resistant to this metabolic breakdown, leading to a more sustained effect.[2][3]

Root Induction: The ability to stimulate adventitious root formation is a hallmark of auxins. However, the superiority of IAA or NAA is highly species-dependent. For instance, in the propagation of Sweet Rowanberry (Sorbus aucuparia 'Discolor'), IAA at 1 mg L⁻¹ was significantly more effective, yielding a 31% rooting percentage, whereas NAA at the same concentration resulted in only 4% rooting.[4] Conversely, for Chrysanthemum (Chrysanthemum morifolium) tip cuttings, NAA at 100 mg/L produced the best results for various root and shoot parameters compared to IAA.[5] In studies on Melissa officinalis, both IAA and NAA were found to influence the morphological characteristics of new roots, though not necessarily the overall rooting percentage.[6][7]

Callus Induction and Tissue Culture: In plant tissue culture, auxins are essential for inducing callus, an undifferentiated mass of cells. Often, NAA is favored in combination with a cytokinin. In vanilla (Vanilla planifolia), maximum callus development was achieved on a Murashige and Skoog (MS) medium supplemented with 2.0 mgL⁻¹ NAA and 1.0 mgL⁻¹ of the cytokinin BAP.[8] Similarly, for curly kale (Brassica oleracea), optimal callus growth was observed on media containing 1-1.5 mg l⁻¹ each of NAA and BAP.[9] However, in some cases, IAA proves more effective; for example, a combination of 3 mg/L IAA and 1 mg/L BAP was highly effective for callus induction in peanut (Arachis hypogaea).[10]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies comparing the effects of IAA and NAA on rooting and callus induction.

Table 1: Comparative Efficacy on Rooting of Cuttings

Plant SpeciesAuxin TreatmentConcentrationResultSource
Sweet Rowanberry (Sorbus aucuparia)IAA1 mg L⁻¹31% rooting percentage[4]
NAA1 mg L⁻¹4% rooting percentage[4]
Chrysanthemum (C. morifolium)NAA100 mg L⁻¹Best results for root and shoot parameters[5]
IAAVariousLess effective than NAA[5]
Red Tip Photinia (Photinia × fraseri)IAA5000 ppm88.33% rooting percentage[11]
NAA5000 ppm90.00% rooting percentage[11]

Table 2: Comparative Efficacy on Callus Induction

Plant SpeciesExplant SourceOptimal Auxin CombinationSource
Vanilla (Vanilla planifolia)Nodal Segments2.0 mgL⁻¹ NAA + 1.0 mgL⁻¹ BAP[8]
Peanut (Arachis hypogaea)Cotyledons3 mg/L IAA + 1 mg/L BAP[10]
Curly Kale (Brassica oleracea)Hypocotyls1-1.5 mg l⁻¹ NAA + 1-1.5 mg l⁻¹ BAP[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols from the cited studies.

Protocol 1: Rooting of Sweet Rowanberry Microshoots[4]

  • Explant Source: In vitro propagated shoots of Sorbus aucuparia 'Discolor' are used.

  • Basal Medium: A half-strength (50%) Murashige and Skoog (MS) medium is prepared, containing macronutrients, micronutrients, vitamins, and sucrose. The pH is adjusted before autoclaving.

  • Auxin Supplementation: Stock solutions of IAA and NAA are prepared. The auxins are filter-sterilized and added to the cooled, autoclaved MS medium to a final concentration of 1 mg L⁻¹.

  • Culture Establishment: Individual microshoots are excised and placed vertically into the prepared rooting medium in sterile culture vessels. Each treatment should have a sufficient number of replicates (e.g., n=100).

  • Incubation: Cultures are maintained under controlled environmental conditions, typically a 16-hour photoperiod, at a constant temperature (e.g., 24 ± 2°C).

  • Data Collection: After a 30-day culture period, the percentage of explants that formed roots and the mean number of roots per explant are recorded and statistically analyzed.

Protocol 2: Callus Induction from Vanilla Explants[8]

  • Explant Source: Young, healthy nodal segments are excised from a mother plant of Vanilla planifolia.

  • Surface Sterilization: The explants are thoroughly washed, then surface sterilized using a sequence of treatments, such as 70% ethanol for 1 minute followed by a 15-20 minute soak in a sodium hypochlorite solution with a drop of Tween-20, and finally rinsed multiple times with sterile distilled water.

  • Culture Medium: A full-strength MS medium is prepared and supplemented with various concentrations of NAA (e.g., 2.0 mgL⁻¹) and BAP (e.g., 1.0 mgL⁻¹). The medium is solidified with agar and autoclaved.

  • Inoculation: The sterilized nodal segments are aseptically placed onto the surface of the prepared culture medium.

  • Incubation: The cultures are incubated in a growth chamber, often in darkness to promote callus proliferation, at a controlled temperature.

  • Data Collection: The percentage of explants forming callus and the morphological characteristics of the callus (e.g., color, texture) are evaluated over several weeks.

Mandatory Visualizations

Signaling Pathways and Experimental Design

The diagrams below, generated using the DOT language, illustrate the core auxin signaling pathway and a typical experimental workflow for comparing auxin efficacy.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (IAA or NAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets ARF ARF Transcription Factor Aux_IAA->ARF represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation leads to ARG Auxin Response Genes ARF->ARG activates Auxin_in Auxin (IAA or NAA) Auxin_in->Auxin transport

Caption: Core auxin signaling pathway initiated by IAA or NAA.

ExperimentalWorkflow Start Select & Sterilize Explant Material PrepareMedia Prepare Basal Medium (e.g., MS) Start->PrepareMedia Split PrepareMedia->Split Control Control Group (No Auxin) Split->Control IAA_Treat IAA Treatments (Multiple Concentrations) Split->IAA_Treat NAA_Treat NAA Treatments (Multiple Concentrations) Split->NAA_Treat Incubate Incubate under Controlled Conditions Control->Incubate IAA_Treat->Incubate NAA_Treat->Incubate CollectData Collect Data (e.g., Root %, Callus Mass) Incubate->CollectData Analyze Statistical Analysis CollectData->Analyze Conclusion Draw Conclusions Analyze->Conclusion

Caption: Workflow for comparing auxin efficacy.

The core mechanism for auxin perception and signaling is conserved for both natural and synthetic auxins.[2] The process begins when auxin binds to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[2] This binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which can then bind to promoter regions of auxin-responsive genes, thereby modulating their transcription and initiating a physiological response.[2] While NAA utilizes this same core pathway, its efficacy is enhanced by differences in uptake and transport; it is more lipophilic and a poor substrate for influx carriers, but is transported by efflux carriers.[2]

Conclusion

Both indole-3-acetate (IAA) and 1-naphthaleneacetic acid (NAA) are effective plant growth regulators, but their performance is context-dependent. IAA, as the endogenous auxin, is integral to natural plant development but is limited in exogenous applications by its instability. NAA offers greater stability and, in many systems like chrysanthemum propagation and vanilla callus culture, provides more potent and reliable results.[5][8] However, in other species, such as Sweet Rowanberry, the natural form, IAA, is demonstrably superior for specific applications like rooting.[4] The choice between IAA and NAA should therefore be guided by empirical evidence for the specific plant species and intended outcome. The provided data and protocols offer a foundation for researchers to make informed decisions and design effective experiments in plant propagation and biotechnology.

References

A Comparative Guide to the Cross-Talk Between Indole-3-Acetate, Cytokinins, and Gibberellins in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of a plant is a complex symphony of cellular processes orchestrated by a handful of key chemical messengers: plant hormones. Among the most influential of these are indole-3-acetic acid (IAA), a primary auxin, cytokinins (CK), and gibberellins (GA). While each hormone has its own distinct roles, their true regulatory power lies in their intricate cross-talk—a complex network of synergistic, antagonistic, and additive interactions that fine-tune plant growth and development.[1][2] This guide provides an objective comparison of their interplay, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Core Functions and Primary Interactions

Individually, these hormones govern fundamental aspects of plant life. Auxins are central to cell elongation, apical dominance, and root initiation.[2][3] Cytokinins are key promoters of cell division (cytokinesis) and are involved in shoot growth and delaying senescence.[2][3][4] Gibberellins play a crucial role in stem elongation, seed germination, and fruit maturation.[2][3][4]

The interactions between these hormones are context-dependent, often varying by plant species, tissue type, and developmental stage. A classic example is the auxin-to-cytokinin ratio, which famously governs the differentiation of callus tissue in vitro: a high ratio promotes root formation, while a low ratio encourages shoot development.

Table 1: Summary of General Interactions Between IAA, Cytokinins, and Gibberellins

Hormone Interaction Nature of Interaction Key Developmental Processes Regulated References
IAA & Cytokinin Synergistic & AntagonisticSynergistic: Cell division. Antagonistic: Apical dominance (IAA inhibits lateral buds, CK promotes them), lateral root formation.[1][2][5]
IAA & Gibberellin Synergistic / AdditiveStem elongation, fruit set and development, root growth.[1][6]
Cytokinin & Gibberellin AntagonisticShoot and root elongation, cell differentiation, meristem activity.[7]

Molecular Mechanisms of Cross-Talk: Signaling Pathways

The interplay between IAA, cytokinins, and gibberellins is not merely a balance of concentrations but a deeply integrated network at the molecular level, affecting each other's synthesis, transport, and signal transduction.

Auxin and cytokinin often exhibit opposing effects, particularly in the regulation of meristem identity. In the root apical meristem, auxin promotes cell division, while cytokinin promotes cell differentiation.[5] This is partly achieved through the transcriptional regulation of key signaling components. For example, auxin can induce the expression of ARABIDOPSIS RESPONSE REGULATOR (ARR) genes (ARR7 and ARR15), which are repressors of cytokinin signaling.[5] Conversely, cytokinins can influence auxin homeostasis by regulating the expression of auxin transport proteins, such as PIN-FORMED (PIN) efflux carriers.

Diagram 1: Simplified Auxin-Cytokinin Signaling Cross-Talk in the Root

Caption: Auxin can stimulate the expression of Type-A ARRs, which in turn repress cytokinin signaling.

Gibberellins and cytokinins often act antagonistically.[7] GA signaling can inhibit cytokinin responses. A key mediator in this interaction is the SPINDLY (SPY) protein, which acts as a repressor of GA signaling but a positive regulator of cytokinin signaling.[7][8][9] When GA levels are low, SPY is active, promoting cytokinin responses. When GA levels rise, GA suppresses SPY activity, thereby dampening the cytokinin response.[7] Furthermore, cytokinin can inhibit the biosynthesis of GA and promote its deactivation.[7]

Diagram 2: GA-Cytokinin Interaction via the SPY Protein

GA_Cytokinin_SPY GA Gibberellin (GA) SPY SPY Protein GA->SPY inhibits GA_Response GA Response (e.g., Stem Elongation) SPY->GA_Response inhibits CK_Response Cytokinin Response (e.g., Cell Division) SPY->CK_Response promotes

Caption: GA inhibits the SPY protein, which is a repressor of GA signaling and a promoter of CK signaling.

Auxin and GA often work in concert, particularly in promoting stem elongation. Auxin can stimulate the biosynthesis of active GAs by upregulating the expression of key enzymes like GA20-oxidase and GA3-oxidase, while downregulating the expression of GA deactivating enzymes like GA2-oxidase.[10] This increase in active GA levels then promotes the degradation of DELLA proteins, which are repressors of GA signaling, leading to cell elongation and growth.

Diagram 3: Auxin's Influence on Gibberellin Metabolism

Auxin_GA_Metabolism cluster_ga_pathway GA Biosynthesis & Catabolism Auxin Auxin (IAA) GA20ox GA20ox GA3ox Auxin->GA20ox upregulates GA2ox GA2ox Auxin->GA2ox downregulates GA_precursors GA Precursors Active_GA Active GAs GA_precursors->Active_GA GA20ox, GA3ox Inactive_GA Inactive GAs Active_GA->Inactive_GA GA2ox Root_Assay_Workflow A 1. Prepare MS Agar Plates (+/- Hormones/Inhibitors) B 2. Sterilize & Plate Seeds A->B C 3. Incubate Vertically (7-10 days) B->C D 4. Image Plates C->D E 5. Measure Root Length & Count Lateral Roots D->E F 6. Statistical Analysis E->F

References

Comparative analysis of indole-3-acetate production in different bacterial strains.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Indole-3-Acetate (IAA) Production in Different Bacterial Strains

This compound (IAA) is the most prevalent and physiologically active auxin in plants, playing a crucial role in various aspects of plant growth and development. A wide array of bacteria, particularly those associated with the plant rhizosphere, are capable of synthesizing IAA. This capability is of significant interest to researchers in agricultural biotechnology and drug development for its potential to be harnessed for promoting plant growth and for novel therapeutic applications. Bacterial IAA production varies significantly between different species and even strains, influenced by their genetic makeup and environmental conditions. This guide provides a comparative analysis of IAA production across several bacterial strains, supported by experimental data and detailed methodologies.

Quantitative Comparison of IAA Production

The production of IAA is a key trait of many plant growth-promoting rhizobacteria (PGPR). The quantity of IAA produced can differ by orders of magnitude among various bacterial strains. Factors influencing this production include the specific biosynthetic pathway utilized by the bacterium, the availability of precursors like L-tryptophan, and the culture conditions such as pH, temperature, and incubation time. Below is a summary of IAA production levels reported for different bacterial strains under optimized laboratory conditions.

Bacterial StrainPrecursor (L-Tryptophan)IAA ConcentrationReference
Enterobacter sp. DMKU-RP2061.1%5561.7 mg/L
Enterobacter xiangfangensis BWH62 mg/mL3477 µg/mL
Enterobacter asburiae STY102 mg/mL3378 µg/mL
Pseudomonas aeruginosa0.5 g/L318 µg/mL
Enterobacter hormaechei VR21000 µg/mL246.00 µg/mL
Bacillus aryabhattai MG91000 µg/mL195.55 µg/mL
Azospirillum brasilense Yu62100 µg/mL41.5 µg/mL
Priestia megateriumNot specified35.49 mg/L
Bacillus safensis 5-49, B. stratosphericus 5-54, & B. halotolerans 6-30 (Consortium)0.02%14.17 µg/mL

Bacterial IAA Biosynthesis Pathways

Bacteria have evolved several pathways to synthesize IAA, most of which are tryptophan-dependent. The diversity of these pathways contributes to the varying IAA production capacities observed among different bacterial species. The primary characterized pathways are the indole-3-acetamide (IAM), indole-3-pyruvic acid (IPyA), tryptamine (TAM), and indole-3-acetonitrile (IAN) pathways. Some bacteria may even possess more than one pathway for IAA synthesis.

IAA_Biosynthesis_Pathways cluster_IAM Indole-3-acetamide (IAM) Pathway cluster_IPyA Indole-3-pyruvic acid (IPyA) Pathway cluster_TAM Tryptamine (TAM) Pathway cluster_IAN Indole-3-acetonitrile (IAN) Pathway Tryptophan Tryptophan IAM Indole-3-acetamide Tryptophan->IAM Tryptophan-2-monooxygenase IPyA Indole-3-pyruvic acid Tryptophan->IPyA Aminotransferase TAM Tryptamine Tryptophan->TAM Tryptophan decarboxylase IAN Indole-3-acetonitrile Tryptophan->IAN Multiple steps IAA Indole-3-acetic acid IAM->IAA IAM hydrolase IAAld Indole-3-acetaldehyde IPyA->IAAld Indolepyruvate decarboxylase IAAld->IAA Aldehyde dehydrogenase IAAld_TAM Indole-3-acetaldehyde TAM->IAAld_TAM Amine oxidase IAAld_TAM->IAA Aldehyde dehydrogenase IAN->IAA Nitrilase experimental_workflow cluster_prep Sample Preparation cluster_quant Quantification cluster_analysis Data Analysis A Bacterial Inoculation & Growth (with L-Tryptophan) B Centrifugation A->B C Collect Supernatant B->C D Solvent Extraction (Optional) C->D E Salkowski Colorimetric Assay D->E F LC-MS/MS or HPLC D->F G Standard Curve Generation E->G F->G H IAA Concentration Calculation G->H

Confirming Indole-3-Acetate in a Novel Microbial Isolate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, plant-microbe interactions, and drug development, the definitive identification and quantification of bioactive microbial metabolites is a critical step. Indole-3-acetate (IAA), a key phytohormone and signaling molecule produced by a wide array of microorganisms, is of particular interest. This guide provides an objective comparison of common analytical methods for confirming the presence of IAA in a novel microbial isolate, complete with experimental protocols and supporting data to aid in selecting the most appropriate technique for your research needs.

Comparison of Analytical Methods for IAA Detection

The choice of method for confirming IAA presence depends on several factors, including the required sensitivity and specificity, sample throughput, and available instrumentation. A summary of the most common techniques is presented below.

Method Principle Advantages Disadvantages Limit of Detection (LOD) Throughput Cost
Salkowski Colorimetric Assay Colorimetric reaction of indole compounds with a ferric chloride-acid reagent.Simple, rapid, inexpensive, high-throughput screening.Low specificity (reacts with other indole compounds), prone to overestimation, less sensitive.[1][2]~5 µg/mL[2]HighLow
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their affinity to a stationary phase, with detection by UV or fluorescence.Good specificity and quantification, can separate IAA from other indoles.[3][4]Requires specialized equipment, more time-consuming sample preparation.< 0.015 µg/mL[3]MediumMedium
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High-resolution separation by LC coupled with highly sensitive and specific mass-based detection.Very high specificity and sensitivity, definitive identification and quantification.[5][6][7]Requires expensive instrumentation and expertise, lower throughput.0.05 µM[5][8]Low to MediumHigh
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of compounds by GC followed by mass-based detection.High sensitivity and specificity, provides structural information.Requires derivatization of IAA, can be complex.ng/g fresh weight range[9]LowHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific microbial isolate and culture conditions.

Microbial Culture and Sample Preparation

A crucial first step for all analytical methods is the proper cultivation of the microbial isolate and extraction of IAA from the culture supernatant.

Protocol:

  • Inoculation and Culture: Inoculate a single colony of the microbial isolate into a suitable liquid medium (e.g., Luria-Bertani broth, Nutrient Broth) supplemented with L-tryptophan (e.g., 0.1%), a precursor for IAA biosynthesis.[10][11] Incubate the culture under appropriate conditions (e.g., 28-30°C, 150 rpm) for a period determined by the growth kinetics of the isolate (typically 48-96 hours).[11]

  • Cell Separation: After incubation, centrifuge the culture at a speed sufficient to pellet the bacterial cells (e.g., 6,000-10,000 x g for 10-20 minutes at 4°C).[6][11]

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted IAA.

  • Acidification and Extraction (for HPLC, LC-MS/MS, GC-MS):

    • Acidify the supernatant to a pH of 2.5-3.0 with an acid such as 1N HCl.[6]

    • Extract the IAA from the acidified supernatant using an equal volume of an organic solvent like ethyl acetate.[12][13] Vortex vigorously and allow the phases to separate.

    • Collect the organic phase and evaporate the solvent using a rotary evaporator or under a stream of nitrogen.[12]

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol, mobile phase) for chromatographic analysis.[12]

Salkowski Colorimetric Assay

This method provides a rapid preliminary screening for IAA production.

Protocol:

  • Reagent Preparation: Prepare the Salkowski reagent by mixing 1 mL of 0.5 M FeCl₃ with 50 mL of 35% perchloric acid (HClO₄).[6][14] Handle perchloric acid with extreme caution in a fume hood.

  • Reaction: Mix 1 mL of the culture supernatant with 2 mL of the Salkowski reagent.[14]

  • Incubation: Incubate the mixture in the dark at room temperature for 25-30 minutes.[6][14]

  • Measurement: Measure the absorbance of the resulting pink/red color at 530-536 nm using a spectrophotometer.[14][15]

  • Quantification: Create a standard curve using known concentrations of pure IAA to quantify the amount of indole compounds in the sample.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific and quantitative analysis of IAA.

Protocol:

  • Sample Preparation: Use the extracted and re-dissolved sample from the general preparation protocol. Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • Column: A C18 reverse-phase column is commonly used.[4]

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[4]

    • Detector: A UV detector set at 280 nm or a fluorescence detector (excitation at 280 nm, emission at 350 nm) can be used for detection.[3][4]

  • Analysis: Inject the sample and a series of IAA standards onto the HPLC system. The retention time of the peak in the sample should match that of the IAA standard for identification.[16][17] Quantification is achieved by comparing the peak area of the sample to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of confidence in both the identification and quantification of IAA.

Protocol:

  • Sample Preparation: Follow the extraction protocol as for HPLC.

  • Instrumentation:

    • LC System: A C18 column is typically used for separation.[5]

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity.[6]

    • Ionization: Electrospray ionization (ESI) in positive mode is often employed.[5]

  • Analysis: The specific transition of the parent ion (m/z 176 for [M+H]⁺) to a characteristic fragment ion (m/z 130) is monitored for IAA.[6][7] This highly specific detection method allows for accurate quantification even in complex sample matrices.

Visualizing the Workflow and Biosynthesis

To better understand the experimental process and the biological context, the following diagrams illustrate the general workflow for IAA confirmation and the primary biosynthetic pathway in bacteria.

experimental_workflow cluster_culture Microbial Culture cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_result Result Culture Inoculate & Grow Microbial Isolate (+ L-Tryptophan) Centrifuge Centrifugation to Separate Cells Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extract Acidify & Extract with Organic Solvent Supernatant->Extract Salkowski Salkowski Assay (Screening) Supernatant->Salkowski HPLC HPLC-UV/Fluorescence (Quantification) Extract->HPLC LCMS LC-MS/MS (Confirmation & Quantification) Extract->LCMS Confirm Confirmed Presence of IAA Salkowski->Confirm Preliminary HPLC->Confirm LCMS->Confirm

Caption: Experimental workflow for confirming IAA in a microbial isolate.

iaa_biosynthesis Trp L-Tryptophan IPyA Indole-3-pyruvate (IPyA) Trp->IPyA Transaminase IAM Indole-3-acetamide (IAM) Trp->IAM Tryptophan monooxygenase TAM Tryptamine (TAM) Trp->TAM Tryptophan decarboxylase IAA This compound (IAA) IPyA->IAA IPyA decarboxylase IAM->IAA IAM hydrolase TAM->IAA

Caption: Major tryptophan-dependent IAA biosynthetic pathways in bacteria.

References

A Comparative Guide to Indole-3-Acetate and Abscisic Acid in Plant Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant biology, phytohormones act as critical signaling molecules that orchestrate growth, development, and adaptation to environmental challenges. Among these, indole-3-acetate (IAA), the principal auxin, is classically known as a "growth hormone," while abscisic acid (ABA) is traditionally defined as a "stress hormone."[1] However, emerging research reveals a more complex and interconnected relationship, with both hormones playing pivotal, and sometimes overlapping, roles in mediating plant responses to a variety of biotic and abiotic stresses.[1][2] This guide provides an objective comparison of the roles of IAA and ABA in plant stress responses, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in understanding this critical hormonal crosstalk.

Core Signaling Pathways: IAA vs. ABA

Plants have evolved sophisticated signaling networks to respond to stress. The signaling pathways of IAA and ABA, while distinct, intersect at multiple points, allowing for a finely tuned response that balances growth with defense.[2][3]

This compound (IAA) Signaling: Under normal conditions, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate auxin-responsive genes. When IAA is present, it binds to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) receptor, an F-box protein. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA repressors, thereby freeing ARFs to activate gene expression and promote growth. Under stress, this pathway can be modulated to prioritize defense over growth.

IAA_Signaling cluster_stress Abiotic Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress IAA IAA Stress->IAA Modulates Levels Gene_Expression Stress Response Gene Expression Stress->Gene_Expression Influences TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Transcription Factor Aux_IAA->ARF represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to AuxRE->Gene_Expression activates

Figure 1. Simplified IAA signaling pathway in the context of plant stress.

Abscisic Acid (ABA) Signaling: In the absence of stress, protein phosphatases type 2C (PP2Cs) are active and inhibit the activity of SNF1-related protein kinases 2 (SnRK2s). During stress conditions like drought, ABA levels rise.[4] ABA binds to the PYR/PYL/RCAR receptors, which then bind to and inhibit the PP2Cs.[5] This releases the SnRK2s from inhibition, allowing them to phosphorylate and activate downstream targets, including ABA-responsive element (ABRE)-binding transcription factors (AREB/ABFs), which in turn activate the expression of stress-responsive genes.[6][7]

ABA_Signaling cluster_stress Abiotic Stress (e.g., Drought) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress ABA ABA Stress->ABA increases levels PYR_PYL PYR/PYL/RCAR Receptor ABA->PYR_PYL binds PP2C PP2C Phosphatase PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 inhibits AREB_ABF AREB/ABF Transcription Factor SnRK2->AREB_ABF activates (phosphorylates) ABRE ABA Response Element (ABRE) AREB_ABF->ABRE binds to Gene_Expression Stress Response Gene Expression ABRE->Gene_Expression activates

Figure 2. Core ABA signaling pathway activated during abiotic stress.

Comparative Roles in Stress Responses

While ABA is the primary hormone mediating abiotic stress tolerance, particularly drought, IAA's role is more nuanced, often acting antagonistically to ABA to balance growth and survival.

Abiotic Stress (Drought, Salinity):

  • ABA's Role: ABA accumulation is a primary response to water deficit and salinity.[4] It triggers stomatal closure to reduce water loss, induces the expression of numerous stress-responsive genes, and promotes dormancy.[4][7] High ABA levels generally inhibit growth processes like root elongation and seed germination.[1]

  • IAA's Role: The role of IAA in abiotic stress is context-dependent. High levels of exogenous auxin can inhibit root elongation, similar to ABA.[1] However, maintaining auxin homeostasis is crucial for stress adaptation. For instance, under drought, IAA levels in shoots may decrease while ABA levels rise.[8] In some cases, stress can lead to an increase in IAA in roots, which can modulate root system architecture to explore for water.

  • Crosstalk: The interaction between IAA and ABA is critical for shaping the plant's response. ABA can suppress auxin signaling to inhibit growth under stress.[9] For example, ABA can upregulate the expression of certain Aux/IAA repressor proteins, thus dampening auxin responses.[9] Conversely, auxin homeostasis can influence ABA biosynthesis and drought stress responses.[2]

Biotic Stress (Pathogens):

  • ABA's Role: ABA's role in biotic stress is complex and can be either synergistic or antagonistic with defense pathways. It can promote susceptibility to some pathogens by antagonizing salicylic acid (SA) and jasmonic acid (JA) signaling, which are key defense hormones.

  • IAA's Role: Similar to ABA, auxin can either promote resistance or susceptibility depending on the specific plant-pathogen interaction. Some pathogens can synthesize auxin themselves to disrupt the host's hormonal balance and facilitate infection. Conversely, plants can regulate auxin pathways as a defense mechanism.

Quantitative Data Comparison

The following table summarizes experimental data on the endogenous levels of IAA and ABA in different plant species under drought stress.

Plant SpeciesTissueStress ConditionIAA ChangeABA ChangeReference
Wheat (Triticum aestivum)Roots18% PEG-6000 (5 days)+60.9% (in Saragolla variety)+100% (in Saragolla variety)[10]
Wheat (Triticum aestivum)Roots18% PEG-6000 (5 days)-11.7% (in Svevo variety)+100% (in Svevo variety)[10]
Cotton (Gossypium hirsutum)Flower BudsWater DeficitDecreased (1st cycle), Increased (2nd cycle)Little effect[11]
Cotton (Gossypium hirsutum)FlowersWater DeficitNo effect on free IAAIncreased up to 66%[11]
Rice (Oryza sativa)Inferior SpikeletsModerate Soil Drying (9 days)Significant IncreaseSignificant Increase[12]
Wedelia trilobataShootsSimulated DroughtSubstantial ReductionSignificant Increase[8]

Data presented as percentage change relative to control conditions.

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are outlines of typical experimental protocols used to study hormone responses to stress.

Protocol 1: Quantification of Endogenous Hormones under Osmotic Stress

This protocol is based on methodologies used to assess hormone levels in wheat under drought simulated by Polyethylene Glycol (PEG).[10][13]

  • Plant Growth and Stress Application: Wheat (e.g., Triticum aestivum cv. Saragolla and Svevo) seedlings are grown hydroponically or in a suitable substrate under controlled environmental conditions (e.g., 24°C, 16h/8h light/dark cycle). For stress treatment, seedlings at a specific developmental stage are exposed to a solution containing an osmotic agent like 18% (w/v) PEG-6000 for a defined period (e.g., 5 days).[10] Control plants are maintained in a solution without PEG.

  • Sample Collection and Extraction: Root and shoot tissues are harvested separately, weighed, and immediately frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is ground to a fine powder. Hormones are extracted using a solvent, typically 80% methanol containing antioxidant inhibitors, at 4°C. Internal standards (e.g., deuterated IAA and ABA) are added for accurate quantification.

  • Purification: The extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) column (e.g., C18 Sep-Pak) to remove interfering compounds.

  • Quantification by LC-MS/MS: The purified hormone fraction is analyzed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Hormones are separated on a C18 column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. Concentrations are calculated based on the peak areas relative to the internal standards.[10]

Typical Experimental Workflow Diagram

Experimental_Workflow start Plant Germination & Acclimatization treatment_group Stress Treatment Group (e.g., PEG, NaCl, Drought) start->treatment_group control_group Control Group (Normal Conditions) start->control_group sampling Tissue Sampling (Roots, Shoots) Flash-freeze in Liquid N₂ treatment_group->sampling control_group->sampling extraction Hormone Extraction (e.g., 80% Methanol + Internal Standards) sampling->extraction purification Sample Purification (Solid-Phase Extraction) extraction->purification analysis Quantitative Analysis (LC-MS/MS) purification->analysis data_proc Data Processing & Statistical Analysis analysis->data_proc

Figure 3. General workflow for plant hormone analysis under stress.

Conclusion

The traditional view of IAA as a pure growth hormone and ABA as a pure stress hormone is an oversimplification. In reality, they form a complex regulatory network where their crosstalk is fundamental to a plant's ability to survive environmental challenges.[2] ABA is the dominant player in initiating rapid defense mechanisms against abiotic stress, primarily by controlling water balance and inducing stress-protective genes. IAA, on the other hand, modulates growth and development in the context of stress, with its action being highly dependent on the specific stress, tissue type, and developmental stage. Understanding the antagonistic and synergistic interactions between IAA and ABA signaling is paramount for developing novel strategies to enhance crop resilience and ensure food security in a changing climate. Future research should continue to unravel the molecular nodes that connect these two critical signaling pathways.

References

Unveiling the Transcriptional Landscape: A Comparative Guide to Indole-3-Acetate Treatment and Differential Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to indole-3-acetate (IAA), the primary auxin in plants, is critical. This guide provides a comprehensive comparison of differential gene expression in response to IAA treatment across various biological systems, supported by experimental data and detailed protocols.

This compound is a pivotal signaling molecule that orchestrates a wide array of physiological and developmental processes in plants and influences the behavior of associated microbes. The advent of high-throughput transcriptomic technologies, such as RNA sequencing (RNA-Seq) and microarray analysis, has enabled a global view of the genetic reprogramming induced by IAA. This guide synthesizes findings from key studies to offer a comparative perspective on these transcriptional changes.

Quantitative Analysis of IAA-Induced Differential Gene Expression

The transcriptional response to IAA is highly dynamic and context-dependent, varying with the organism, tissue type, developmental stage, and the concentration and duration of IAA exposure. The following tables summarize the quantitative outcomes of IAA treatment on gene expression from several key studies.

Table 1: Differential Gene Expression in Pseudomonas syringae pv. tomato DC3000 in Response to IAA Treatment
Time PointUpregulated GenesDownregulated GenesTotal Differentially Expressed Genes (DEGs)
30 minutes376364740
60 minutes284163447
90 minutes219141360

Data from a study where the plant pathogen Pseudomonas syringae was grown in culture and treated with IAA. This study revealed that IAA represses the expression of genes related to the Type III secretion system and motility while promoting the expression of transcriptional regulators and stress-response genes[1][2][3].

Table 2: Differential Gene Expression in Arabidopsis thaliana Leaves of Different Ages in Response to IAA Treatment
Leaf Age (Days After Sowing)Upregulated Genes (≥2-fold)Downregulated Genes (≥2-fold)
271007790
31258468
3515511924

This microarray analysis on Arabidopsis thaliana demonstrates that the age of the leaf tissue significantly impacts the transcriptional response to IAA, with the most substantial changes occurring in the youngest and oldest leaves tested[4][5].

Table 3: Comparative Differential Gene Expression in Wheat (Triticum aestivum) Tissues in Response to High IAA Concentration (50 µM)
TissueUpregulated GenesDownregulated GenesTotal Differentially Expressed Genes (DEGs)
Leaf4981 (55.96%)3920 (44.04%)8901
Root2459 (27.61%)6442 (72.39%)8451

A comparative transcriptome analysis in wheat highlights tissue-specific responses to a high concentration of IAA. While a majority of DEGs were upregulated in leaves, the opposite trend was observed in roots, where most DEGs were downregulated[6].

Key Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in IAA-induced gene expression, the following diagrams have been generated using the DOT language.

IAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA_ext IAA AUX1_LAX AUX1/LAX (Influx Carrier) IAA_ext->AUX1_LAX Enters Cell IAA_intra IAA TIR1_AFB TIR1/AFB IAA_intra->TIR1_AFB Binds to AUX1_LAX->IAA_intra SCF_complex SCF Complex TIR1_AFB->SCF_complex Forms Aux_IAA Aux/IAA (Repressor) ARF ARF (Transcription Factor) Aux_IAA->ARF Inhibits Ub Ubiquitin Aux_IAA->Ub Ubiquitination AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Activates/Represses Transcription mRNA mRNA Auxin_Genes->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response SCF_complex->Aux_IAA Targets Proteasome 26S Proteasome Ub->Proteasome Degradation

Caption: Canonical Auxin Signaling Pathway.

Experimental_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase start Biological System (e.g., Plant Seedlings, Bacterial Culture) treatment Treatment (IAA vs. Control) start->treatment sampling Sample Collection (Time Course) treatment->sampling rna_extraction Total RNA Extraction sampling->rna_extraction library_prep RNA-Seq Library Preparation (e.g., mRNA purification, cDNA synthesis) rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing quality_control Quality Control of Raw Reads sequencing->quality_control mapping Read Alignment to Reference Genome quality_control->mapping quantification Gene Expression Quantification (e.g., RPKM, TPM) mapping->quantification deg_analysis Differential Expression Analysis (e.g., DESeq2) quantification->deg_analysis functional_analysis Functional Annotation & Enrichment (GO, KEGG Pathways) deg_analysis->functional_analysis validation Validation of DEGs (e.g., qRT-PCR) deg_analysis->validation

Caption: A Generalized Experimental Workflow.

Detailed Experimental Protocols

A standardized approach to studying IAA-induced gene expression is crucial for the reproducibility and comparison of results. The following outlines a generalized experimental protocol based on common practices in the field.

Biological Material and Growth Conditions
  • For Plant Studies (e.g., Arabidopsis thaliana) :

    • Seeds are surface-sterilized and germinated on a suitable medium (e.g., Murashige and Skoog).

    • Seedlings are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

    • Treatment is typically applied to whole seedlings or specific tissues at a defined developmental stage.

  • For Bacterial Studies (e.g., Pseudomonas syringae) :

    • Bacteria are cultured in an appropriate liquid medium (e.g., NYG for initial growth, followed by a minimal medium like HDM to mimic in-planta conditions) to a specific growth phase (e.g., mid-log phase).

This compound (IAA) Treatment
  • A stock solution of IAA is prepared, often dissolved in ethanol or DMSO.

  • The final concentration of IAA is added to the growth medium. Control samples are treated with the same volume of the solvent.

  • The duration of treatment can range from minutes to several hours or days, depending on the experimental goals to capture early or late response genes.

RNA Extraction and Quality Control
  • Samples are harvested at specified time points and immediately frozen in liquid nitrogen to preserve RNA integrity.

  • Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit) or a standard protocol like TRIzol extraction.

  • The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100) to ensure high purity and integrity (RIN > 8).

RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
  • mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand synthesis.

  • The double-stranded cDNA is then subjected to end-repair, A-tailing, and adapter ligation.

  • The ligated products are amplified by PCR to create the final cDNA library.

  • The library is sequenced on a high-throughput platform, such as the Illumina NovaSeq.

Bioinformatic Analysis of RNA-Seq Data
  • Quality Control : Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.

  • Alignment : The clean reads are mapped to the reference genome of the organism using a splice-aware aligner like HISAT2.

  • Quantification : The number of reads mapping to each gene is counted, and expression levels are normalized (e.g., as Transcripts Per Million - TPM or Reads Per Kilobase of transcript per Million mapped reads - RPKM).

  • Differential Expression Analysis : Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly up- or downregulated between the IAA-treated and control samples (e.g., with a false discovery rate < 0.05 and a log2 fold change > 1).

  • Functional Analysis : Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify over-represented biological processes and metabolic pathways.

Validation of Differentially Expressed Genes
  • The expression levels of a subset of key differentially expressed genes are typically validated using an independent method, most commonly quantitative real-time PCR (qRT-PCR), to confirm the RNA-Seq results.

This guide provides a foundational understanding of the transcriptional responses to IAA. For researchers embarking on such studies, careful consideration of the experimental design, including the choice of organism, tissue, IAA concentration, and time points, is paramount to obtaining meaningful and comparable data.

References

Tracing Nature's Blueprint: A Comparative Guide to Isotope Labeling Studies in Indole-3-Acetate Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of indole-3-acetate (IAA) biosynthesis is crucial. This guide provides a comparative analysis of isotope labeling studies used to trace the production of this pivotal auxin, offering insights into the methodologies that illuminate the metabolic routes in plants, bacteria, and fungi.

Indole-3-acetic acid, the most ubiquitous and physiologically active auxin, plays a central role in a vast array of developmental processes. The elucidation of its biosynthetic pathways has been a long-standing endeavor in plant biology and microbiology. Isotope labeling, a powerful technique that introduces isotopically marked atoms into precursor molecules, has been instrumental in deciphering the multiple routes leading to IAA. By tracing the journey of these labeled atoms, researchers can quantify the flux through different pathways and identify key intermediates.

This guide compares the application of various stable isotope-labeled precursors, including tryptophan, indole, and anthranilate, and details the analytical techniques, primarily mass spectrometry, used to track their incorporation into IAA. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the biosynthetic pathways and experimental workflows to provide a comprehensive resource for designing and interpreting isotope labeling experiments in auxin research.

Quantitative Comparison of Isotope Incorporation in IAA Biosynthesis

The efficiency of different biosynthetic pathways and the contribution of various precursors can be quantitatively assessed by measuring the incorporation of stable isotopes into IAA and its intermediates. The following tables summarize key findings from isotope labeling studies in different organisms.

Table 1: Comparison of Labeled Precursor Incorporation into IAA in Arabidopsis thaliana

Labeled PrecursorIsotope(s)Tissue/OrganismKey FindingsReference(s)
[¹³C₆]Anthranilate¹³CSeedlingsDemonstrates flux through the Trp-independent pathway. Labeling of IAA is observed, with significant differences in the presence of pathway inhibitors.[1][2]
[¹³C₈, ¹⁵N₁]Indole¹³C, ¹⁵NSeedlingsTraces the Trp-independent pathway. The label is incorporated into IAA, and the kinetics can be monitored over short time scales.[1][2]
[²H₅]L-Tryptophan²HRootsConfirms the conversion of tryptophan to indole-3-acetonitrile and subsequently to IAA in the root system.[3]
[¹³C₁₁ ,¹⁵N₂]Tryptophan¹³C, ¹⁵NSeedlings (trp1-1 mutant)Efficiently labels the Trp-dependent pathway, with 95% of the total indole-3-pyruvic acid (IPA) pool being labeled.[4]
[¹⁵N]Anthranilate¹⁵NSeedlings (trp2-1 mutant)Higher enrichment of ¹⁵N in IAA than in Trp, suggesting a Trp-independent pathway.[5]

Table 2: Comparison of IAA Biosynthesis Pathways in Bacteria

BacteriumLabeled PrecursorKey Pathway(s) IdentifiedQuantitative Data HighlightsReference(s)
Arthrobacter pascens ZZ21TryptophanIndole-3-acetamide (IAM) and Indole-3-pyruvic acid (IPyA)IAA production increased 4.5-fold with the addition of 200 mg·L⁻¹ tryptophan. Metabolomic analysis detected IAM and IPyA as intermediates.[6]
Pseudomonas putidaTryptophanMultiple Trp-dependent pathwaysA systematic profiling method using LC-MS/MS was developed to quantify IAA and its intermediates.[7][8]
Azospirillum brasilenseLabeled TryptophanEvidence for both Trp-dependent and -independent pathwaysSignificant synthesis of low-radioactivity IAA was observed even with isotopically labeled tryptophan, indicating a Trp-independent route.[9]
Ignatzschineria sp. CG20001L-TryptophanHigh-efficiency Trp-dependent pathwayProduces IAA at a rate of 16.6 mg/L/h in the presence of 0.05% L-tryptophan.[10]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of isotope labeling studies. Below are representative protocols for tracing IAA biosynthesis.

Protocol 1: Stable Isotope Labeling and LC-MS/MS Analysis in Arabidopsis thaliana Seedlings

This protocol is adapted from the Stable Isotope Labeled Kinetics (SILK) method.[1][2]

  • Plant Growth and Labeling:

    • Grow Arabidopsis thaliana seedlings on a nylon mesh over agar growth medium.

    • For labeling, transfer the mesh with seedlings to a new plate containing the growth medium supplemented with the stable isotope-labeled precursor (e.g., 500 μM [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole).

    • Collect 20-30 mg of seedlings at various time points (e.g., 0, 30, 60 minutes) and immediately freeze in liquid nitrogen.

  • Extraction of IAA and Intermediates:

    • Homogenize the frozen tissue in an extraction buffer (e.g., 2-propanol/water/concentrated HCl, 2:1:0.002, v/v/v).

    • Add an internal standard, such as [²H₄]IAA, for quantification.

    • Shake the mixture at 4°C for 30 minutes.

    • Add dichloromethane and shake for another 30 minutes at 4°C.

    • Centrifuge to separate the phases and collect the lower organic phase.

    • Evaporate the solvent under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile).

    • Inject 5-10 μL of the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a C18 HPLC column (e.g., 50 × 2.1 mm, 1.8 μm particle size) for separation.

    • Employ a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Quantify the labeled and unlabeled IAA and intermediates using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

Protocol 2: Tracing IAA Biosynthesis in Bacterial Cultures

This protocol provides a general framework for studying IAA production in bacteria.

  • Bacterial Culture and Labeling:

    • Grow the bacterial strain of interest in a suitable liquid medium (e.g., Luria-Bertani broth or a minimal medium).

    • Supplement the medium with a known concentration of a stable isotope-labeled precursor, such as L-[¹³C₁₁ ,¹⁵N₂]tryptophan.

    • Incubate the culture under appropriate conditions (temperature, shaking).

    • Collect aliquots of the culture at different time points.

  • Sample Preparation:

    • Centrifuge the culture aliquots to separate the bacterial cells from the supernatant.

    • Analyze the supernatant directly or after a simple protein precipitation step (e.g., with acetonitrile) to quantify extracellular IAA and intermediates.[7]

    • For intracellular analysis, lyse the bacterial cells and extract the metabolites as described in Protocol 1.

  • LC-MS/MS or GC-MS Analysis:

    • Analyze the prepared samples using LC-MS/MS as described in Protocol 1.

    • Alternatively, for GC-MS analysis, derivatize the extracted compounds (e.g., methylation or silylation) to increase their volatility.

    • Use an appropriate internal standard for quantification.

Visualizing the Pathways and Workflows

Understanding the complex network of IAA biosynthesis is facilitated by visual diagrams. The following are Graphviz representations of the key biosynthetic pathways and a typical experimental workflow.

IAA_Biosynthesis_Pathways cluster_Trp_Dependent Tryptophan-Dependent Pathways cluster_Trp_Independent Tryptophan-Independent Pathway Trp Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA TAA/TAR TAM Tryptamine (TAM) Trp->TAM TDC IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx CYP79B2/B3 IAM Indole-3-acetamide (IAM) Trp->IAM TMO (bacteria) IAAld Indole-3-acetaldehyde (IAAld) IPyA->IAAld IPDC (bacteria) IAA Indole-3-acetic acid (IAA) IPyA->IAA YUCCA (plants) IAAld->IAA Aldehyde Oxidase TAM->IAAld Amine Oxidase IAN Indole-3-acetonitrile (IAN) IAOx->IAN IAN->IAA NIT IAM->IAA IaaH (bacteria) Anthranilate Anthranilate Indole Indole Anthranilate->Indole Unknown Unknown Intermediate(s) Indole->Unknown IAA_indep Indole-3-acetic acid (IAA) Unknown->IAA_indep

Caption: Major Tryptophan-Dependent and -Independent Pathways of IAA Biosynthesis.

Experimental_Workflow start Start: Choose Organism and Labeled Precursor labeling Isotope Labeling: Incubate organism with labeled precursor start->labeling sampling Time-Course Sampling: Collect samples at different time points labeling->sampling quenching Metabolic Quenching: Immediately freeze samples (e.g., in liquid nitrogen) sampling->quenching extraction Metabolite Extraction: Homogenize tissue and extract with solvent quenching->extraction analysis LC-MS/MS or GC-MS Analysis: Separate and detect labeled compounds extraction->analysis data Data Analysis: Quantify isotope incorporation and determine metabolic flux analysis->data end Conclusion: Elucidate biosynthetic pathway activity data->end

References

A Comparative Guide to the Functional Analysis of Indole-3-Acetate in Mutant Plant Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-acetic acid (IAA), the primary native auxin in plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to organogenesis and responses to environmental cues.[1] The precise regulation of IAA levels and its signaling pathways are paramount for normal plant growth. Genetic approaches, particularly the characterization of mutant lines in model organisms like Arabidopsis thaliana, have been instrumental in dissecting the complexities of IAA function. This guide provides a comparative analysis of key mutant plant lines defective in IAA biosynthesis, transport, and signaling, supported by experimental data and detailed protocols.

Comparative Analysis of IAA-Related Mutants

The function of IAA is intricately controlled at three main levels: its synthesis, its movement throughout the plant, and its perception and downstream signaling. Mutations in genes controlling these processes lead to distinct and often pleiotropic phenotypes.

Auxin Biosynthesis Mutants

Mutations in auxin biosynthesis genes typically result in reduced endogenous IAA levels, leading to severe developmental defects. The main IAA biosynthesis pathway in Arabidopsis involves the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by the TAA/TAR family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA (YUC) family of flavin monooxygenases.[2][3]

Mutant LineGene FunctionEndogenous IAA Level (Compared to Wild Type)Key PhenotypesReference(s)
taa1Tryptophan aminotransferaseSignificantly reducedShade avoidance defects, reduced apical dominance, fewer lateral roots.[2]
yuc1 yuc4Flavin monooxygenaseDrastically reducedSevere defects in embryo patterning, cotyledon and leaf formation, and vascular development. Often seedling lethal.[2]
cyp79b2 cyp79b3Cytochrome P450 enzymesReducedReduced apical dominance, altered leaf shape, compromised systemic acquired resistance.[4]
Auxin Transport Mutants

Polar auxin transport, mediated by influx and efflux carriers, establishes the auxin gradients that are crucial for developmental patterning. Mutants defective in these carriers exhibit a range of phenotypes related to abnormal auxin distribution.

Mutant LineGene FunctionEffect on IAA DistributionKey PhenotypesReference(s)
aux1Auxin influx carrierReduced auxin import into cellsImpaired root gravitropism, reduced lateral root formation, compromised systemic acquired resistance.[4][5]
pin1Auxin efflux carrierDisrupted basipetal auxin flow in the shoot"Pin-formed" inflorescence with few or no flowers, abnormal vascular patterning.[1][6]
mdr1ABC transporter (auxin efflux)Impaired acropetal auxin transport in lateral rootsArrested growth of nascent lateral roots and slower elongation of mature lateral roots.[6]
Auxin Signaling Mutants

Auxin signaling is primarily mediated by the TIR1/AFB family of F-box proteins, which act as auxin receptors. In the presence of auxin, these receptors target Aux/IAA transcriptional repressors for degradation, thereby releasing AUXIN RESPONSE FACTOR (ARF) transcription factors to regulate the expression of auxin-responsive genes.[7]

Mutant LineGene FunctionAuxin ResponseKey PhenotypesReference(s)
tir1Auxin receptor (F-box protein)ReducedReduced sensitivity to auxin, fewer lateral roots, compromised systemic acquired resistance.[8][9]
axr1Component of the RUB-conjugating enzymeReducedStrong resistance to auxin, defects in root gravitropism, reduced apical dominance, increased resistance to certain pathogens.[10][11]
axr3-1/iaa17-1Stabilized Aux/IAA repressorConstitutively repressed (in some aspects) / Enhanced (in others)Increased apical dominance, increased adventitious rooting, dramatic changes in basal and auxin-induced gene expression.[12]
mp (arf5)AUXIN RESPONSE FACTORImpairedEmbryo lethal in strong alleles, defects in embryonic root formation and vascular development.[10]

Experimental Protocols

Quantification of Endogenous IAA by LC-MS/MS

This protocol provides a method for the sensitive and accurate quantification of IAA from plant tissues.[13][14][15]

a. Sample Preparation:

  • Harvest approximately 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Add 1 mL of extraction buffer (e.g., 80% methanol) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to the powdered tissue.

  • Incubate the mixture for at least 1 hour at 4°C with gentle shaking.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step can be performed.

b. LC-MS/MS Analysis:

  • Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate IAA and the internal standard from other metabolites using a C18 reverse-phase column with a gradient of acidified water and acetonitrile.

  • Detect and quantify the parent and fragment ions of both endogenous IAA and the labeled internal standard using multiple reaction monitoring (MRM).

  • Calculate the concentration of endogenous IAA by comparing its peak area to that of the internal standard.

Auxin Response Reporter Assay (DR5::GUS)

The DR5 promoter contains multiple auxin response elements (AuxREs) and is synthetically designed to be strongly activated by auxin. Fusing this promoter to a reporter gene like β-glucuronidase (GUS) allows for the visualization of auxin response maxima in tissues.[16][17][18]

a. Staining Procedure:

  • Collect seedlings or tissues from DR5::GUS transgenic plants.

  • Immerse the samples in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) in a multi-well plate or microfuge tube. The staining solution typically consists of 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, and 0.1% Triton X-100.

  • Apply a vacuum for 5-10 minutes to facilitate the infiltration of the staining solution into the tissues.

  • Incubate the samples at 37°C for a period ranging from a few hours to overnight, depending on the strength of the expression.

  • After incubation, remove the staining solution and clear the tissues of chlorophyll by incubating in 70% ethanol. Change the ethanol solution several times until the tissues are clear.

  • Visualize the blue precipitate, indicating GUS activity and thus auxin response, using a dissecting or light microscope.

Root Growth Inhibition Assay

This assay is a classic method to assess the sensitivity of different mutant lines to exogenous auxin.[19][20]

a. Assay Setup:

  • Sterilize seeds of wild-type and mutant lines.

  • Plate the seeds on square Petri dishes containing half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Place the plates vertically in a growth chamber under controlled light and temperature conditions.

  • After 4-5 days, transfer seedlings of uniform size to new plates containing the same medium supplemented with a range of IAA concentrations (e.g., 0, 10, 50, 100 nM).

  • Mark the position of the root tip at the time of transfer.

b. Data Collection and Analysis:

  • Allow the seedlings to grow for an additional 2-3 days.

  • Scan the plates and measure the length of the primary root from the transfer mark to the new root tip using image analysis software (e.g., ImageJ).

  • Calculate the percentage of root growth inhibition for each IAA concentration relative to the growth on the control (0 nM IAA) plates.

  • Compare the dose-response curves of the mutant lines to that of the wild type to determine if they are more resistant or sensitive to auxin.

Visualizations

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation Ub Ubiquitin TIR1_AFB->Ub ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Gene Auxin-Responsive Gene AuxRE->Gene promotes transcription Ub->Aux_IAA ubiquitination

Caption: Canonical auxin signaling pathway in the nucleus.

Experimental_Workflow start Select Wild-Type and Mutant Lines phenotyping Phenotypic Analysis (e.g., Root Growth Assay) start->phenotyping quantification IAA Quantification (LC-MS/MS) start->quantification reporter Auxin Response Analysis (DR5::GUS) start->reporter data_analysis Data Analysis and Comparison phenotyping->data_analysis quantification->data_analysis reporter->data_analysis conclusion Functional Characterization of Gene data_analysis->conclusion

Caption: Workflow for characterizing auxin-related mutants.

References

Safety Operating Guide

Proper Disposal of Indole-3-Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Indole-3-acetate (IAA), ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This compound (IAA), a common plant hormone and a key molecule in biological research, requires careful consideration for its disposal. This guide provides essential, step-by-step procedures for the safe management of IAA waste, from initial handling to final disposal.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid IAA and concentrated solutions should be conducted in a well-ventilated area or a chemical fume hood.

Disposal Procedures at a Glance

The primary and most recommended method for the disposal of this compound waste is through a licensed and certified professional waste disposal company. This ensures that all local, state, and federal regulations are met. For spills and residual decontamination, chemical neutralization can be an effective preliminary step before final disposal.

Waste TypeRecommended Container MaterialDisposal MethodKey Considerations
Solid IAA Waste Glass, Polyethylene, PolypropyleneProfessional Waste Disposal ServiceClearly label the container as "this compound Waste".
Concentrated IAA Solutions Glass, Polyethylene, PolypropyleneProfessional Waste Disposal ServiceDo not mix with other solvent wastes unless compatibility is confirmed.
Dilute Aqueous IAA Solutions Glass, Polyethylene, PolypropyleneChemical Neutralization (see protocol below) followed by copious amounts of water down the drain, subject to local regulations.Verify with your institution's environmental health and safety office before drain disposal.
Contaminated Labware (e.g., pipette tips, tubes) Puncture-resistant, leak-proof containerProfessional Waste Disposal ServiceSegregate from regular lab trash.
Spill Cleanup Debris Sealed, leak-proof bags or containersProfessional Waste Disposal ServiceDecontaminate the spill area after cleanup (see protocol below).

Experimental Protocol: Neutralization of this compound Waste

This protocol details the chemical neutralization of acidic this compound waste to a less hazardous state before final disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste solution

  • 1 M Sodium hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate waste container

Procedure:

  • Preparation: Place the container with the this compound waste solution on a stir plate within a chemical fume hood. Add a stir bar to the solution.

  • Dilution: If the concentration of the IAA solution is high, it is advisable to first dilute it with water to better control the neutralization reaction.

  • Neutralization: Begin stirring the IAA solution. Slowly add the 1 M sodium hydroxide solution dropwise.

  • pH Monitoring: Periodically check the pH of the solution using either pH indicator strips or a pH meter.

  • Endpoint: Continue adding sodium hydroxide until the pH of the solution is between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution can be prepared for final disposal. For small quantities, and with approval from your institution's safety officer, this neutralized solution may be suitable for drain disposal with copious amounts of water. For larger volumes, it should be collected in a clearly labeled waste container for pickup by a professional waste disposal service.

Spill Decontamination Protocol

In the event of a spill of solid IAA or an IAA solution, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.

  • Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently sweep to avoid creating dust.

  • Collect: Carefully collect the absorbed material or swept solid and place it into a sealed, appropriately labeled waste container.

  • Decontaminate: Prepare a 10% caustic solution (e.g., sodium hydroxide). Carefully apply the solution to the spill area. Allow for a contact time of at least 10-15 minutes.

  • Final Cleanup: Absorb the decontamination solution with an inert material and place it in the sealed waste container. Wipe the area with a damp cloth, and then a dry cloth.

  • Disposal: The sealed container with the spill cleanup debris should be disposed of through a professional waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Indole-3-Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Indole-3-acetate (IAA). Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a plant hormone of the auxin class, requires careful handling due to its potential for irritation and other health effects. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and detailed disposal plans to minimize risk and ensure regulatory compliance.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound in its solid (powder) form and in solution.

Body PartRequired PPE for Solid (Powder) IAARequired PPE for IAA Solutions
Eyes/Face Chemical safety goggles or a full-face shield.Chemical safety goggles.
Hands Chemical-resistant gloves (e.g., nitrile).Chemical-resistant gloves (e.g., nitrile).
Body Laboratory coat.Laboratory coat.
Respiratory NIOSH-approved respirator (e.g., N95 dust mask) if not handled in a fume hood.Not generally required if handled in a well-ventilated area or fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for the safe handling of this compound, from initial preparation to use in experiments.

Preparation and Weighing of Solid this compound
  • Work Area Preparation: All handling of powdered this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation risks. Ensure the work surface is clean and uncluttered.

  • Personal Protective Equipment: Before handling the compound, don all required PPE as outlined in the table above, including a respirator if not using a fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust by handling the container gently and using a spatula to transfer the powder. Close the container tightly immediately after use.

Preparation of this compound Solutions
  • Solvent Selection: this compound is sparingly soluble in water but soluble in ethanol and other organic solvents. Select a solvent appropriate for your experimental protocol.

  • Dissolution: In a well-ventilated area or fume hood, add the weighed this compound powder to the chosen solvent in an appropriate container. Stir the solution until the powder is completely dissolved.

  • Labeling: Clearly label the container with the name of the solution, concentration, solvent used, and the date of preparation.

Use in Experiments
  • Controlled Environment: Conduct all experiments involving this compound in a well-ventilated laboratory.

  • Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling: After completing your work, thoroughly wash your hands with soap and water.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Spill Cleanup Protocol
  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Before attempting to clean the spill, put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Seal the waste container and dispose of it according to the disposal plan outlined below.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Solid Waste: Collect all solid waste, including unused powder and contaminated materials (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed waste container.

Waste Treatment and Disposal

Indole-3-acetic acid waste should be neutralized before disposal. This procedure should be carried out by trained personnel in a fume hood.

  • Dilution: Slowly add the acidic waste to a large volume of cold water (a 1:20 ratio is recommended) in a suitable container.

  • Neutralization: While stirring, slowly add a dilute solution of a base, such as sodium carbonate or sodium hydroxide, to the diluted waste.

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution can typically be flushed down the drain with a large excess of water. However, always consult and adhere to your institution's and local regulations for chemical waste disposal.[1][2][3][4][5][6][7][8]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent and then with water. The rinsate should be collected and neutralized as described above. Once clean, the containers can often be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh_iaa Weigh Solid IAA don_ppe->weigh_iaa prep_solution Prepare IAA Solution weigh_iaa->prep_solution conduct_exp Conduct Experiment prep_solution->conduct_exp collect_waste Collect Solid & Liquid Waste conduct_exp->collect_waste neutralize_waste Neutralize Waste (pH 6-8) collect_waste->neutralize_waste dispose_waste Dispose of Waste per Regulations neutralize_waste->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Occurs spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup exposure Personal Exposure first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

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Indole-3-acetate

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